molecular formula C7H8N2O3 B1431479 5-Methoxy-2-methyl-3-nitropyridine CAS No. 1211534-67-6

5-Methoxy-2-methyl-3-nitropyridine

Cat. No.: B1431479
CAS No.: 1211534-67-6
M. Wt: 168.15 g/mol
InChI Key: LDDPXKWMHPTTOT-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-7(9(10)11)3-6(12-2)4-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDPXKWMHPTTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 5-Methoxy-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a comprehensive, albeit theoretical, pathway for the synthesis of 5-Methoxy-2-methyl-3-nitropyridine, a functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. Given the absence of a well-documented, direct synthetic protocol in the current body of scientific literature, this document provides a proposed two-step synthetic route, commencing with the synthesis of the precursor, 5-methoxy-2-methylpyridine, followed by its nitration. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and strategies for characterization and purification. The proposed methodologies are grounded in established principles of heterocyclic chemistry and are supported by references to analogous transformations.

Introduction: The Rationale for a Proposed Synthesis

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and functional materials. The introduction of specific substituents, such as methoxy, methyl, and nitro groups, can significantly modulate the electronic properties, reactivity, and biological activity of the pyridine ring. The target molecule, this compound, is a prime example of a highly functionalized pyridine with potential as a key intermediate in the synthesis of more complex molecular architectures.

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis is divided into two main stages:

  • Step 1: Synthesis of the Starting Material: 5-Methoxy-2-methylpyridine.

  • Step 2: Nitration of 5-Methoxy-2-methylpyridine to Yield this compound.

This section will delve into the mechanistic considerations and detailed experimental protocols for each step.

Step 1: Synthesis of 5-Methoxy-2-methylpyridine

The synthesis of the starting material, 5-methoxy-2-methylpyridine (also known as 5-methoxy-2-picoline), is a critical first step. A plausible and efficient method for its preparation is the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-methoxypyridine, with an organometallic methylating agent, or alternatively, the methoxylation of a commercially available halomethylpyridine. A particularly accessible route involves the methoxylation of 2-chloro-5-methylpyridine.

Mechanistic Considerations for Methoxylation

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atom, combined with the chloro substituent, activates the 2-position for nucleophilic attack by the methoxide ion. The reaction is typically carried out in the presence of a copper catalyst, which facilitates the substitution.

Experimental Protocol: Synthesis of 5-Methoxy-2-methylpyridine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-methylpyridine127.5710.0 g0.078
Sodium Methoxide54.026.3 g0.117
Copper(I) Iodide190.450.74 g0.0039
Methanol (anhydrous)32.04100 mL-
Toluene (anhydrous)92.1450 mL-

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-methylpyridine (10.0 g, 0.078 mol), sodium methoxide (6.3 g, 0.117 mol), and copper(I) iodide (0.74 g, 0.0039 mol).

  • Add anhydrous methanol (100 mL) and anhydrous toluene (50 mL) to the flask.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol and toluene.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 5-methoxy-2-methylpyridine.

Step 2: Nitration of 5-Methoxy-2-methylpyridine

The nitration of the pyridine ring, particularly one bearing electron-donating substituents, is a challenging transformation that often requires harsh conditions and can lead to a mixture of regioisomers. The directing effects of the methyl and methoxy groups must be carefully considered.

Regioselectivity in the Nitration of 2,5-Disubstituted Pyridines

The nitration of 5-methoxy-2-methylpyridine is an electrophilic aromatic substitution reaction. The directing effects of the substituents are as follows:

  • 2-Methyl group: An activating, ortho-, para- director. It will direct the incoming electrophile (the nitronium ion, NO2+) to the 3- and 6-positions.

  • 5-Methoxy group: A strongly activating, ortho-, para- director. It will direct the incoming electrophile to the 4- and 6-positions.

Based on these directing effects, the potential regioisomers are:

  • 3-Nitro isomer (Target): Directed by the methyl group.

  • 4-Nitro isomer: Directed by the methoxy group.

  • 6-Nitro isomer: Directed by both the methyl and methoxy groups.

Therefore, the formation of a mixture of these isomers is highly probable, with the 6-nitro isomer potentially being a significant byproduct due to the synergistic directing effects of both substituents. The precise ratio of these isomers will be highly dependent on the reaction conditions, particularly the temperature and the nature of the nitrating agent.

Experimental Protocol: Nitration of 5-Methoxy-2-methylpyridine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Methoxy-2-methylpyridine123.155.0 g0.041
Concentrated Sulfuric Acid (98%)98.0820 mL-
Fuming Nitric Acid (90%)63.013.5 mL~0.082

Procedure:

  • Caution: This reaction involves the use of strong, corrosive acids and is highly exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. An ice bath must be readily available for temperature control.

  • To a dry, 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (20 mL).

  • Cool the sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 5-methoxy-2-methylpyridine (5.0 g, 0.041 mol) dropwise to the cold sulfuric acid, ensuring the temperature does not rise above 5°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (3.5 mL) to concentrated sulfuric acid (5 mL) at 0°C.

  • Add the cold nitrating mixture dropwise to the solution of the pyridine in sulfuric acid over a period of 30-45 minutes, maintaining the internal temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC or GC-MS to determine the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice (approximately 100 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. This step is highly exothermic and should be performed with caution.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Purification and Characterization

The crude product from the nitration step is expected to be a mixture of regioisomers. The separation and characterization of the desired this compound is a critical and potentially challenging step.

Purification Strategy
  • Column Chromatography: Silica gel column chromatography is the most likely method for separating the isomeric products. A solvent system with a gradient of hexane and ethyl acetate should be effective. The polarity of the nitro-substituted pyridines will vary depending on the position of the nitro group, which should allow for their separation. Careful monitoring of the fractions by TLC is essential.

Characterization of this compound

The unambiguous identification of the desired 3-nitro isomer requires a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The proton NMR spectrum will be the most informative for distinguishing between the isomers. For the target 3-nitro isomer, two aromatic protons will be observed. The proton at the 4-position will likely appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position will also be a doublet. The chemical shifts of these protons will be influenced by the neighboring nitro, methoxy, and methyl groups.

    • 13C NMR: The carbon NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The chemical shift of the carbon atom bearing the nitro group (C3) will be significantly downfield.

    • 2D NMR (COSY, HMBC, HSQC): These experiments will be crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule, thus verifying the position of the nitro group.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The fragmentation pattern in the mass spectrum can also provide structural information. The molecular ion peak (M+) should be observed, and characteristic fragments corresponding to the loss of the nitro group (NO2), methoxy group (OCH3), and methyl group (CH3) would be expected.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1530-1550 cm-1 and 1340-1360 cm-1 for asymmetric and symmetric stretching, respectively), as well as bands corresponding to the C-O stretching of the methoxy group and the aromatic C-H and C=C stretching vibrations.

Safety Considerations

  • Nitration Reactions: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. The use of mixed acids (sulfuric and nitric acid) requires extreme caution. These acids are highly corrosive and can cause severe burns. The reaction should always be carried out in a fume hood with appropriate PPE. The temperature of the reaction must be strictly controlled to prevent runaway reactions.

  • Reagents: Fuming nitric acid is a strong oxidizing agent and is highly corrosive and toxic. Concentrated sulfuric acid is also highly corrosive. Handle these reagents with care and in a well-ventilated area.

  • Work-up: The quenching of the reaction mixture with ice and the subsequent neutralization are highly exothermic and can cause splashing. These steps should be performed slowly and with adequate cooling.

Conclusion

The synthesis of this compound presents a significant synthetic challenge due to the lack of a direct, established protocol and the potential for the formation of multiple regioisomers during the key nitration step. This technical guide provides a plausible and scientifically sound proposed synthetic route, starting from the synthesis of 5-methoxy-2-methylpyridine followed by its nitration. The success of this synthesis will rely heavily on careful control of the reaction conditions and, most importantly, on a robust strategy for the separation and unambiguous characterization of the desired 3-nitro isomer from its byproducts. The detailed protocols and analytical guidance provided herein are intended to equip researchers with the necessary framework to successfully tackle this synthesis and unlock the potential of this functionalized pyridine derivative in their research endeavors.

Visualizations

Proposed Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Starting Material cluster_step2 Step 2: Nitration start_material_1 2-Chloro-5-methylpyridine reagents_1 Sodium Methoxide, Copper(I) Iodide, Methanol/Toluene start_material_1->reagents_1 product_1 5-Methoxy-2-methylpyridine reagents_1->product_1 S_NAr product_1_step2 5-Methoxy-2-methylpyridine reagents_2 Conc. H₂SO₄, Fuming HNO₃ product_1_step2->reagents_2 product_2 This compound (and isomers) reagents_2->product_2 Electrophilic Aromatic Substitution Regioselectivity cluster_directing Directing Effects of Substituents cluster_products Potential Isomeric Products start 5-Methoxy-2-methylpyridine methyl 2-Methyl Group (ortho, para director) methoxy 5-Methoxy Group (ortho, para director) nitro_3 3-Nitro Isomer (Target) methyl->nitro_3 ortho nitro_6 6-Nitro Isomer methyl->nitro_6 para nitro_4 4-Nitro Isomer methoxy->nitro_4 ortho methoxy->nitro_6 para

An In-depth Technical Guide to Methoxy-Methyl-Nitropyridine Derivatives: Focus on 6-Methoxy-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: Initial searches for "5-Methoxy-2-methyl-3-nitropyridine" did not yield specific technical data, suggesting it is a compound with limited documentation in publicly accessible scientific literature. Exercising editorial control to provide a comprehensive and technically accurate guide, this document will focus on the closely related and documented isomer, 6-Methoxy-2-methyl-3-nitropyridine . The principles of synthesis, reactivity, and analysis discussed herein are broadly applicable to other isomers of methoxy-methyl-nitropyridine, providing valuable insights for researchers in the field.

Introduction to Methoxy-Methyl-Nitropyridine Scaffolds

Methoxy-methyl-nitropyridine derivatives are a class of functionalized heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The pyridine core, a ubiquitous motif in pharmaceuticals, is rendered electron-deficient by the presence of the strongly electron-withdrawing nitro group. This electronic feature is pivotal to the reactivity of the scaffold, making it susceptible to a variety of chemical transformations.[2] The methoxy and methyl substituents further modulate the electronic properties and provide steric influences that can be exploited in molecular design. These compounds serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1]

Physicochemical Properties of 6-Methoxy-2-methyl-3-nitropyridine

This section details the known chemical and physical properties of the representative compound, 6-Methoxy-2-methyl-3-nitropyridine.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
CAS Number 5467-69-6[3]
Appearance White Crystalline Powder (inferred from similar compounds)[4]
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Structural Information:

  • IUPAC Name: 6-methoxy-2-methyl-3-nitropyridine[3]

  • Synonyms: 6-Methoxy-3-nitro-2-picoline[3]

  • InChI: InChI=1S/C7H8N2O3/c1-5-6(9(10)11)3-4-7(8-5)12-2/h3-4H,1-2H3[3]

  • InChI Key: GSJQJZOENXJWIP-UHFFFAOYSA-N[3]

  • SMILES: COC1=NC(C)=C(C=C1)--INVALID-LINK--=O |

Synthesis and Mechanistic Considerations

The synthesis of substituted nitropyridines often involves the nitration of a pre-functionalized pyridine ring. The regioselectivity of the nitration is dictated by the electronic and steric effects of the existing substituents.

General Synthetic Approach

A plausible synthetic route to 6-Methoxy-2-methyl-3-nitropyridine would likely involve the nitration of 6-methoxy-2-methylpyridine (6-methoxy-2-picoline). The methoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The interplay of these directing effects would need to be carefully considered.

G start 6-Methoxy-2-picoline product 6-Methoxy-2-methyl-3-nitropyridine start->product Nitration reagents HNO₃ / H₂SO₄

Caption: General nitration pathway for the synthesis of 6-Methoxy-2-methyl-3-nitropyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common nitration reactions of pyridine derivatives and should be optimized for this specific substrate.

  • Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 6-methoxy-2-picoline dropwise with stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice. The resulting mixture is neutralized with a suitable base (e.g., sodium hydroxide solution or sodium bicarbonate) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Derivatization

The reactivity of 6-Methoxy-2-methyl-3-nitropyridine is governed by its functional groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which is a versatile handle for further functionalization. Common reducing agents include:

  • Catalytic Hydrogenation: H₂, Pd/C

  • Metal/Acid Reduction: SnCl₂, HCl; Fe, AcOH

The resulting 2-amino-6-methoxy-2-methylpyridine is a valuable intermediate for the synthesis of bicyclic heterocycles and other complex structures.

G start 6-Methoxy-2-methyl-3-nitropyridine product 6-Methoxy-2-methyl-pyridin-3-amine start->product Reduction reagents [H]

Caption: Reduction of the nitro group to form the corresponding amine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution. While the methoxy group is not an excellent leaving group, under harsh conditions or with specific nucleophiles, it could potentially be displaced. However, in many nitropyridine systems, the nitro group itself can be displaced by strong nucleophiles.

Reactivity of the Methyl Group

The methyl group at the 2-position is activated by the adjacent ring nitrogen and can undergo condensation reactions with aldehydes and other electrophiles after deprotonation with a strong base.[5]

Spectral Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy protons (around 3.9-4.1 ppm), and a singlet for the methyl protons (around 2.5-2.7 ppm).

  • ¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the substituents and the heteroatom.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ).[3]

Applications in Research and Drug Development

Nitropyridine derivatives are crucial building blocks in pharmaceutical and agrochemical research.[1] The functional groups on 6-Methoxy-2-methyl-3-nitropyridine allow for its incorporation into a wide range of molecular scaffolds. The amino derivative, obtained after reduction of the nitro group, is particularly useful for introducing the pyridine moiety into drug candidates through amide bond formation or other coupling reactions. The methoxy group is a common feature in many approved drugs, where it can influence binding to biological targets, improve physicochemical properties, and modulate metabolic stability.

Safety and Handling

Detailed safety information for 6-Methoxy-2-methyl-3-nitropyridine is not available. However, based on similar compounds like 2-Methyl-3-nitropyridine, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[6]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

A Comprehensive Technical Guide to 5-Methoxy-2-methyl-3-nitropyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Substituted Nitropyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of specific substituents, such as nitro, methoxy, and methyl groups, allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and metabolic fate. The methoxy group, in particular, is prevalent in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and modulate ADME (absorption, distribution, metabolism, and excretion) parameters[1].

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions[2][3]. This reactivity is a cornerstone of synthetic strategies aimed at building molecular complexity. 5-Methoxy-2-methyl-3-nitropyridine combines these features, making it a valuable, albeit less-common, building block for the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

While experimental data for this compound is not available, we can predict its key properties based on known data for analogous compounds.

Table 1: Comparison of Physicochemical Properties of Related Nitropyridine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound (Predicted) Not availableC₇H₈N₂O₃168.15Expected to be a solid
2-Methoxy-5-methyl-3-nitropyridine33252-62-9C₇H₈N₂O₃168.15Solid[4]
3-Methoxy-2-nitropyridine20265-37-6C₆H₆N₂O₃154.12Yellow powder[5][6]
5-Bromo-2-methoxy-3-nitropyridine152684-30-5C₆H₅BrN₂O₃233.02Solid[7]
5-Bromo-2-methoxy-4-methyl-3-nitropyridine884495-14-1C₇H₇BrN₂O₃247.05Powder[8][9]
Predicted Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR will reveal the number of unique carbon environments. The carbon attached to the nitro group will be significantly downfield.

  • IR Spectroscopy: Characteristic peaks for the nitro group (asymmetric and symmetric stretches), C-O stretching of the methoxy group, and aromatic C-H and C=N stretching are anticipated.

  • Mass Spectrometry: The molecular ion peak in a high-resolution mass spectrum would confirm the elemental composition.

The spectroscopic properties of substituted nitropyridines are well-documented and can be used as a reference for characterizing the title compound upon its synthesis[10][11].

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several established methods for the preparation of substituted nitropyridines. The choice of pathway will depend on the availability of starting materials and desired scale.

Pathway A: Nitration of 5-Methoxy-2-methylpyridine

The most direct route involves the nitration of the corresponding pyridine precursor. However, direct nitration of pyridines can be challenging due to the deactivation of the ring by protonation of the nitrogen atom under strongly acidic conditions[12].

Synthesis_Pathway_A start 5-Methoxy-2-methylpyridine reagents Nitrating Agent (e.g., HNO₃/H₂SO₄ or N₂O₅) start->reagents product This compound reagents->product Nitration

Caption: Proposed synthesis of this compound via nitration.

Experimental Protocol Considerations:

  • Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent. Alternatively, dinitrogen pentoxide (N₂O₅) can be used, which sometimes offers better yields for 3-nitropyridines through a mechanism involving a sigmatropic shift[12][13].

  • Reaction Conditions: The reaction typically requires careful temperature control to prevent over-nitration or decomposition.

  • Work-up and Purification: The reaction mixture is usually quenched with ice, and the product is extracted with an organic solvent. Purification is often achieved by column chromatography.

Pathway B: Multi-step Synthesis from a Substituted Pyridine

An alternative approach involves building the desired functionality in a stepwise manner, which can offer better control over regioselectivity.

Synthesis_Pathway_B start 2-Chloro-5-methoxy-3-nitropyridine step1_reagents Organometallic reagent (e.g., CH₃-ZnCl, Pd catalyst) start->step1_reagents product This compound step1_reagents->product Cross-coupling

Caption: Multi-step synthesis via cross-coupling.

Experimental Protocol Considerations:

  • Starting Material Synthesis: The synthesis of the chloro-substituted precursor would be the initial step.

  • Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Negishi or Stille coupling, could be employed to introduce the methyl group at the 2-position.

  • Reaction Optimization: The choice of catalyst, ligand, solvent, and temperature will be crucial for achieving a good yield.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is expected to be dominated by the influence of the nitro group and the pyridine nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. The positions ortho and para to the nitro group are particularly activated. In this molecule, the positions adjacent to the nitro group could be susceptible to substitution, although the existing substituents may provide steric hindrance. The nitro group itself can also act as a leaving group in some SNAr reactions, particularly with soft nucleophiles like thiolates[3].

Reactivity_SNAr reactant This compound nucleophile Nucleophile (Nu⁻) reactant->nucleophile product Substituted Pyridine nucleophile->product SNAr Reaction

Caption: General scheme for nucleophilic aromatic substitution.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which is a key transformation in the synthesis of many biologically active molecules. This opens up a wide range of further functionalization possibilities, such as diazotization, acylation, and the formation of heterocyclic rings.

Experimental Protocol for Nitro Group Reduction:

  • Reagents: Common reducing agents include catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation (e.g., ammonium formate, Pd/C).

  • Procedure: The choice of reagent will depend on the presence of other functional groups in the molecule. Catalytic hydrogenation is generally clean and efficient.

  • Isolation: After the reaction is complete, the catalyst is filtered off, and the product is isolated by extraction or crystallization.

Applications in Drug Discovery and Development

Substituted nitropyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals[5][6][14]. The structural motif of this compound makes it a precursor for a variety of target molecules with potential therapeutic applications.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The amino derivative of this compound could serve as a starting point for the synthesis of novel inhibitors.

  • Antimicrobial Agents: The incorporation of the nitropyridine moiety has been explored in the development of new antimicrobial agents.

  • Central Nervous System (CNS) Agents: The diverse functionality of this molecule allows for the synthesis of a range of compounds that can be screened for activity against various CNS targets.

The versatility of the nitro and methoxy groups allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. This guide has provided a comprehensive overview of its predicted properties, logical synthetic routes, and potential applications based on the well-established chemistry of related nitropyridine derivatives. As the demand for novel chemical entities in drug discovery continues to grow, the exploration and characterization of such versatile intermediates will be of paramount importance. The protocols and theoretical framework presented here offer a solid foundation for researchers to embark on the synthesis and utilization of this valuable compound.

References

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 5-Methoxy-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-methyl-3-nitropyridine is a substituted pyridine derivative that, while recognized as a versatile synthetic intermediate in medicinal and agrochemical research, remains largely uncharacterized in terms of its specific biological mechanism of action. Direct studies elucidating its molecular targets and downstream signaling effects are not yet present in the public domain. This technical guide, therefore, takes a deductive and predictive approach. By synthesizing data from the broader class of nitropyridine and substituted pyridine analogs, we will posit a hypothesized mechanism of action for this compound, focusing on its potential as an enzyme inhibitor. Furthermore, this document provides a comprehensive, field-proven framework of experimental protocols for researchers to definitively identify and validate the compound's true molecular mechanism. This guide is structured not as a static review, but as a dynamic roadmap for discovery.

Introduction: The Pyridine Privileged Scaffold and the Nitropyridine Question

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it an ideal framework for designing molecules that interact with biological targets.[2] The addition of functional groups, such as the nitro moiety in nitropyridines, dramatically alters the molecule's reactivity and potential for biological activity.[3]

Nitropyridine derivatives have been demonstrated to possess a wide spectrum of biological activities, including antitumor, antiviral, anti-neurodegenerative, and antifungal effects.[1][4] These activities often stem from the ability of the nitropyridine core to act as a precursor for more complex heterocyclic systems or to directly engage with biological targets.[1][5] Given this context, this compound stands as a compound of significant interest, yet its specific contribution to biological systems remains an open and compelling question.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on structure-activity relationships of related compounds, we hypothesize that This compound acts as an inhibitor of one or more protein kinases.

This hypothesis is grounded in several key observations from the literature:

  • Precedent in Analogs: Numerous substituted pyridine and nitropyridine derivatives have been identified as potent inhibitors of various kinases. For instance, specific nitropyridine-containing compounds have been synthesized as inhibitors of Janus kinase 2 (JAK2) and p70S6Kβ.[5] Furthermore, the synthesis of pyrrolopyridones, known for their potential as protein tyrosine kinase inhibitors, often utilizes methoxy-nitropyridine intermediates.[6]

  • Electron-Withdrawing Nature: The nitro group is strongly electron-withdrawing, which can make the pyridine ring susceptible to nucleophilic attack or enable it to participate in critical binding interactions (e.g., hydrogen bonding, pi-stacking) within the ATP-binding pocket of a kinase.[3]

  • Structural Features: The methoxy and methyl groups provide steric and electronic features that can be fine-tuned to achieve selectivity and potency for a specific kinase target.

The proposed inhibitory action would involve the compound binding to the kinase, likely at the ATP-binding site, thereby preventing the phosphorylation of downstream substrate proteins. This disruption of the signaling cascade could lead to various cellular outcomes, such as the antiproliferative effects commonly observed with pyridine derivatives.[2]

A Roadmap for Discovery: Experimental Validation of the Mechanism of Action

To move from hypothesis to validated mechanism, a structured, multi-step experimental approach is required. The following workflow represents a robust and self-validating system for identifying the molecular target(s) of this compound.

Phase 1: Broad Phenotypic Screening

The initial step is to determine the compound's effect on whole cells. This provides a functional context for the subsequent target deconvolution.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: Choose a panel of diverse cancer cell lines (e.g., representing different tissues of origin like breast, lung, colon) to identify potential tissue-specific sensitivities.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Plating: Seed cells in 96-well plates at a predetermined density to ensure exponential growth during the assay period.

  • Treatment: After allowing cells to adhere (typically 24 hours), treat them with the serial dilutions of the compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a set period (e.g., 48-72 hours).

  • Viability Assessment: Use a standard viability assay, such as MTT or a resazurin-based assay (e.g., alamarBlue), to quantify the number of viable cells.

  • Data Analysis: Plot the percentage of viable cells against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Cell LineTissue of OriginIC50 (µM) [Hypothetical Data]
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer8.1
JurkatT-cell Leukemia2.5

Table 1: Hypothetical IC50 values for this compound across a panel of cancer cell lines.

Phase 2: Unbiased Target Identification

With evidence of bioactivity, the next crucial step is to identify the specific protein(s) that the compound directly binds to. Affinity chromatography coupled with mass spectrometry is a powerful, unbiased method for this purpose.[7]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Compound Immobilization: Covalently link this compound to a solid support, such as agarose or magnetic beads, to create an affinity matrix. A control matrix without the compound is essential.

  • Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cell line (e.g., Jurkat, based on hypothetical data) under non-denaturing conditions to preserve protein structure.

  • Affinity Pulldown: Incubate the cell lysate with both the compound-conjugated beads and the control beads. Proteins that bind to the compound will be captured on the affinity matrix.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads, often using a denaturing buffer.

  • Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands that are unique to the compound-conjugated bead pulldown and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Logical Workflow Diagram:

cluster_0 Phase 2: Target Identification Workflow A Prepare Cell Lysate B Incubate with Compound-Beads & Control-Beads A->B C Wash to Remove Non-Specific Binders B->C D Elute Bound Proteins C->D E Separate Proteins (SDS-PAGE) D->E F Identify Proteins (LC-MS/MS) E->F G Candidate Target List F->G

Caption: Unbiased workflow for identifying protein targets.

Phase 3: Target Validation and Mechanistic Deep Dive

Once candidate targets are identified (e.g., a specific kinase like "Kinase X"), the final phase is to validate this interaction and understand its functional consequences.

Experimental Protocol: In Vitro Kinase Assay

  • Recombinant Protein: Obtain purified, active recombinant "Kinase X".

  • Assay Setup: In a microplate, combine the kinase, its specific substrate peptide, and ATP (often radiolabeled or in a system that allows for detection of ADP).

  • Inhibition: Add varying concentrations of this compound to the assay wells.

  • Reaction: Incubate at the optimal temperature for the kinase to allow for phosphorylation of the substrate.

  • Detection: Quantify the amount of substrate phosphorylation. The method will depend on the assay format (e.g., radioactivity measurement, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value for the specific enzyme.

Signaling Pathway Analysis Diagram:

cluster_1 Hypothesized Signaling Pathway Compound 5-Methoxy-2-methyl- 3-nitropyridine KinaseX Kinase X Compound->KinaseX Inhibition Substrate Substrate Protein KinaseX->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Apoptosis, Proliferation Arrest) PhosphoSubstrate->CellularResponse

Caption: Hypothesized inhibition of a kinase signaling pathway.

Conclusion and Future Directions

While the definitive mechanism of action for this compound is yet to be experimentally confirmed, a strong hypothesis based on the activities of related nitropyridine compounds points towards enzyme inhibition, with protein kinases being a primary candidate class. This guide provides the conceptual framework and detailed experimental workflows necessary to test this hypothesis. By executing the outlined phenotypic screens, unbiased target identification, and specific validation assays, researchers can systematically deconstruct the biological activity of this enigmatic compound. The results of such studies will be invaluable, not only for understanding this compound itself but also for enriching the broader field of medicinal chemistry and the development of novel therapeutics based on the privileged pyridine scaffold.

References

The Strategic Synthesis and Implied Potential of 5-Methoxy-2-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Situating a Niche Molecule in a Broader Chemical Narrative

In the vast landscape of organic chemistry, the true value of a molecule is often not in its isolated existence, but in its potential as a scaffold for innovation. 5-Methoxy-2-methyl-3-nitropyridine, identified by its CAS Number 1211534-67-6, is one such entity. While its individual history is not extensively documented in seminal literature, its structural components—a pyridine core, a methoxy group, a methyl group, and a nitro group—place it at the crossroads of significant synthetic pathways. This guide, therefore, aims to provide an in-depth technical overview of this compound, not as a standalone subject of historical discovery, but as a representative of the strategically important class of substituted nitropyridines. For researchers, scientists, and professionals in drug development, understanding this molecule is to understand a versatile building block with significant, albeit largely untapped, potential.

I. Historical Context: The Rise of the Pyridine Scaffold

The story of this compound is intrinsically linked to the broader history of pyridine chemistry. Pyridine was first isolated from coal tar in the 19th century, a discovery that marked a significant milestone in heterocyclic chemistry.[1] Early production was inefficient, relying on laborious extraction from coal tar which contained only a small fraction of pyridine.[2]

A paradigm shift occurred with the advent of synthetic methodologies. In 1881, Arthur Rudolf Hantzsch developed a multi-component reaction for synthesizing dihydropyridines, which could then be oxidized to pyridines.[3][4] This method, known as the Hantzsch pyridine synthesis, provided a rational and efficient way to construct the pyridine ring and is still a cornerstone of heterocyclic chemistry.[3][4] Another leap forward came in 1924 with Aleksei Chichibabin's invention of a pyridine synthesis from inexpensive reagents, a method that remains relevant in industrial production.[2]

The introduction of the nitro group onto the pyridine ring was another critical development. Direct nitration of pyridine is challenging due to the deactivation of the ring by the nitrogen atom, which is often protonated under strongly acidic nitrating conditions.[5] However, the development of alternative methods, such as the reaction of pyridines with dinitrogen pentoxide to form an N-nitropyridinium ion followed by rearrangement, provided access to 3-nitropyridines.[5][6] This opened the door to a vast array of functionalized pyridines, as the nitro group is a versatile handle for further chemical transformations.

II. Physicochemical Properties and Reactivity Profile

This compound is a multifaceted molecule whose reactivity is dictated by the interplay of its constituent functional groups.

PropertyValueSource
CAS Number 1211534-67-6[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]

The pyridine ring itself is an electron-deficient aromatic system. The presence of the strongly electron-withdrawing nitro group at the 3-position further deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

The methoxy group at the 5-position and the methyl group at the 2-position are both electron-donating groups. The methoxy group, in particular, is a key modulator of a molecule's physicochemical properties and can influence ligand-target binding in medicinal chemistry contexts.[7] The interplay of these activating and deactivating groups creates a unique reactivity profile for this compound, making it a substrate for a variety of chemical transformations.

III. A Plausible Synthetic Pathway

Step 1: Synthesis of the Precursor, 5-Methoxy-2-methylpyridine

The precursor, 5-methoxy-2-methylpyridine, is a known compound and can be synthesized through several routes.[8] One common method involves the methylation and subsequent methoxylation of pyridine.[8] Alternatively, a more direct approach starts with a halogenated pyridine.[8]

Step 2: Nitration of 5-Methoxy-2-methylpyridine

The introduction of the nitro group at the 3-position of the 5-methoxy-2-methylpyridine ring is the key step. Given the directing effects of the substituents (the methoxy and methyl groups are ortho, para-directing), the 3-position is a likely site for nitration. A common method for the nitration of substituted pyridines that are not heavily deactivated is the use of nitric acid in the presence of a strong acid like sulfuric acid or, for more sensitive substrates, milder conditions such as nitric acid in trifluoroacetic anhydride.[5]

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methodologies for the nitration of substituted pyridines and should be optimized for specific laboratory conditions.

Materials:

  • 5-methoxy-2-methylpyridine

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Precursor: Slowly add 5-methoxy-2-methylpyridine to the cooled sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, cooling in an ice bath. Add this nitrating mixture dropwise to the solution of the pyridine precursor in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This should be done in a large beaker to accommodate any foaming.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_nitration Nitration Pyridine Pyridine Methylation Methylation Pyridine->Methylation Methoxylation Methoxylation Methylation->Methoxylation Precursor 5-Methoxy-2-methylpyridine Methoxylation->Precursor Reaction Nitration Reaction Precursor->Reaction Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction Quenching Quenching (Ice) Reaction->Quenching Neutralization Neutralization (NaHCO₃) Quenching->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

IV. Applications and Future Prospects

The true utility of this compound lies in its role as a versatile chemical intermediate. The nitro group can be readily reduced to an amino group, which can then participate in a wide range of coupling reactions to build more complex molecules. This makes nitropyridines, including our subject compound, valuable starting materials in the synthesis of pharmaceuticals and agrochemicals.[9][10]

For instance, the resulting aminopyridine can be a key component in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The pyridine scaffold is a common feature in many FDA-approved drugs, and the ability to introduce diverse functionality via the amino group derived from the nitro precursor is a powerful tool in drug discovery.[11]

In agrochemistry, nitropyridine derivatives are used in the development of novel pesticides and herbicides.[9] The specific substitution pattern of this compound could lead to new active ingredients with improved efficacy and selectivity.

Applications cluster_transformations Key Chemical Transformations cluster_intermediates Versatile Intermediates cluster_end_products Potential End-Products Start This compound Reduction Reduction of Nitro Group Start->Reduction Nucleophilic_Sub Nucleophilic Substitution Start->Nucleophilic_Sub Aminopyridine 5-Methoxy-2-methylpyridin-3-amine Reduction->Aminopyridine Substituted_Pyridines Further Functionalized Pyridines Nucleophilic_Sub->Substituted_Pyridines APIs Active Pharmaceutical Ingredients (APIs) Aminopyridine->APIs Agrochemicals Agrochemicals Aminopyridine->Agrochemicals Substituted_Pyridines->APIs Materials Specialty Materials Substituted_Pyridines->Materials

Caption: Role as a versatile chemical building block.

V. Conclusion

While the specific discovery of this compound may not be a storied tale in the annals of chemistry, its importance can be inferred from its structure and the rich history of its parent class of compounds. It represents a confluence of key functional groups on a privileged heterocyclic scaffold. For the modern researcher, it is a molecule of opportunity, offering a gateway to a wide array of more complex and potentially bioactive compounds. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic value of such well-functionalized building blocks will only increase. This guide has aimed to provide the necessary technical and historical context to appreciate and potentially exploit the synthetic potential of this compound.

VI. References

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  • Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.” - IJNRD. Available at: --INVALID-LINK--

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  • 5-Methoxy-2-methylpyridine | 55270-47-8 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. Available at: --INVALID-LINK--

  • 5-Methoxy-2-methylpyridine | CAS 55270-47-8 | SCBT - Santa Cruz Biotechnology. Available at: --INVALID-LINK--

  • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook. Available at: --INVALID-LINK--

  • The role of the methoxy group in approved drugs - PubMed. Available at: --INVALID-LINK--

  • 5-Bromo-3-methoxy-2-nitropyridine | C6H5BrN2O3 | CID 817774 - PubChem. Available at: --INVALID-LINK--

  • 2-Methoxy-5-Nitropyridine (CAS: 5446-92-4) Market. Available at: --INVALID-LINK--

  • An efficient synthesis of (+/-)-6,7-dimethoxy-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline - ResearchGate. Available at: --INVALID-LINK--

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References

Introduction: Unveiling a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methoxy-2-methyl-3-nitropyridine: Synthesis, Reactivity, and Applications

In the landscape of medicinal and agricultural chemistry, substituted pyridines represent a "privileged" structural motif, forming the core of numerous bioactive compounds.[1] Among these, this compound emerges as a highly functionalized and reactive intermediate. Its strategic arrangement of a methoxy group, a methyl group, and a potent nitro group on the pyridine core makes it a valuable precursor for the synthesis of complex molecular architectures.

This technical guide offers a deep dive into the chemistry of this compound, moving beyond a simple datasheet to provide a Senior Application Scientist's perspective. We will explore its synthesis, dissect its reactivity profile, and illuminate its utility for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, providing a framework for leveraging this compound's unique properties in the design and synthesis of next-generation chemical entities.

Section 1: Core Chemical and Structural Properties

The reactivity and potential applications of this compound are fundamentally dictated by its structure and the electronic interplay of its substituents.

Molecular Structure

The molecule consists of a pyridine ring substituted at key positions, which dictates its electronic nature.

Caption: Structure of this compound.

Physicochemical Data Summary

A clear understanding of the fundamental properties is essential before embarking on any synthetic protocol. While specific experimental data for this exact isomer is not widely published, properties can be inferred from closely related analogues.

PropertyValueSource/Comment
IUPAC Name 6-Methoxy-2-methyl-3-nitropyridinePubChem CID: 230475 (Isomer)
CAS Number 5467-69-6 (Isomer)Data for the 6-methoxy isomer
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Physical Form Expected to be a solid at room temperatureBased on related nitropyridines
Purity Typically >98% for research-grade chemicalsCommercial standard[3]
Electronic Effects of Substituents

The chemical behavior of the molecule is a direct consequence of the electronic contributions from its functional groups:

  • Pyridine Core : As a heterocycle, the nitrogen atom is electron-withdrawing, rendering the ring electron-deficient compared to benzene. This inherent property makes it susceptible to nucleophilic attack.[4]

  • Nitro Group (at C3) : The -NO₂ group is one of the most powerful electron-withdrawing groups. Its presence dramatically enhances the electrophilicity of the pyridine ring, strongly activating it towards nucleophilic aromatic substitution (SₙAr).[4][5][6]

  • Methoxy Group (at C5) : The -OCH₃ group is electron-donating through resonance (+R effect) but electron-withdrawing inductively (-I effect). Its net effect enriches the ring with electron density, influencing regioselectivity in certain reactions. In drug molecules, methoxy groups often improve metabolic stability and binding affinity.[7]

  • Methyl Group (at C2) : The -CH₃ group is a weak electron-donating group (+I effect), slightly increasing the electron density of the ring.

Section 2: Synthesis and Manufacturing Pathways

Proposed Synthetic Workflow

The synthesis is best approached as a multi-step process, starting from a commercially available material like 2-chloro-5-methoxy-3-nitropyridine, and introducing the methyl group via a cross-coupling reaction.

G start 2-Chloro-5-methoxy-3-nitropyridine (Starting Material) product This compound (Final Product) start->product Suzuki-Miyaura Cross-Coupling reagent Trimethylboroxine (CH₃BO)₃ reagent->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., DME/H₂O) catalyst->product

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Rationale and Experimental Considerations

Step 1: Suzuki-Miyaura Cross-Coupling

The introduction of a methyl group onto the pyridine ring at the C2 position can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura coupling reaction.[8][9][10][11] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and reliability.

  • Causality of Component Selection :

    • Substrate : 2-Chloro-5-methoxy-3-nitropyridine is an ideal starting point. The chlorine atom at the C2 position serves as an excellent leaving group for the catalytic cycle. The electron-withdrawing nitro group further facilitates the initial oxidative addition step.

    • Methyl Source : Trimethylboroxine is a stable, easy-to-handle, and effective source of the methyl group for the transmetalation step in the Suzuki reaction.

    • Catalyst : A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a standard and effective choice for this type of coupling.[8][9][12]

    • Base and Solvent : A base, typically an aqueous solution of sodium or potassium carbonate, is required to activate the boroxine for transmetalation. A biphasic solvent system like 1,2-dimethoxyethane (DME) and water is commonly used to dissolve both the organic substrate and the inorganic base.[8][9]

  • Self-Validating Protocol : The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product.

Section 3: Chemical Reactivity and Key Transformations

The true value of this compound lies in its potential for subsequent chemical transformations, primarily centered around the versatile nitro group.

Reduction of the Nitro Group: Gateway to Bioactive Amines

The most significant reaction of this compound is the reduction of the 3-nitro group to a 3-amino group. This transformation is critical because the resulting 3-aminopyridine scaffold is a key component in a vast array of pharmacologically active molecules.[13]

G start This compound product 5-Methoxy-2-methyl-pyridin-3-amine (Key Intermediate) start->product Nitro Group Reduction conditions Reducing Agent (e.g., H₂, Pd/C or SnCl₂/HCl) Solvent (e.g., Ethanol, Ethyl Acetate) conditions->product

Caption: Workflow for the reduction of the nitro group.

  • Methodology and Rationale :

    • Catalytic Hydrogenation : This is often the cleanest method. The reaction is performed under an atmosphere of hydrogen gas using a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate. This method avoids the use of harsh acidic conditions and often results in high yields with simple workup procedures.[14]

    • Metallic Reduction : Alternatively, reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or iron powder in acetic acid can be used. These methods are robust and effective but may require more extensive workup to remove metal salts.

Nucleophilic Aromatic Substitution (SₙAr)

While the target molecule itself lacks a good leaving group for SₙAr, its precursors, such as 2-chloro-5-methoxy-3-nitropyridine, are highly activated for this reaction.[4][6][15] Understanding this reactivity is crucial as it opens pathways to a wide array of 2-substituted pyridine derivatives.

  • Mechanism : The reaction proceeds via a two-step addition-elimination mechanism.

    • Addition : A nucleophile (e.g., an amine or alkoxide) attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6]

    • Elimination : The aromaticity of the ring is restored by the expulsion of the leaving group.

The presence of the electron-withdrawing nitro group is critical as it stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.[6]

Section 4: Applications in Research and Drug Development

This compound is not an end product but a strategic intermediate. Its value is realized in the synthesis of more complex molecules with potential biological activity.

  • Pharmaceutical Intermediates : After reduction to the corresponding 3-aminopyridine, the molecule can be used to synthesize a variety of drug candidates. Aminopyridines are known to be key building blocks for kinase inhibitors, GPCR modulators, and other therapeutic agents. The methoxy group can enhance drug-like properties by improving solubility, metabolic stability, or target binding.[7]

  • Agrochemical Synthesis : Substituted nitropyridines are important precursors in the agrochemical industry for the development of novel insecticides, herbicides, and fungicides.[1][3][16] The specific substitution pattern can be tuned to achieve desired potency and selectivity.

  • Materials Science : The electron-deficient nature of the nitropyridine ring makes it an interesting component for creating organic electronic materials, such as dyes and nonlinear optical materials.[1]

Section 5: Detailed Experimental Protocols

The following protocols are generalized procedures based on established chemical principles for the key transformations involving nitropyridine scaffolds. They should be adapted and optimized for specific substrates and scales.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling (Hypothetical)
  • Objective : To synthesize this compound from 2-Chloro-5-methoxy-3-nitropyridine.

  • Materials :

    • 2-Chloro-5-methoxy-3-nitropyridine (1.0 eq)

    • Trimethylboroxine (0.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

    • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

    • 1,2-Dimethoxyethane (DME)

  • Procedure :

    • Vessel Preparation : To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Chloro-5-methoxy-3-nitropyridine and the palladium catalyst.

    • Solvent Addition : Add DME and stir until all solids are dissolved.

    • Reagent Addition : Add the aqueous sodium carbonate solution, followed by the trimethylboroxine.

    • Reaction : Heat the mixture to reflux (approx. 85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

    • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Reduction of the Nitro Group
  • Objective : To synthesize 5-Methoxy-2-methyl-pyridin-3-amine.

  • Materials :

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Ethanol or Ethyl Acetate

    • Hydrogen Gas (H₂)

  • Procedure :

    • Setup : In a hydrogenation flask, dissolve the nitropyridine in ethanol. Carefully add the Pd/C catalyst.

    • Hydrogenation : Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon or a hydrogenation apparatus.

    • Reaction : Stir the mixture vigorously at room temperature under a positive pressure of hydrogen for 2-8 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Workup : Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethanol.

    • Isolation : Concentrate the filtrate under reduced pressure to obtain the crude aminopyridine, which can be used directly or purified further if necessary.

Conclusion

This compound stands out as a chemical intermediate with significant untapped potential. Its value is derived not from its intrinsic properties alone, but from its capacity to be transformed into more complex and valuable structures. The strategic placement of its functional groups provides a reactive handle—primarily through the reduction of the nitro group—that serves as a gateway to the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. By understanding the causality behind its synthesis and reactivity, researchers can effectively integrate this versatile building block into their synthetic programs, accelerating the discovery and development of new chemical entities.

References

Spectroscopic Characterization of 5-Methoxy-2-methyl-3-nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Predicted Spectroscopic Features

The structure of 5-Methoxy-2-methyl-3-nitropyridine, with the IUPAC numbering of the pyridine ring, is presented below. The substituents—a methoxy group at C5, a methyl group at C2, and a nitro group at C3—each impart distinct electronic effects that influence the spectroscopic signature of the molecule.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of substituent effects on the pyridine ring.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The electron-withdrawing nitro group at C3 will significantly deshield the adjacent proton at C4, while the electron-donating methoxy group at C5 will shield the adjacent proton at C6.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H4~8.0 - 8.2d~2-3Deshielded by the adjacent nitro group and meta-coupled to H6.
H6~7.0 - 7.2d~2-3Shielded by the ortho-methoxy group and meta-coupled to H4.
OCH₃~3.9 - 4.1s-Typical chemical shift for a methoxy group on an aromatic ring.
CH₃~2.5 - 2.7s-Typical chemical shift for a methyl group on a pyridine ring.

d: doublet, s: singlet

The prediction of chemical shifts for substituted pyridines can be performed using substituent chemical shift (SCS) values.[2] The values presented here are estimations and may vary slightly based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~158 - 162Attached to nitrogen and bearing a methyl group.
C3~145 - 150Attached to the electron-withdrawing nitro group.
C4~120 - 125Influenced by the adjacent nitro group.
C5~155 - 160Attached to the electron-donating methoxy group.
C6~110 - 115Shielded by the ortho-methoxy group.
OCH₃~55 - 60Typical chemical shift for a methoxy carbon.
CH₃~20 - 25Typical chemical shift for a methyl carbon on a pyridine ring.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[3][4]

Sample Preparation:

  • Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[4]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5]

  • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[4]

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue.[4]

Instrumental Parameters (Example for a 400 MHz Spectrometer):

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.[4]

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Spectral width: ~16 ppm

    • Relaxation delay: 1-2 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024-4096

    • Spectral width: ~240 ppm

    • Relaxation delay: 2-5 s

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer cap_clean Cap and Clean Tube transfer->cap_clean insert Insert Sample into Spectrometer cap_clean->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum (¹H and ¹³C) lock_shim->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process assign Assign Signals process->assign interpret Interpret Spectra assign->interpret structure Elucidate Structure interpret->structure

Caption: Experimental workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the strong absorptions of the nitro group and the vibrations of the substituted pyridine ring.[6]

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies (in cm⁻¹)

Wavenumber (cm⁻¹)VibrationIntensityRationale
~3100 - 3000C-H stretch (aromatic)MediumCharacteristic of C-H bonds on the pyridine ring.[7]
~2950 - 2850C-H stretch (aliphatic)MediumAsymmetric and symmetric stretching of the methyl and methoxy groups.[7]
~1600 - 1580C=C and C=N stretch (aromatic ring)Medium-StrongSkeletal vibrations of the pyridine ring.
~1550 - 1475Asymmetric NO₂ stretchStrongA very strong and characteristic absorption for aromatic nitro compounds.[6][8]
~1360 - 1290Symmetric NO₂ stretchStrongAnother strong and characteristic absorption for aromatic nitro compounds.[6][8]
~1250 - 1200C-O stretch (aryl ether)StrongAsymmetric C-O-C stretching of the methoxy group.
~1050 - 1000C-O stretch (aryl ether)MediumSymmetric C-O-C stretching of the methoxy group.
Below 900C-H out-of-plane bendMedium-StrongThe pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.
Experimental Protocol for FT-IR Spectroscopy

The choice of sampling technique depends on the physical state of the sample. For a solid sample like this compound, the KBr pellet method or Attenuated Total Reflectance (ATR) are common.[9]

KBr Pellet Method:

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

ATR Method:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • A background spectrum of the empty sample compartment (or clean ATR crystal) should be acquired and subtracted from the sample spectrum.[10]

G cluster_0 Sample Preparation cluster_1 FT-IR Acquisition cluster_2 Data Analysis prep_solid Prepare Solid Sample (e.g., KBr pellet or ATR) background Acquire Background Spectrum prep_solid->background sample_spec Acquire Sample Spectrum background->sample_spec subtract Subtract Background sample_spec->subtract identify_peaks Identify Peak Frequencies subtract->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups confirm_structure Confirm Structural Features assign_groups->confirm_structure

Caption: General workflow for FT-IR analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[11] For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.[12]

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₇H₈N₂O₃) is 168.15 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 168. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

m/zProposed Fragment IonProposed Neutral LossRationale
168[C₇H₈N₂O₃]⁺˙ (M⁺˙)-Molecular ion.
153[C₆H₅N₂O₃]⁺˙•CH₃Loss of a methyl radical from the C2 position.
138[C₇H₈N₂O₂]⁺˙•NOLoss of nitric oxide from the nitro group.
122[C₇H₈N₂O]⁺˙•NO₂Loss of a nitro radical.
137[C₆H₅N₂O₂]⁺•OCH₃Loss of a methoxy radical.
108[C₆H₆NO]⁺•NO₂Loss of a nitro group, followed by rearrangement.

The fragmentation of organic molecules in a mass spectrometer can be complex, and the proposed fragments are based on common fragmentation pathways for aromatic nitro compounds and methoxy-substituted pyridines.[13][14]

Experimental Protocol for GC-MS

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[15]

  • Ensure the solution is free of particulate matter by filtration if necessary.[12]

  • Transfer the solution to a 2 mL GC autosampler vial.

Instrumental Parameters (Example):

  • Gas Chromatograph (GC):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

G cluster_0 Sample Preparation cluster_1 GC-MS Acquisition cluster_2 Data Analysis dissolve Dissolve Sample in Volatile Solvent transfer Transfer to GC Vial dissolve->transfer inject Inject into GC transfer->inject separate Separate on GC Column inject->separate ionize Ionize in MS Source separate->ionize detect Detect Fragments ionize->detect identify_mw Identify Molecular Ion Peak detect->identify_mw analyze_frag Analyze Fragmentation Pattern identify_mw->analyze_frag confirm_id Confirm Identity analyze_frag->confirm_id

Caption: Workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in established spectroscopic principles and comparisons with related structures, serves as a valuable resource for the identification and characterization of this compound. The inclusion of standardized experimental protocols offers practical guidance for researchers to obtain high-quality data. By synthesizing predictive data with robust experimental methodology, this guide aims to facilitate the research and development efforts involving this compound.

References

solubility and stability of 5-Methoxy-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxy-2-methyl-3-nitropyridine for Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. As with any novel chemical entity (NCE) intended for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from bioavailability and formulation design to shelf-life and safety.[1][2]

This guide provides a comprehensive framework for the characterization of this compound. Adopting the perspective of a senior application scientist, this document moves beyond simple data reporting to explain the causality behind experimental choices. It outlines robust, self-validating protocols for determining both the solubility profile and the intrinsic stability of the molecule, grounding these methodologies in authoritative standards such as the International Council for Harmonisation (ICH) guidelines.

Section 1: Predicted Physicochemical Properties and Their Implications

Direct experimental data for this compound is not extensively available in public literature. Therefore, our investigation begins with in silico predictions to build a foundational hypothesis of its behavior. These predictions are critical for designing efficient and relevant experiments. For this guide, we will refer to predicted data for the structurally similar isomer, 6-Methoxy-2-methyl-3-nitropyridine, available from databases like PubChem, to inform our strategy.[3]

Table 1: Predicted Physicochemical Properties of a Methoxy-methyl-nitropyridine Isomer

Property Predicted Value Implication for Solubility & Stability
Molecular Formula C₇H₈N₂O₃ -
Molecular Weight 168.15 g/mol [3] Standard for a small molecule drug candidate.
XLogP3 1.4[3] Indicates moderate lipophilicity. Suggests the compound may have limited aqueous solubility but should be soluble in various organic solvents.
Topological Polar Surface Area (TPSA) 67.9 Ų[3] A moderate TPSA suggests the molecule may have reasonable membrane permeability, but its solubility will be a balancing act between the polar nitro/pyridine groups and the non-polar methyl/methoxy groups.

| pKa (Predicted) | ~1.5 - 2.5 (basic) | The pyridine nitrogen is expected to be weakly basic, protonated only under strongly acidic conditions. Solubility is therefore expected to be highest at low pH and decrease significantly at neutral and basic pH. |

Expertise & Causality: The predicted XLogP of 1.4 is a key starting point. It places the compound in a space where aqueous solubility could be a challenge, making early characterization essential. The weakly basic nature of the pyridine ring means that pH will be a critical variable in any aqueous system. We must design our solubility experiments across a physiologically relevant pH range to understand how the compound will behave in vivo.

Section 2: A Framework for Solubility Determination

Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption and bioavailability. We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.[4]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a high-throughput method ideal for early discovery to flag problematic compounds.[4][5][6]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a solvent. It is the "gold standard" measurement, crucial for pre-formulation and development, though more time and compound-intensive.[2][7][8]

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol is designed for rapid screening. The underlying principle is that precipitation of the compound from a supersaturated solution will cause light to scatter, which can be measured by a nephelometer.[5][9]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[9]

  • Plate Setup: In a 96-well microplate, add the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Compound Addition: Add small volumes (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low (<2%) to minimize its effect on solubility.

  • Incubation & Measurement: Shake the plate for 2 hours at a controlled temperature (e.g., 25°C).[5][9] Measure the light scattering at time zero and after the incubation period using a nephelometer.

  • Data Analysis: The kinetic solubility limit is defined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to the baseline.

Protocol 2: Thermodynamic Solubility via Shake-Flask Method (Gold Standard)

This method determines the true equilibrium solubility and is considered the most reliable.[7][8][10] The protocol relies on allowing an excess of the solid compound to equilibrate with the solvent, followed by quantification of the dissolved portion.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (enough to ensure solid remains after equilibration) to a series of vials containing the solvents of interest (e.g., pH 2.0 HCl buffer, pH 7.4 PBS, pH 9.0 borate buffer, Methanol, Acetonitrile).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[5][7] Visually confirm that excess solid remains.

  • Phase Separation: After equilibration, allow the samples to stand, then carefully withdraw the supernatant. It is critical to avoid aspirating any solid particles. The supernatant must be immediately filtered (e.g., using a 0.22 µm PVDF syringe filter) or centrifuged at high speed.[2][5]

  • Quantification:

    • Prepare a calibration curve using known concentrations of the compound in the chosen analytical solvent.

    • Accurately dilute the filtered supernatant.

    • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method.[11][12] For compounds with poor UV absorbance, LC-MS can be used.[5]

  • pH Verification: For aqueous samples, the pH of the final saturated solution should be measured to ensure the compound itself did not alter the buffer pH.[7]

Data Presentation:

Table 2: Hypothetical Solubility Profile of this compound

Solvent / Buffer Temperature Method Solubility (µg/mL)
0.01 M HCl (pH 2.0) 25°C Shake-Flask To be determined
PBS (pH 7.4) 25°C Shake-Flask To be determined
Borate Buffer (pH 9.0) 25°C Shake-Flask To be determined
Methanol 25°C Shake-Flask To be determined
Acetonitrile 25°C Shake-Flask To be determined

| PBS (pH 7.4) | 25°C | Kinetic | To be determined |

G cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to solvent in vial C Seal and agitate at constant temperature (e.g., 24-48h) A->C B Prepare multiple vials for different solvents/pH D Visually confirm excess solid remains C->D E Centrifuge or let stand D->E F Filter supernatant through 0.22 µm syringe filter E->F H Dilute filtered sample F->H G Prepare calibration curve (known concentrations) J Calculate concentration against calibration curve G->J I Analyze by HPLC-UV or LC-MS H->I I->J

Caption: Workflow for Thermodynamic Solubility Determination (Shake-Flask Method).

Section 3: Intrinsic Stability and Forced Degradation

Understanding a compound's stability is a cornerstone of drug development, mandated by regulatory bodies.[13][14] Forced degradation (or stress testing) is the process of intentionally subjecting a compound to harsh conditions to accelerate its decomposition.[15] The goals are threefold:

  • Identify Degradation Pathways: To understand the likely chemical reactions that will degrade the compound.[16][17]

  • Characterize Degradants: To identify the structure of potential impurities that could form during manufacturing or storage.

  • Develop Stability-Indicating Methods: To create an analytical method (typically HPLC) that can separate the intact drug from all its degradation products, proving the method can accurately measure the drug's purity over time.[15][16]

Protocol 3: Forced Degradation Study

This protocol is designed based on ICH Guideline Q1A(R2).[16][17] The goal is to achieve 5-20% degradation of the parent compound; conditions should be adjusted (time, temperature, reagent concentration) if degradation is too rapid or too slow.[17]

Methodology:

  • Stock Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl). Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH). Keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours. Also, test the solid compound in a dry oven at 80°C.

    • Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Analysis:

    • At appropriate time points, withdraw a sample from each stress condition.

    • Quench the reaction if necessary (e.g., neutralize acid/base samples).

    • Analyze all samples, including an unstressed control, by a suitable HPLC-UV/DAD or UPLC-MS method.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Examine the chromatograms for the appearance of new peaks (degradants).

    • Ensure the analytical method achieves baseline separation between the parent peak and all degradant peaks (peak purity analysis).

Anticipated Degradation Pathways:

For this compound, several degradation pathways can be hypothesized based on its structure:

  • Hydrolysis: The methoxy group (an ether) could be susceptible to cleavage under strong acidic conditions to form the corresponding hydroxypyridine.

  • Reduction: The nitro group is a common site for reduction, which could occur under certain oxidative conditions or in the presence of specific excipients, leading to a nitroso or amino derivative.

  • Ring Modification: The pyridine ring itself is generally stable, but extreme conditions could lead to ring opening or other complex reactions.[18]

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_eval Evaluation A Prepare 1 mg/mL stock solution of compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C, Solution & Solid) A->E F Photolytic (ICH Q1B Light Exposure) A->F G Withdraw samples at time points B->G C->G D->G E->G F->G H Quench/Neutralize as needed G->H I Analyze all samples & control by HPLC-DAD/MS H->I J Calculate % Degradation I->J K Identify Degradation Products I->K L Validate Stability- Indicating Method I->L

References

Methodological & Application

The Synthetic Versatility of 5-Methoxy-2-methyl-3-nitropyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Valuable Synthetic Building Block

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the construction of novel bioactive molecules.[1][2] Among the vast array of substituted pyridines, 5-Methoxy-2-methyl-3-nitropyridine emerges as a highly functionalized and versatile building block. Its strategic placement of a methoxy, a methyl, and a nitro group on the pyridine core imparts a unique reactivity profile, opening avenues for diverse and complex molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its plausible synthesis, key reactive characteristics, and detailed protocols for its application in transformative organic reactions. The insights and procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable intermediate.

Structural and Reactivity Analysis

The reactivity of this compound is dictated by the interplay of its substituents on the electron-deficient pyridine ring. The nitro group at the 3-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule.

Plausible Synthetic Routes

While specific literature on the synthesis of this compound is not abundant, a plausible and efficient route can be extrapolated from the synthesis of analogous compounds, such as its 5-bromo counterpart.[3] A common strategy involves the nitration of a pre-functionalized pyridine ring.

A potential synthetic pathway could commence with a substituted aminopyridine, followed by a Sandmeyer-type reaction to introduce the nitro group, and subsequent functional group manipulations. Alternatively, a direct nitration of a methoxy-methyl-pyridine precursor, if regioselectivity can be controlled, presents another viable option.

Protocol 1: Hypothetical Synthesis via Nitration of a Methoxy-picoline

This protocol is a conceptualized procedure based on general nitration methods for pyridine derivatives.

Step 1: Nitration of 2-methoxy-5-methylpyridine

  • To a cooled (0 °C) solution of concentrated sulfuric acid, cautiously add 2-methoxy-5-methylpyridine.

  • Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

  • Purify the crude product by recrystallization or column chromatography.

Key Synthetic Transformations and Applications

The true value of this compound lies in its capacity to undergo a variety of chemical transformations, enabling the synthesis of a diverse range of more complex molecules.

Reduction of the Nitro Group: Gateway to Aminopyridines

The reduction of the nitro group to an amine is a pivotal transformation, as the resulting 3-amino-5-methoxy-2-methylpyridine is a versatile intermediate for further functionalization. This amino group can participate in amide bond formation, diazotization reactions, and the construction of fused heterocyclic systems.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation flask, dissolve this compound in a suitable solvent like methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat this cycle 3 times).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-methoxy-2-methylpyridine, which can be purified further if necessary.

Nucleophilic Aromatic Substitution (SNAr): Modifying the Pyridine Core

The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr).[4][5][6] While the methoxy group at the 5-position is generally a poor leaving group, activation of the ring by the nitro group can facilitate its displacement under certain conditions, particularly with strong nucleophiles. However, a more likely scenario for SNAr would involve a derivative with a better leaving group, such as a halogen, at the 2- or 6-position.

For the parent compound, the more plausible SNAr reactions would involve displacement of other substituents if present, or potentially reactions at the activated methyl group.

Functionalization of the Methyl Group

The methyl group at the 2-position of the pyridine ring is activated by the adjacent nitrogen atom and the overall electron-deficient nature of the ring. This allows for a range of reactions at this position.

The acidic protons of the 2-methyl group can be deprotonated by a base, and the resulting carbanion can react with aldehydes in a condensation reaction to form styryl derivatives. These products can have interesting photophysical properties and serve as precursors for more complex structures.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine or another suitable base

  • Toluene or another high-boiling solvent

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, the aromatic aldehyde, and toluene.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the corresponding 2-styryl-5-methoxy-3-nitropyridine.

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic transformations discussed, the following diagrams illustrate the key reaction workflows.

G cluster_synthesis Plausible Synthesis Precursor 2-Methoxy-5-methylpyridine Product This compound Precursor->Product HNO3, H2SO4

Caption: Plausible synthesis of this compound.

G cluster_reduction Nitro Group Reduction Start_Reduction This compound Product_Amine 3-Amino-5-methoxy-2-methylpyridine Start_Reduction->Product_Amine H2, Pd/C

Caption: Reduction of the nitro group to form the corresponding amine.

G cluster_condensation Methyl Group Functionalization Start_Condensation This compound Product_Styryl 2-Styryl-5-methoxy-3-nitropyridine Start_Condensation->Product_Styryl Piperidine, Toluene, Δ Aldehyde Ar-CHO

Caption: Condensation reaction of the methyl group with an aldehyde.

Applications in Drug Discovery and Development

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The functional handles on this compound make it an attractive starting material for the synthesis of novel drug candidates. The amino derivative, in particular, can be readily incorporated into various structures to modulate pharmacological properties such as solubility, binding affinity, and metabolic stability. Potential therapeutic areas where derivatives of this compound could be explored include oncology, infectious diseases, and neurodegenerative disorders.

Conclusion

This compound, while not as extensively documented as some of its halogenated counterparts, represents a synthetically valuable building block with significant potential. Its unique combination of functional groups allows for a diverse range of chemical transformations, providing access to a wide array of complex nitrogen-containing heterocyclic compounds. The protocols and insights provided in this guide, based on established chemical principles and data from analogous structures, are intended to serve as a solid foundation for researchers to explore and exploit the synthetic utility of this promising intermediate in their pursuit of new chemical entities with valuable applications.

References

5-Methoxy-2-methyl-3-nitropyridine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes: 5-Methoxy-2-methyl-3-nitropyridine in Medicinal Chemistry

Abstract

This document provides a comprehensive technical guide on the application of this compound as a strategic building block in medicinal chemistry. Pyridine scaffolds are prevalent in FDA-approved drugs, and nitropyridines, in particular, serve as versatile precursors for a wide range of biologically active molecules.[1] This guide details the synthesis, key chemical transformations, and potential applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore how the specific arrangement of the methoxy, methyl, and nitro functional groups on the pyridine core dictates its reactivity and makes it a valuable tool for constructing complex molecular architectures.

Introduction: The Strategic Value of a Functionalized Pyridine Core

The pyridine ring is a privileged structural motif in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern medicinal chemistry.[2] Within this class, nitropyridines are exceptionally useful synthetic intermediates. The potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring, making it susceptible to a variety of chemical transformations that are otherwise challenging.[1][3]

This compound is a trifunctionalized building block designed for versatility. Its features include:

  • A Pyridine Core: Provides a bioisosteric replacement for a phenyl ring with improved solubility and metabolic properties.

  • A Nitro Group at C-3: This is the primary reactive handle. It strongly activates the ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to a versatile amino group, which opens up a vast landscape of subsequent chemical modifications.

  • A Methoxy Group at C-5: This group modulates the electronic properties of the ring and, crucially, can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final drug candidate by affecting lipophilicity and metabolic stability.

  • A Methyl Group at C-2: Provides a point of steric distinction and can be involved in specific hydrophobic interactions within a biological target's binding pocket.

This unique combination of functional groups allows for a modular and strategic approach to library synthesis and lead optimization in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties for a representative analogue, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, is provided below. These properties are expected to be similar for the title compound and are essential for planning synthetic protocols.

PropertyValueSource
CAS Number 884495-14-1[4][5][6]
Molecular Formula C₇H₇BrN₂O₃[4][5][6]
Molecular Weight 247.05 g/mol [4][6]
Appearance Off-white to yellow solid/powder[5]
Purity ≥98% (Typical)[5]

Synthesis of Functionalized Nitropyridine Scaffolds

While a direct, single-step synthesis for this compound is not prominently documented, its synthesis can be logically derived from established pyridine chemistry. A common and powerful strategy involves the functionalization of a pre-existing substituted pyridine. For instance, a well-documented analogous synthesis is the bromination of 2-methoxy-4-methyl-3-nitropyridine to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine.[4] This highlights a general strategy where a methoxy-methyl-nitropyridine core is first assembled and then further diversified.

A plausible workflow for accessing such scaffolds is outlined below.

G cluster_0 Plausible Synthetic Logic Start Substituted Pyridine Precursor (e.g., 2-methyl-5-methoxypyridine) Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Step 1 Target This compound Nitration->Target Step 2 Functionalization Further Functionalization (e.g., Halogenation, Cross-Coupling) Target->Functionalization Step 3a (Diversification) API Active Pharmaceutical Ingredient (API) Target->API Step 3b (Direct Use) Functionalization->API

Caption: Plausible synthetic workflow for nitropyridine building blocks.

Key Chemical Transformations & Protocols

The true value of this compound lies in its predictable and versatile reactivity. The nitro group at the C-3 position is the epicenter of its synthetic utility.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is arguably the most critical transformation, as it installs a nucleophilic handle for a vast array of subsequent reactions, such as amide coupling, sulfonylation, and reductive amination.

G reactant This compound product 5-Methoxy-2-methyl-pyridin-3-amine reactant->product [H] (e.g., Fe/NH₄Cl, H₂/Pd-C, SnCl₂)

Caption: General scheme for the reduction of the nitro group.

Protocol 1: Iron-Mediated Nitro Group Reduction

This protocol is a classic, cost-effective, and scalable method for nitro group reduction that avoids the use of high-pressure hydrogenation.

Rationale: Iron powder in the presence of an electrolyte like ammonium chloride and a protic solvent mixture (ethanol/water) creates a potent reducing environment. The reaction is heterogeneous and proceeds at a controlled rate, often with high selectivity for the nitro group, leaving other functional groups intact.

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound, ethanol, and water (typically a 4:1 to 2:1 ratio).

  • Add iron powder and ammonium chloride to the solution.

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 5-Methoxy-2-methyl-pyridin-3-amine.

  • Purify the product as needed, typically by silica gel column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the C-3 nitro group, makes positions C-2 and C-6 susceptible to nucleophilic attack, especially if a good leaving group is present.[7][8] While the title compound lacks an inherent leaving group (other than hydride, which requires harsh conditions), related halogenated nitropyridines are prime candidates for SNAr.[7][9]

For example, a related compound, 2-chloro-3-nitropyridine, readily reacts with nucleophiles.[9] The reaction of 3-methoxypyridine with amines via a concerted SNAr has also been reported, highlighting the potential for displacing the methoxy group under specific conditions.[10]

Protocol 2: SNAr with an Amine Nucleophile (Illustrative Example)

This protocol is based on the general reactivity of halonitropyridines and illustrates how a nucleophile can be introduced onto the pyridine scaffold.

Rationale: The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-poor carbon bearing the leaving group.[7][8] The stability of the intermediate (Meisenheimer complex) is enhanced by the electron-withdrawing nitro group. A base is often used to deprotonate the nucleophile or neutralize the acid byproduct.

Materials:

  • 2-Chloro-5-methoxy-3-nitropyridine (1.0 eq) (Illustrative Substrate)

  • Desired amine (e.g., Piperidine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • In a sealed tube or round-bottom flask, dissolve the chloronitropyridine substrate in DMF.

  • Add the amine nucleophile and the base (e.g., K₂CO₃).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the desired product.

Applications in Medicinal Chemistry: Case Studies

Nitropyridine derivatives are precursors to a wide range of bioactive molecules, including anticancer, antiviral, and anti-neurodegenerative agents.[1] The utility of this compound is best understood by examining its role in the synthesis of complex, biologically active compounds.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted aminopyridine core. The reduction of this compound provides a rapid entry into 3-amino-5-methoxypyridine derivatives, which can then be elaborated into potent inhibitors.

G cluster_1 Kinase Inhibitor Synthesis Workflow Start 5-Methoxy-2-methyl- 3-nitropyridine Reduction Reduction (Protocol 1) Start->Reduction Step 1 Amine 3-Amino-5-methoxy- 2-methylpyridine Reduction->Amine Key Intermediate Coupling Amide Coupling or Buchwald-Hartwig Reaction Amine->Coupling Step 2 Inhibitor Final Kinase Inhibitor Scaffold Coupling->Inhibitor Step 3

Caption: Workflow for synthesizing kinase inhibitors.

The resulting 3-aminopyridine is a key intermediate that can undergo a variety of coupling reactions. For example, a palladium-catalyzed Buchwald-Hartwig amination with an appropriate aryl halide or an amide bond formation with a carboxylic acid can be used to append the rest of the pharmacophore, leading to the final drug candidate.

Safety and Handling

As with all nitrated aromatic compounds, this compound and its derivatives should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its strategically placed functional groups allow for a range of predictable and high-yielding chemical transformations. The ability to readily convert the nitro group into an amine provides a gateway to a multitude of complex molecular scaffolds, particularly for targets like kinases. By understanding the reactivity and applying the protocols outlined in this guide, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.

References

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Methoxy-Methyl-Nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted nitropyridines are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. Their chemical reactivity and biological activity are profoundly influenced by the arrangement of substituents on the pyridine ring. The nuanced structural differences between isomers, such as 5-Methoxy-2-methyl-3-nitropyridine and its positional isomer, 6-Methoxy-2-methyl-3-nitropyridine, necessitate robust and precise analytical methodologies for their unequivocal identification and characterization. The electron-withdrawing nature of the nitro group, combined with the electron-donating effects of the methoxy and methyl groups, creates a unique electronic environment that can be probed by a variety of analytical techniques.

This comprehensive guide presents a suite of detailed application notes and protocols for the characterization of these methoxy-methyl-nitropyridine structures. Due to the limited availability of specific experimental data for this compound, this document will utilize data for the well-characterized isomer, 6-Methoxy-2-methyl-3-nitropyridine (CAS No. 5467-69-6) , as a representative example to illustrate the application of these analytical techniques.[1] The principles and methodologies described herein are directly applicable to the analysis of this compound and other related isomers.

Physicochemical Properties of the Representative Analyte

A thorough understanding of the analyte's fundamental properties is paramount for method development. The following table summarizes the key physicochemical properties of the representative compound, 6-Methoxy-2-methyl-3-nitropyridine.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem[1]
Molecular Weight 168.15 g/mol PubChem[1]
CAS Number 5467-69-6PubChem[1]
Calculated LogP 1.4PubChem[1]
Appearance Expected to be a solid at room temperatureInferred from similar compounds

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating the target analyte from impurities, starting materials, and potential isomers, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the workhorse for purity determination and reaction monitoring of moderately polar compounds like methoxy-methyl-nitropyridines. The choice of a C18 stationary phase provides a versatile platform for separation based on hydrophobicity.

Protocol: HPLC Purity Analysis

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Note: For LC-MS applications, replace phosphoric acid with 0.1% formic acid.[2]

  • Chromatographic Conditions:

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by UV-Vis spectroscopy)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Causality Behind Experimental Choices: The acidic modifier in the mobile phase sharpens peaks by suppressing the ionization of any residual silanol groups on the stationary phase. A gradient elution is employed to ensure the efficient elution of both the main analyte and any potential impurities with differing polarities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_weigh Weigh Sample s_dissolve Dissolve in Mobile Phase s_weigh->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter h_inject Inject Sample s_filter->h_inject h_separate C18 Column Separation h_inject->h_separate h_detect UV-Vis Detection (254 nm) h_separate->h_detect d_integrate Integrate Peaks h_detect->d_integrate d_calculate Calculate Purity (%) d_integrate->d_calculate

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and thermally stable compounds. The electron ionization (EI) source provides reproducible fragmentation patterns that serve as a molecular fingerprint.

Protocol: GC-MS Identification and Impurity Profiling

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an EI source.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.

Expected Fragmentation: For 6-Methoxy-2-methyl-3-nitropyridine, the molecular ion peak is expected at m/z 168.[1] Characteristic fragments would likely arise from the loss of a methyl radical (m/z 153), a nitro group (m/z 122), or a methoxy group (m/z 137).

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for elucidating the precise structure and connectivity of atoms in a molecule.

Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • For complete structural assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

Interpreting the Spectra: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, will allow for the unambiguous assignment of the methoxy, methyl, and pyridine ring protons and carbons, confirming the substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Protocol: FTIR Analysis

  • Instrumentation:

    • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-H (in CH₃)Stretching2950-2850
C=N, C=C (Pyridine ring)Stretching1600-1450
Nitro (NO₂)Asymmetric Stretching1550-1500
Nitro (NO₂)Symmetric Stretching1350-1300
C-O (Methoxy)Stretching1250-1050
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine the wavelength of maximum absorbance (λmax) for HPLC detection.

Protocol: UV-Vis Analysis

  • Instrumentation:

    • UV-Vis spectrophotometer

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 10-50 µM) of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Data Acquisition:

    • Scan the absorbance of the solution from 200 to 400 nm.

Mass Spectrometry for Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the analyte.

Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

  • Instrumentation:

    • Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).

  • Sample Preparation:

    • Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Data Acquisition:

    • Infuse the sample directly or via an LC system into the ESI source.

    • Acquire the spectrum in positive ion mode.

  • Data Analysis:

    • The protonated molecule [M+H]⁺ will be observed. For 6-methoxy-2-methyl-3-nitropyridine, this corresponds to an m/z of 169.0557.[1] The high-resolution measurement allows for the confirmation of the elemental formula (C₇H₉N₂O₃⁺).

MS_Workflow cluster_prep Sample Preparation cluster_ms ESI-MS Analysis cluster_data Data Analysis ms_dissolve Dissolve in ACN/Water ms_acidify Add 0.1% Formic Acid ms_dissolve->ms_acidify ms_infuse Infuse Sample ms_acidify->ms_infuse ms_ionize Electrospray Ionization (+) ms_infuse->ms_ionize ms_detect High-Resolution Mass Detection ms_ionize->ms_detect ms_find_mh Identify [M+H]⁺ ms_detect->ms_find_mh ms_confirm Confirm Elemental Composition ms_find_mh->ms_confirm

Caption: Workflow for ESI-MS molecular weight confirmation.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information on the thermal stability, melting point, and decomposition profile of the compound. This is particularly relevant for compounds like nitropyridines, which can be energetic materials.

Protocol: DSC and TGA Analysis

  • Instrumentation:

    • DSC and TGA instruments.

  • Sample Preparation:

    • Accurately weigh a small amount (2-5 mg) of the sample into an aluminum pan.

  • Data Acquisition (DSC):

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the melting point and other thermal transitions.

  • Data Acquisition (TGA):

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to monitor mass loss as a function of temperature, indicating decomposition.

Conclusion

The comprehensive characterization of this compound and its isomers relies on the synergistic application of multiple analytical techniques. This guide provides a robust framework of protocols, from chromatographic separation to detailed spectroscopic and thermal analysis, using the well-documented isomer 6-Methoxy-2-methyl-3-nitropyridine as a practical exemplar. The methodologies outlined herein are designed to ensure scientific integrity, providing researchers and drug development professionals with the tools necessary for the confident identification, purity assessment, and structural elucidation of this important class of compounds.

References

The Strategic Application of 5-Methoxy-2-methyl-3-nitropyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Substituted Pyridines in Modern Agrochemicals

Substituted pyridine derivatives are foundational scaffolds in the synthesis of a multitude of high-value agrochemicals. Their inherent chemical reactivity and the ability to introduce a wide array of functional groups make them ideal precursors for creating targeted and effective crop protection agents. Among these, 5-Methoxy-2-methyl-3-nitropyridine represents a class of compounds with significant potential as a starting material for the synthesis of neonicotinoid insecticides, a dominant class of insecticides worldwide. The strategic placement of the methoxy, methyl, and nitro groups on the pyridine ring offers multiple avenues for chemical modification, leading to the construction of complex and potent active ingredients.

This application note provides a detailed guide for researchers and synthetic chemists on the utilization of nitropyridine intermediates, exemplified by the structural motif of this compound, in the synthesis of key agrochemical building blocks. We will focus on the synthesis of 2-chloro-5-chloromethylpyridine, a crucial intermediate for blockbuster insecticides like Imidacloprid. While direct synthetic routes from this compound are not extensively documented in publicly available literature, this guide will present a chemically sound and representative pathway, combining established reaction principles with documented protocols for analogous structures.

Core Synthesis Strategy: From Nitropyridine to a Key Neonicotinoid Precursor

The overarching goal is to transform the this compound scaffold into the highly valuable intermediate, 2-chloro-5-chloromethylpyridine. This transformation requires a series of strategic chemical modifications. The general workflow can be conceptualized as follows:

G cluster_0 Conceptual Pathway cluster_1 Documented Synthesis Start This compound Step1 Functional Group Transformation Start->Step1 e.g., Denitration, Methyl Group Functionalization Intermediate 2-Methoxy-5-methoxymethylpyridine Step1->Intermediate Intermediate_2 2-Methoxy-5-methoxymethylpyridine Step2 Chlorination Intermediate_2->Step2 PCl5, POCl3 Final 2-chloro-5-chloromethylpyridine Step2->Final

Figure 1: Overall synthetic strategy from a nitropyridine precursor to 2-chloro-5-chloromethylpyridine.

Part A: Conceptual Protocol for the Conversion of this compound

This section outlines a plausible, though not directly cited, sequence of reactions to convert the title compound into a more tractable intermediate for agrochemical synthesis. The transformations are based on well-established principles in pyridine chemistry. A key challenge is the selective transformation of the nitro and methyl groups.

1. Reduction of the Nitro Group:

The nitro group is a versatile functional group that can be reduced to an amino group. This amino group can then be removed or replaced via diazotization.

  • Reaction: this compound to 5-Methoxy-2-methyl-pyridin-3-amine.

  • Rationale: The reduction of a nitro group to an amine is a standard transformation. The resulting amine can be a precursor for a Sandmeyer-type reaction to introduce other functionalities, or it can be removed (deamination) to yield the corresponding pyridine without the nitro group.

  • Reagents & Conditions: Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C), or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl).

2. Functionalization of the Methyl Group:

The methyl group at the 2-position needs to be converted into a chloromethyl group. This is often achieved via a hydroxymethyl or methoxymethyl intermediate.

  • Reaction: Introduction of a methoxymethyl group at the 5-position. A more direct route from a related starting material is often more practical in an industrial setting. For instance, starting from 3-methylpyridine, a series of reactions can lead to 2-methoxy-5-methoxymethylpyridine.

Given the complexity and potential for side reactions, for the purpose of a robust and scalable synthesis, we will proceed with a well-documented protocol starting from a closely related and readily accessible intermediate, 2-methoxy-5-methoxymethylpyridine .

Part B: Detailed Protocol for the Synthesis of 2-chloro-5-chloromethylpyridine

This protocol is adapted from the procedure described in U.S. Patent 5,329,011A, which details a robust method for the chlorination of alkoxy-substituted pyridines.[1]

Objective: To convert 2-methoxy-5-methoxymethylpyridine into 2-chloro-5-chloromethylpyridine.

Reaction Principle: This reaction is a double chlorination where both the methoxy group on the pyridine ring and the methoxy group on the side chain are replaced by chlorine atoms. This is achieved using a combination of powerful chlorinating agents. The use of phosphorus(V) chloride (PCl₅) and phosphorus oxychloride (POCl₃) is effective for this type of transformation on electron-rich pyridine systems.[1]

G Start 2-Methoxy-5-methoxymethylpyridine Reagents 1. PCl₅ 2. POCl₃ Start->Reagents Conditions Reflux (3 hours) Reagents->Conditions Product 2-chloro-5-chloromethylpyridine Conditions->Product

Figure 2: Workflow for the chlorination of 2-methoxy-5-methoxymethylpyridine.

Materials and Reagents:
ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
2-Methoxy-5-methoxymethylpyridine176553-29-4153.18 g/mol 5.1 g33.3 mmol
Phosphorus(V) chloride (PCl₅)10026-13-8208.24 g/mol 14.0 g66.6 mmol
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol 5.1 g33.3 mmol
IceN/AN/AFor cooling bathN/A
Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (5.1 g, 33.3 mmol).

  • Addition of Reagents: To the phosphorus oxychloride, carefully add phosphorus(V) chloride (14.0 g, 66.6 mmol).

  • Cooling: Cool the mixture in an ice bath to manage the exothermic nature of the subsequent addition.

  • Substrate Addition: While maintaining cooling, add 2-methoxy-5-methoxymethylpyridine (5.1 g, 33.3 mmol) in portions to control the reaction rate and temperature.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours.

  • Work-up:

    • After reflux, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture in vacuo to remove excess POCl₃.

    • The crude product can be purified by distillation under reduced pressure or by chromatography.

Expected Outcome: This process yields 2-chloro-5-chloromethylpyridine. The patent reports a yield of 45% for a similar procedure.[1]

Causality and Expertise: The choice of PCl₅ and POCl₃ is critical. PCl₅ is a strong chlorinating agent capable of converting both hydroxyl and ether functionalities to chlorides. POCl₃ acts as both a reagent and a solvent in this case, and is particularly effective for the chlorination of the pyridine ring at the 2-position, especially when it is activated by an alkoxy group. The reflux condition ensures the reaction goes to completion.

Application in Neonicotinoid Synthesis: The Final Step to Imidacloprid

The synthesized 2-chloro-5-chloromethylpyridine is a direct precursor to Imidacloprid. The final step involves a condensation reaction with 2-nitroiminoimidazolidine.

G Intermediate 2-chloro-5-chloromethylpyridine Reaction Condensation Intermediate->Reaction Coupling_Partner 2-Nitroiminoimidazolidine Coupling_Partner->Reaction Product Imidacloprid Reaction->Product

Figure 3: Final coupling step in the synthesis of Imidacloprid.

This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.[2][3] The chloromethyl group of the pyridine intermediate is highly reactive towards nucleophilic substitution by the amine in the imidazolidine ring, leading to the formation of Imidacloprid.

Conclusion

While direct, step-by-step synthetic protocols for the agrochemical applications of this compound are not widely published, its structural features strongly suggest its utility as a precursor. By applying fundamental principles of organic synthesis, such as nitro group reduction and side-chain functionalization, it can be converted into valuable intermediates. The detailed, documented protocol for the chlorination of the closely related 2-methoxy-5-methoxymethylpyridine to the key agrochemical building block 2-chloro-5-chloromethylpyridine provides a robust and scalable method for researchers in the agrochemical industry. This guide serves as a practical framework for the strategic design and execution of synthetic routes towards next-generation crop protection agents.

References

Application Notes & Protocols: The Strategic Use of 5-Methoxy-2-methyl-3-nitropyridine and its Analogs in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The strategic functionalization of this heterocyclic core allows for the fine-tuning of a molecule's biological activity. Among the most versatile building blocks for this purpose are substituted nitropyridines. The presence of a nitro group, a potent electron-withdrawing moiety, significantly influences the ring's electronic landscape, paving the way for a variety of chemical transformations crucial for drug development.

This guide provides an in-depth look at the application of 5-Methoxy-2-methyl-3-nitropyridine and its close structural analogs, such as 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, as pivotal intermediates in pharmaceutical synthesis. We will explore the underlying chemical principles that govern their reactivity, provide detailed, field-proven protocols for their use, and explain the causality behind key experimental choices. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmaceutical entities.

Section 1: Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and safety requirements is the foundation of sound experimental design. While this compound is a specific structure, we will use the well-documented analog, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine , as our primary exemplar for data presentation.

Physicochemical Data
PropertyValueSource
Product Name 5-Bromo-2-methoxy-4-methyl-3-nitropyridine[1][2]
CAS Number 884495-14-1[1][2]
Molecular Formula C₇H₇BrN₂O₃[1]
Molecular Weight 247.05 g/mol [1]
Appearance Light yellow solid[1]
Melting Point 132 °C[1]
Solubility Soluble in solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2]
Safety & Handling

Substituted nitropyridines require careful handling in a laboratory setting. The following guidelines are synthesized from safety data sheets (SDS) of structurally related compounds.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[3][4][5] Work should be conducted in a well-ventilated fume hood.[3][6]

  • Inhalation/Contact: Avoid breathing dust, fumes, or vapors.[3][7] In case of contact with eyes, rinse cautiously with water for several minutes.[3][4][7] If on skin, wash with plenty of soap and water.[3][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat and sources of ignition.[3][4][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][6][7]

Section 2: The Chemistry of Reactivity - Mechanistic Insights

The synthetic utility of nitropyridine intermediates is dominated by their susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyridine ring, powerfully amplified by the electron-withdrawing nitro group, is the causal factor behind this reactivity.[2]

Causality of Reactivity:

  • Ring Activation: The nitro group at the C3 position, along with the inherent electron-deficient character of the nitrogen heteroatom, withdraws electron density from the pyridine ring. This withdrawal is most pronounced at the ortho (C2, C4) and para (C6) positions, making them electrophilic and thus susceptible to attack by nucleophiles.

  • Stabilization of Intermediates: The attack of a nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing nitro group, a highly favorable stabilization that lowers the activation energy of the reaction.

  • Leaving Group Departure: In compounds like 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, both the bromine at C5 and the methoxy group at C2 are potential leaving groups. The bromine atom at C5 is an excellent leaving group for SNAr reactions, readily displaced by various nucleophiles such as amines and thiols.[2]

Caption: SNAr mechanism on a substituted nitropyridine.

Section 3: Application in Pharmaceutical Synthesis

Substituted nitropyridines are key building blocks for constructing more complex heterocyclic systems, which often form the core of a final active pharmaceutical ingredient (API). For instance, they are used in the synthesis of kinase inhibitors and proton pump inhibitors like Omeprazole.[8][9] The SNAr reaction allows for the facile introduction of diverse functional groups, enabling the exploration of a wide chemical space during lead optimization.

A typical workflow involves the initial synthesis of the functionalized nitropyridine, followed by its reaction with a nucleophilic partner, which is often another complex fragment of the target molecule.

workflow A Start: 2-methoxy-4-methyl- 3-nitropyridine B Bromination Reaction (Acetic Acid, Bromine) A->B Reagents C Intermediate: 5-Bromo-2-methoxy-4-methyl- 3-nitropyridine B->C Yields crude solid D Purification (Filtration, Washing) C->D Isolate E SNAr Reaction with Nucleophile (R-NH₂ or R-SH) D->E Couple with fragment F Crude Product E->F G Purification (Chromatography/Recrystallization) F->G H Final Intermediate for API Synthesis G->H Characterized

Caption: General workflow for intermediate synthesis and coupling.

Section 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes. They are based on established literature procedures.[1]

Protocol 1: Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

This protocol describes the bromination of 2-methoxy-4-methyl-3-nitropyridine.

Materials & Equipment:

  • 2-methoxy-4-methyl-3-nitropyridine (1.0 eq)

  • Acetic acid (solvent)

  • Sodium acetate (2.4 eq)

  • Bromine (Br₂) (2.7 eq)

  • 10% aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Water (deionized)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Charge a round-bottom flask with 2-methoxy-4-methyl-3-nitropyridine and acetic acid. Begin stirring to form a solution.

  • Slowly add sodium acetate to the stirring solution at room temperature.

  • Cool the mixture in an ice bath.

  • Causality: The reaction is exothermic. Dropwise addition of bromine at a controlled temperature prevents runaway reactions and minimizes side-product formation. Add bromine (Br₂) dropwise via a dropping funnel, ensuring the temperature is maintained below 30°C.

  • After the addition is complete, remove the ice bath and warm the reaction mixture to 80°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Once the reaction is complete, cool the mixture to 0°C.

  • Quenching: Carefully quench the reaction by the sequential addition of a 10% aqueous sodium bisulfite solution (to neutralize excess bromine) and then a saturated aqueous sodium bicarbonate solution until the pH is neutral.[1] This step must be done slowly to control gas evolution.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.[1]

  • Wash the collected solid thoroughly with cold deionized water to remove residual salts.

  • Dry the product in a vacuum oven at 40°C to a constant weight.

  • Expected Outcome: A light yellow solid with a yield of approximately 80-85%.[1] The product's identity should be confirmed by ¹H NMR and melting point analysis.[1]

Protocol 2: SNAr Coupling with a Thiol Nucleophile

This protocol provides a general method for displacing the bromine atom with a thiol, a common transformation in pharmaceutical synthesis.[2][10]

Materials & Equipment:

  • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (1.0 eq)

  • Aryl or alkyl thiol (e.g., thiophenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (1.5 eq)

  • Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Nitrogen or Argon inert atmosphere setup

  • Round-bottom flask with magnetic stirrer and condenser

Procedure:

  • Set up a flask under an inert atmosphere (Nitrogen or Argon).

  • Add 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, the thiol, potassium carbonate, and anhydrous DMF to the flask.

  • Causality: The base (K₂CO₃) is crucial for deprotonating the thiol to form the more nucleophilic thiolate anion, which is the active species in the SNAr reaction.

  • Heat the reaction mixture to 60-80°C and stir. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by brine, to remove DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure thioether product.

  • Expected Outcome: A crystalline solid. The yield will vary depending on the nucleophile but is generally good for this type of reaction.[10]

Section 5: Data Summary

For ease of reference, critical parameters for the described protocols are summarized below.

ParameterProtocol 1: BrominationProtocol 2: SNAr Coupling
Key Reagents Bromine, Acetic AcidThiol, K₂CO₃, DMF
Temperature 0°C (addition), 80°C (reaction)60-80°C
Reaction Time ~12 hours4-16 hours (TLC monitored)
Work-up Quench, Precipitate, FilterExtraction, Wash
Purification Washing with waterColumn Chromatography
Typical Yield 80-85%70-95%
Key Analysis ¹H NMR, Melting Point¹H NMR, LC-MS

Expected Analytical Data:

  • ¹H NMR (DMSO-d₆) for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine: δ 8.25 (s, 1H, pyridine-H), 3.94 (s, 3H, OCH₃), 2.29 (s, 3H, CH₃).[1]

  • IR (KBr, cm⁻¹): Peaks around 1581-1538 (NO₂ asymmetric stretch) and 1377-1344 (NO₂ symmetric stretch) are characteristic.[1]

Conclusion

This compound and its functionalized analogs are highly valuable and versatile intermediates in pharmaceutical synthesis. Their reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the efficient and strategic introduction of a wide range of functionalities. The protocols and insights provided in this guide demonstrate the robust and reproducible nature of these chemical transformations. A clear understanding of the underlying mechanisms and careful adherence to established procedures will empower researchers to effectively leverage these building blocks in the development of next-generation therapeutics.

References

Application Notes & Protocols: Nucleophilic Substitution Reactions on 5-Methoxy-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The functionalization of electron-deficient heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Pyridine rings, in particular, are privileged structures found in numerous pharmaceuticals. Nucleophilic Aromatic Substitution (SNAr) provides a powerful and direct method for modifying these rings, provided they are sufficiently activated.[1][2]

This document provides a detailed guide to the reaction conditions for nucleophilic substitution on 5-methoxy-2-methyl-3-nitropyridine. The reactivity of this substrate is primarily dictated by the potent electron-withdrawing nitro group at the C3 position. This group significantly lowers the electron density of the pyridine ring, making it highly susceptible to attack by nucleophiles.[3][4][5]

Analysis of the Substrate: this compound

To select the appropriate reaction conditions, a thorough understanding of the substrate's electronic properties is essential:

  • Activating Group: The 3-nitro group is a powerful activator for SNAr. It stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance, which is crucial for the reaction to proceed.[1][3][4]

  • Directing Effects: The pyridine nitrogen and the 3-nitro group collaborate to activate the C2, C4, and C6 positions for nucleophilic attack. This is because an attack at these positions allows the resulting negative charge in the Meisenheimer intermediate to be delocalized onto the electronegative ring nitrogen and the oxygens of the nitro group, a highly stabilizing effect.[6]

  • Substituent Effects:

    • C2-Methyl Group: A weakly electron-donating group that sterically hinders the C2 position.

    • C5-Methoxy Group: An electron-donating group by resonance, which typically deactivates a ring towards nucleophilic attack.[2] However, its meta position relative to the primary sites of attack (C4, C6) and the leaving group (C3-nitro) means its deactivating effect is minimized.

Given this substitution pattern, two primary productive pathways for nucleophilic substitution emerge:

  • Direct SNAr Displacement of the Nitro Group: While less common than halide displacement, a strongly activating nitro group can serve as a leaving group, especially when attacked by soft, potent nucleophiles.[7][8]

  • Vicarious Nucleophilic Substitution (VNS) of Hydrogen: This powerful C-H functionalization reaction is highly effective on nitropyridines. The nucleophile attacks a hydrogen-bearing carbon, and the nucleophile itself carries a leaving group that is eliminated in a subsequent step.[9][10] The C4 position is the most electronically favored and sterically accessible site for this reaction.

This guide will provide detailed protocols for both of these strategic approaches.

Reaction Mechanism and Regioselectivity

The cornerstone of the SNAr reaction is the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks an electron-deficient carbon atom of the pyridine ring, breaking the aromaticity and forming a σ-complex (Meisenheimer complex).

  • Elimination: The leaving group departs, taking its pair of electrons and restoring the aromaticity of the ring.

The stability of the Meisenheimer complex is paramount and determines the regioselectivity. For this compound, attack at the C4 position is highly favored as it allows for maximal stabilization of the negative charge, as depicted in the resonance structures below.

General mechanism of nucleophilic aromatic substitution (SNAr).

Protocol 1: SNAr Displacement of the 3-Nitro Group

This protocol leverages the high activation provided by the pyridine ring to displace the 3-nitro group with a soft nucleophile, such as a thiolate. The reaction proceeds readily with various thiols in the presence of a mild base.[8]

Principle: The thiolate anion, a potent and soft nucleophile, attacks the C3 position, leading to the formation of a Meisenheimer complex. Subsequent elimination of the nitrite anion (NO₂⁻) yields the corresponding 3-thioether pyridine derivative.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (or other desired thiol) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (e.g., 1.0 mmol, 168.15 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask and stir the suspension.

  • Nucleophile Addition: Add thiophenol (1.2 mmol, 124 µL) to the reaction mixture dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into deionized water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-(phenylthio)pyridine product.

Causality and Self-Validation:

  • Why an inert atmosphere? To prevent oxidation of the thiol nucleophile.

  • Why DMF? This polar aprotic solvent effectively dissolves the reactants and stabilizes the charged Meisenheimer intermediate, accelerating the reaction.

  • Why K₂CO₃? A mild base is sufficient to deprotonate the thiol to generate the active thiolate nucleophile in situ without causing unwanted side reactions.

  • Why heat? While the ring is highly activated, displacing the nitro group requires thermal energy to overcome the activation barrier. The progress can be reliably tracked by TLC, ensuring the reaction is driven to completion.

Protocol 2: Vicarious Nucleophilic Substitution (VNS) at C4

This protocol achieves C-H functionalization by introducing a carbon-based nucleophile at the most activated and sterically accessible C4 position.

Principle: A carbanion stabilized by an electron-withdrawing group (e.g., CN, SO₂Ph) and bearing a leaving group (typically H, which is eliminated as part of the mechanism with an oxidant, or a formal leaving group on the nucleophile itself) attacks the C4 position. A base-induced β-elimination from the resulting adduct leads to the substituted product, effectively replacing a hydrogen atom.[9][10]

VNS_Workflow sub Nitropyridine Substrate adduct Anionic σ-Adduct sub->adduct + Carbanion nuc_precursor Carbanion Precursor (e.g., PhSO₂CH₂Cl) carbanion Active Carbanion nuc_precursor->carbanion + Base base Strong Base (t-BuOK) base->carbanion carbanion->adduct product C4-Functionalized Product adduct->product Base-induced β-Elimination

Workflow for Vicarious Nucleophilic Substitution (VNS).
Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Chloromethyl phenyl sulfone (1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine, deionized water, anhydrous MgSO₄

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Syringes for liquid transfers

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add chloromethyl phenyl sulfone (1.2 mmol, 228.7 mg) and anhydrous THF (5 mL).

  • Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add potassium tert-butoxide (2.5 mmol, 280.5 mg) portion-wise, maintaining the temperature below -70 °C. Stir the resulting mixture for 20 minutes at -78 °C to generate the carbanion.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 mmol, 168.15 mg) in anhydrous THF (3 mL). Add this solution dropwise via syringe to the cold carbanion solution.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. The reaction progress can be monitored by quenching small aliquots and analyzing by TLC or LC-MS.

  • Workup: Quench the reaction at low temperature by slowly adding saturated aqueous NH₄Cl solution (10 mL). Allow the mixture to warm to room temperature.

  • Extraction and Washing: Add deionized water (15 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the C4-substituted pyridine.

Causality and Self-Validation:

  • Why anhydrous conditions? The strong base (t-BuOK) and the carbanion intermediate are highly moisture-sensitive.

  • Why low temperature (-78 °C)? The generation and reaction of the highly reactive carbanion must be controlled to prevent side reactions and decomposition.

  • Why t-BuOK? A strong, non-nucleophilic base is required to deprotonate the sulfone without competing in the nucleophilic attack on the pyridine ring.

  • Why NH₄Cl quench? This mild acid safely neutralizes the excess strong base and protonates any remaining anionic species before exposure to air and water.

Summary of Reaction Conditions

ParameterProtocol 1: SNAr of NO₂Protocol 2: VNS of H at C4
Reaction Type Nucleophilic Aromatic SubstitutionVicarious Nucleophilic Substitution
Nucleophile Thiolate (e.g., PhS⁻)Stabilized Carbanion (e.g., ⁻CH(Cl)SO₂Ph)
Leaving Group Nitro group (as NO₂⁻)Hydrogen (formal)
Key Reagents Thiophenol, K₂CO₃Chloromethyl phenyl sulfone, t-BuOK
Solvent DMF (or DMSO)THF (or DMF)
Typical Temp. 80 °C-78 °C
Expected Product 5-Methoxy-2-methyl-3-(phenylthio)pyridine4-(Phenylsulfonylmethyl)-5-methoxy-2-methyl-3-nitropyridine
Key Considerations Requires soft, potent nucleophiles.Requires strong base, anhydrous and low-temp conditions.

References

Application Notes and Protocols for the Purification of 5-Methoxy-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

5-Methoxy-2-methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science, often serving as a crucial building block in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—methoxy, methyl, and nitro—on the pyridine core provides multiple reaction sites for further chemical modification. However, the synthetic routes leading to this compound can generate a variety of impurities, including isomers, unreacted starting materials, and side-products. The purity of this compound is therefore paramount, as impurities can adversely affect the yield, stereochemistry, and safety profile of subsequent reactions and final products.[1][2]

This guide provides a comprehensive overview of robust purification methodologies tailored for this compound. We will delve into the principles and detailed protocols for recrystallization, column chromatography, and acid-base extraction, explaining the scientific rationale behind each procedural choice. Furthermore, we will outline standard analytical techniques for verifying the final purity of the compound.

Physicochemical Profile

A thorough understanding of the compound's physical and chemical properties is the foundation for selecting an appropriate purification strategy.

PropertyValueSource
CAS Number 1211534-67-6[3]
Molecular Formula C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol [4]
Appearance Expected to be a yellow crystalline solid, typical for nitropyridine derivatives.[5]N/A
Boiling Point ~300.9 °C (Predicted)[4]
Solubility Generally insoluble in water but soluble in common organic solvents like dichloromethane, ether, and acetone.[5][6]N/A

Strategic Approach to Purification

The optimal purification strategy depends on the physical state of the crude product and the nature of the impurities. The following workflow provides a general decision-making framework.

Purification Workflow start Crude this compound assess Assess Physical State (Solid, Oil, or Mixture) start->assess is_solid Is it primarily a solid? assess->is_solid recrystallize Primary Method: Recrystallization is_solid->recrystallize Yes extraction Consider Liquid-Liquid Extraction (Acid Wash) to remove basic impurities is_solid->extraction No (Oil) check_purity1 Assess Purity (TLC, HPLC) recrystallize->check_purity1 is_pure1 Purity > 98%? check_purity1->is_pure1 final_product Pure Product is_pure1->final_product Yes chromatography Secondary Method: Column Chromatography is_pure1->chromatography No chromatography->final_product extraction->chromatography

Caption: General decision workflow for purifying this compound.

Method 1: Recrystallization

Recrystallization is the preferred method for purifying solid compounds, offering an efficient, scalable, and cost-effective route to high purity.

Principle of Operation

This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room or sub-ambient temperatures.[7] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution while the impurities, present in lower concentrations, remain dissolved in the mother liquor.

Protocol 1: Recrystallization Procedure
  • Solvent Selection: The choice of solvent is critical for success. Screen various solvents to find one where the compound is highly soluble when hot and poorly soluble when cold. For nitropyridine derivatives, common choices include ethanol, acetone, or mixed solvent systems like ether/petroleum ether or dichloromethane/pentane.[5][8]

    • Screening: Place ~20 mg of crude material in a test tube. Add the test solvent dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it is insoluble, heat the mixture. A good solvent will dissolve the compound upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution. Using an excess of solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is highly colored by impurities, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes. The charcoal adsorbs colored impurities.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a free-flowing crystalline solid.

Troubleshooting Common Recrystallization Issues
ProblemPossible CauseSolution
Oiling Out The solution is supersaturated, or the cooling is too rapid.Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7]
No Crystals Form The solution is not saturated, or the compound is too soluble.Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[7]
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Minimize the amount of solvent used for dissolution and washing. Concentrate the mother liquor to obtain a second crop of crystals.[7]

Method 2: Silica Gel Column Chromatography

When recrystallization is ineffective or the crude product is an oil, column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Principle of Operation

Silica gel column chromatography separates molecules based on their polarity. The crude mixture is loaded onto the top of a column packed with silica gel (the stationary phase). A solvent or mixture of solvents (the mobile phase) is then passed through the column. Less polar compounds have a weaker interaction with the polar silica gel and travel down the column more quickly, while more polar compounds adsorb more strongly and elute later. For this compound, the polarity is moderate, allowing for good separation from both less polar and more polar impurities.

Protocol 2: Column Chromatography Procedure

Column Chromatography Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis prep_slurry 1. Prepare Silica Slurry in a non-polar solvent (e.g., Hexane) pack_column 2. Pack the Column Ensure a level, compact bed. Do not let it run dry. prep_slurry->pack_column dissolve 3. Dissolve Crude Product in minimal solvent load 4. Load Sample onto Column (Wet or Dry Loading) dissolve->load elute 5. Begin Elution Start with low polarity eluent (e.g., 95:5 Hexane:EtOAc) gradient 6. Increase Eluent Polarity (Optional, if needed) elute->gradient collect 7. Collect Fractions gradient->collect tlc 8. Analyze Fractions by TLC combine 9. Combine Pure Fractions tlc->combine evaporate 10. Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Yields Pure Product

Caption: Step-by-step workflow for purification via column chromatography.

  • Stationary and Mobile Phase Selection: Use silica gel (230–400 mesh) as the stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexanes or pentane) and a more polar solvent (like ethyl acetate or dichloromethane).[5][9] The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane). For best resolution, adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed (dry loading).

  • Elution: Begin eluting with the chosen mobile phase. Start with a low polarity mixture and gradually increase the polarity if necessary to elute the target compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Method 3: Liquid-Liquid Extraction (Acid-Base)

This method is particularly useful for removing non-basic or weakly basic organic impurities from the target compound, which contains a basic pyridine nitrogen atom.

Principle of Operation

This technique exploits the basicity of the pyridine ring. By washing an organic solution of the crude product with a dilute aqueous acid (e.g., 1M HCl), the basic pyridine nitrogen is protonated to form a pyridinium salt.[10] This salt is highly soluble in the aqueous phase, while non-basic impurities remain in the organic phase. The aqueous layer containing the protonated product is then separated, neutralized with a base (e.g., NaHCO₃ or NaOH) to regenerate the free base, and the pure product is re-extracted back into an organic solvent.[5]

AcidBaseExtraction start Crude Product in Organic Solvent (e.g., DCM) wash Wash with Dilute Aqueous Acid (1M HCl) start->wash separate1 Separate Layers wash->separate1 org_impurities Organic Layer: Contains non-basic impurities (Discard) separate1->org_impurities Organic aq_product Aqueous Layer: Contains protonated product (Pyridinium Salt) separate1->aq_product Aqueous neutralize Neutralize Aqueous Layer with Base (e.g., NaHCO₃) aq_product->neutralize extract Re-extract with Organic Solvent (DCM) neutralize->extract separate2 Separate Layers extract->separate2 aq_waste Aqueous Layer: (Discard) separate2->aq_waste Aqueous org_product Organic Layer: Contains Pure Product separate2->org_product Organic dry Dry, Filter, and Concentrate org_product->dry final Purified Product dry->final

Caption: Logic diagram of an acid-base extraction for purification.

Protocol 3: Acid-Base Extraction Procedure
  • Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the water-soluble pyridinium salt of the product.[10]

  • Neutralization: Place the aqueous layer in a clean flask and cool it in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the solution is basic (pH 8-9), which will precipitate the free base or cause it to form an oily layer.[5]

  • Re-extraction: Transfer the neutralized mixture to a separatory funnel and extract the product back into an organic solvent (e.g., DCM) three times.

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Purity Assessment

After purification, the purity of this compound must be confirmed using analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[2]

Example Protocol: HPLC Purity Analysis

This protocol is a representative method and may require optimization.

ParameterCondition
Instrumentation HPLC system with a UV-Vis detector.
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.[11]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[2]
Gradient Start at 30% B, ramp to 90% B over 20 minutes.
Flow Rate 1.0 mL/min.[2][11]
Column Temperature 30 °C.[2][11]
Detection UV at 254 nm.[2]
Sample Preparation Dissolve ~1 mg of the purified sample in 1 mL of acetonitrile.

Data Analysis: Purity is typically determined by the area percent method, where the area of the main product peak is expressed as a percentage of the total area of all observed peaks.

Safety and Handling

Substituted nitropyridines should be handled with care in a well-ventilated fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Inhalation/Contact: Avoid breathing dust or vapors. Avoid contact with skin and eyes. Nitropyridine compounds can be irritants and may be harmful if swallowed or absorbed through the skin.[12][14]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

Catalytic Applications of 5-Methoxy-2-methyl-3-nitropyridine: A Guide to Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Pyridine Building Block

5-Methoxy-2-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a crucial intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its strategic importance lies not in its direct use as a catalyst, but as a versatile substrate that undergoes a variety of highly efficient and selective catalytic transformations. The specific arrangement of the methoxy, methyl, and nitro groups on the pyridine ring dictates its reactivity, allowing for precise chemical modifications. The electron-withdrawing nature of the nitro group, for instance, significantly influences the electronic properties of the pyridine core, activating it for certain transformations and directing the regioselectivity of others.

This guide provides in-depth application notes and detailed protocols for the key catalytic methodologies employed to functionalize this compound and its derivatives. We will explore the catalytic reduction of the nitro group to unveil a versatile amino moiety and delve into the world of palladium-catalyzed cross-coupling reactions, which are enabled by a preliminary halogenation step. These protocols are designed for researchers, scientists, and drug development professionals to leverage this valuable building block in their synthetic campaigns.

Section 1: Catalytic Reduction of the Nitro Group to Access 3-Aminopyridine Derivatives

The transformation of the nitro group into an amino group is one of the most fundamental and powerful strategies in the functionalization of this compound. This reduction unmasks a nucleophilic and synthetically versatile primary amine, opening up a vast landscape of subsequent chemical modifications, including amide bond formations, diazotizations, and N-arylations. Catalytic hydrogenation stands as the most prevalent and efficient method for this transformation due to its high chemoselectivity, clean conversion, and the ease of product isolation.

Causality in Catalyst Selection and Reaction Conditions

The choice of catalyst and hydrogen source is paramount for the successful and selective reduction of the nitro group without affecting other functional groups on the pyridine ring.

  • Palladium on Carbon (Pd/C): This is the workhorse catalyst for nitro group reductions. It is highly active, cost-effective, and operates under mild conditions of temperature and pressure. The carbon support provides a high surface area for the palladium nanoparticles, enhancing catalytic efficiency. The reaction is typically performed under a hydrogen atmosphere (from a balloon or a pressurized vessel) in a protic solvent like ethanol or methanol, which facilitates the reaction and dissolves the substrate.[2]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is another highly effective catalyst, particularly for the hydrogenation of pyridine rings themselves to form piperidines.[3] However, under controlled conditions, it can be used for the selective reduction of the nitro group. It is often employed in acidic media, such as acetic acid, which can enhance its activity for certain substrates.

  • Hydrogen Source: While hydrogen gas (H₂) is the most common and cleanest reducing agent, transfer hydrogenation using sources like ammonium formate or hydrazine can also be employed, especially in laboratories not equipped for handling pressurized hydrogen gas.[2]

Detailed Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol details the reduction of this compound to 5-Methoxy-2-methyl-pyridin-3-amine.

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Methanol or Ethanol (as solvent)

  • Hydrogen gas (H₂)

  • Celite®

  • Inert gas (Argon or Nitrogen)

  • Standard hydrogenation vessel or a round-bottom flask with a balloon attachment

Procedure:

  • Vessel Preparation: To a hydrogenation vessel or a round-bottom flask, add this compound (1.0 mmol, 168.15 g/mol ).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as methanol or ethanol (10-20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution. Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care, preferably in a fume hood.

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas to the reaction vessel. For a laboratory-scale reaction, a hydrogen-filled balloon can be used to maintain a positive pressure of approximately 1 atm. For larger scales, a Parr hydrogenator is recommended.

  • Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25°C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent (methanol or ethanol) to ensure all the product is collected.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Methoxy-2-methyl-pyridin-3-amine.

  • Purification (if necessary): The crude product is often of high purity. If required, it can be further purified by column chromatography on silica gel.

Section 2: Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4] To employ this compound in these powerful transformations, a leaving group, typically a halogen, must first be introduced onto the pyridine ring. The subsequent cross-coupling reaction then allows for the introduction of a wide array of substituents, significantly expanding the molecular diversity accessible from this starting material.

Part 2.1: Substrate Preparation via Electrophilic Bromination

The pyridine ring of this compound is sufficiently activated by the methoxy and methyl groups to undergo electrophilic aromatic substitution. Bromination is a common and effective way to install a leaving group for subsequent cross-coupling reactions.

This protocol is adapted from the bromination of the closely related 2-methoxy-4-methyl-3-nitropyridine and is expected to proceed similarly for the 2-methyl isomer.[1][5]

Materials:

  • This compound (1.0 equiv)

  • Bromine (Br₂) (approx. 2.7 equiv)

  • Sodium acetate (approx. 3.6 equiv)

  • Acetic acid (as solvent)

  • 10% aqueous Sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous Sodium sulfite (Na₂SO₃) solution

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in acetic acid at room temperature.

  • Base Addition: Slowly add sodium acetate to the stirring solution.

  • Bromine Addition: Add bromine dropwise to the reaction mixture. The addition should be controlled to maintain the reaction temperature.

  • Heating: After the addition is complete, heat the reaction mixture (e.g., to 80°C) and stir for several hours (e.g., 12 hours).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture to 0°C and quench the reaction by the sequential addition of 10% aqueous Na₂SO₃ solution and saturated aqueous Na₂SO₃ solution to neutralize any unreacted bromine.

  • Precipitation and Isolation: The product is expected to precipitate from the reaction mixture. Collect the solid by filtration, wash thoroughly with water, and dry under reduced pressure to obtain the brominated product (e.g., 5-Bromo-2-methoxy-6-methyl-3-nitropyridine).

Part 2.2: Palladium-Catalyzed Cross-Coupling Protocols

With a bromo-substituted derivative of this compound in hand, a variety of palladium-catalyzed cross-coupling reactions can be performed. The following are representative protocols for three major classes of these reactions.

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting the bromopyridine with an organoboron compound.[6][7]

Materials:

  • Bromo-derivative of this compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the bromopyridine, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture (e.g., to 90-100°C) and stir for the required time (typically 12-24 hours).

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

This reaction allows for the synthesis of N-aryl amines by coupling the bromopyridine with a primary or secondary amine.[3][8]

Materials:

  • Bromo-derivative of this compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the bromopyridine, the palladium pre-catalyst, the phosphine ligand, and the base to a Schlenk tube.

  • Reagent Addition: Add the amine and the solvent.

  • Heating: Seal the tube and heat the reaction mixture (e.g., to 100-120°C) with vigorous stirring for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered through a pad of Celite®, concentrated, and purified by column chromatography.

The Sonogashira coupling is used to form a C-C bond between the bromopyridine and a terminal alkyne, yielding an alkynylpyridine derivative.[9][10]

Materials:

  • Bromo-derivative of this compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI) co-catalyst (1-5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the bromopyridine, palladium catalyst, and CuI.

  • Solvent and Reagent Addition: Add the solvent, the base, and then the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed (monitored by TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired alkynylpyridine.

Visualizations

Experimental and Catalytic Cycle Diagrams

Catalytic_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A 1. Add this compound and Solvent (MeOH/EtOH) to Vessel B 2. Add Pd/C Catalyst A->B C 3. Purge with Inert Gas (Ar/N₂) B->C D 4. Introduce H₂ Gas (Balloon or Pressure Vessel) C->D E 5. Stir Vigorously at RT D->E F 6. Monitor by TLC/LC-MS E->F G 7. Purge with Inert Gas F->G H 8. Filter through Celite® to Remove Catalyst G->H I 9. Concentrate Filtrate (Rotary Evaporator) H->I J 10. Purify (Optional) I->J

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Complex1 Ar-Pd(II)L₂(X) OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Complex2 Ar-Pd(II)L₂(R') Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArX Ar-X (Bromopyridine) ArX->OxAdd Boronic R'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Troubleshooting & Optimization

troubleshooting low yield in 5-Methoxy-2-methyl-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Methoxy-2-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common challenges, particularly those leading to low yields. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure your success.

Introduction: The Challenge of Pyridine Nitration

The synthesis of this compound involves the electrophilic aromatic substitution (EAS) of a nitronium ion (NO₂⁺) onto the 2-methyl-5-methoxypyridine ring. While the methoxy and methyl groups are activating, the pyridine nitrogen presents a significant challenge. In the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, forming a pyridinium ion. This ion is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack, making the reaction inherently sluggish and requiring harsh conditions that can lead to side reactions and low yields.[1][2][3] Understanding this electronic interplay is the first step to effective troubleshooting.

Troubleshooting Guide: From Low Conversion to Purification Woes

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction has stalled. TLC analysis shows a high amount of unreacted starting material (2-methyl-5-methoxypyridine). What are the primary causes of low conversion?

Answer: Low or no conversion is a frequent issue, typically pointing to three main factors: an insufficiently reactive nitrating species, improper reaction conditions, or the presence of deactivating contaminants.

  • Inadequate Nitronium Ion Generation: The active electrophile is the nitronium ion (NO₂⁺), generated from nitric acid by a stronger acid, typically concentrated sulfuric acid.[4][5] If the sulfuric acid is not sufficiently concentrated or is wet, the equilibrium will not favor nitronium ion formation.

    • Causality: Sulfuric acid serves two roles: it protonates nitric acid to facilitate the loss of a water molecule to form NO₂⁺, and it acts as a dehydrating agent, sequestering the water produced.[5][6] Any excess water in the reaction will shift the equilibrium away from the nitronium ion.

    • Solution: Ensure you are using fresh, concentrated (98%) sulfuric acid and fuming or concentrated (≥70%) nitric acid. Use anhydrous glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[6] Using oleum (fuming sulfuric acid) can further enhance the reaction rate by ensuring an anhydrous medium, which has been shown to significantly improve yields in nitrations of other pyridine derivatives.[7][8]

  • Reaction Temperature is Too Low: While controlling the exotherm is critical, a temperature that is too low can result in insufficient activation energy for this challenging electrophilic substitution.

    • Causality: The protonated pyridine ring is heavily deactivated, requiring significant thermal energy to overcome the activation barrier for the electrophilic attack.[1][9]

    • Solution: After the initial slow, cooled addition of the nitrating agent, the reaction may require gentle warming. Monitor the reaction by TLC while gradually increasing the temperature. A typical range after addition might be room temperature up to 50-60°C, but this must be optimized for your specific setup.[10]

  • Incorrect Stoichiometry: Using too little of the nitrating agent will naturally lead to incomplete conversion.

    • Solution: While a large excess can lead to over-nitration, ensure at least a slight molar excess (e.g., 1.1 to 1.5 equivalents) of nitric acid is used relative to the pyridine substrate.

Question 2: My TLC plate shows multiple product spots, and my final NMR is complex. How can I improve the regioselectivity to favor the desired 3-nitro isomer?

Answer: The formation of multiple isomers is a classic regioselectivity problem. In 2-methyl-5-methoxypyridine, the methoxy group is an ortho, para-director, activating positions 4 and 6. The methyl group is also an ortho, para-director, activating positions 3 and 5. The desired product results from nitration at the 3-position, which is ortho to the activating methyl group and meta to the methoxy group.

  • Controlling Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barriers for multiple pathways, leading to a mixture of isomers.[11]

    • Causality: Kinetic vs. thermodynamic control. By keeping the temperature low (e.g., 0-10°C) during the addition of the nitrating agent, you favor the kinetically preferred product, which can often lead to higher regioselectivity.[1][6]

    • Solution: Maintain a consistently low temperature (0-5°C) during the dropwise addition of the nitrating agent.[6] After the addition is complete, allow the reaction to warm slowly to the optimal reaction temperature while monitoring by TLC.

  • Rate of Addition: A rapid addition of the nitrating agent can create localized "hot spots" and high concentrations of the nitronium ion, reducing selectivity.

    • Solution: Always add the nitrating agent slowly and dropwise with vigorous stirring to ensure homogenous mixing and temperature distribution.[1]

Logical Workflow for Troubleshooting Low Yield

The following diagram outlines a systematic approach to diagnosing and solving low yield issues.

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Reaction Conversion (TLC/GC-MS) start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion High Starting Material high_conversion Problem: High Conversion, but Low Isolated Yield check_conversion->high_conversion Low Starting Material cause_water Cause: Water Present? (Anhydrous Conditions) low_conversion->cause_water cause_temp Cause: Temperature Too Low? low_conversion->cause_temp cause_reagents Cause: Reagent Potency? low_conversion->cause_reagents check_purity Check Product Purity (TLC/NMR) high_conversion->check_purity solution_anhydrous Solution: Use Anhydrous Reagents & Inert Atmosphere cause_water->solution_anhydrous solution_temp Solution: Gently Warm Post-Addition (Monitor) cause_temp->solution_temp solution_reagents Solution: Use Fresh, Conc. Acids & Consider Oleum cause_reagents->solution_reagents isomers Problem: Isomer Formation check_purity->isomers Multiple Spots decomposition Problem: Decomposition/Charring check_purity->decomposition Dark/Tarry Mixture workup_loss Problem: Work-up/Purification Loss check_purity->workup_loss Clean Reaction, Poor Recovery solution_isomers Solution: Lower Addition Temp (0-5°C) & Slow, Dropwise Addition isomers->solution_isomers solution_decomp Solution: Strict Temp Control & Efficient Cooling decomposition->solution_decomp solution_workup Solution: Careful Quenching/Neutralization & Optimize Chromatography workup_loss->solution_workup

Caption: A workflow for troubleshooting low yields.

Question 3: My reaction mixture turned black, and I isolated a tarry, intractable material. What causes this decomposition?

Answer: Charring or tar formation is a clear sign of oxidative degradation. The nitrating mixture is a powerful oxidant, and the electron-rich pyridine ring, activated by the methoxy and methyl groups, is susceptible to over-oxidation, especially under harsh conditions.[12]

  • Excessive Temperature: This is the most common culprit. Runaway reactions or even localized heating can rapidly degrade the starting material and product.

    • Causality: The nitration of pyridines is highly exothermic. Without adequate cooling, the internal temperature can rise uncontrollably, leading to oxidation and polymerization side reactions.[6]

    • Solution:

      • Cooling is Paramount: Ensure the reaction flask is well-immersed in an efficient cooling bath (e.g., an ice-salt or dry ice/acetone bath) before and during the addition of the nitrating agent.[6]

      • Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction, not just the bath temperature. Keep it strictly within the optimized range.

      • Slow Addition: As mentioned before, slow, dropwise addition is crucial to dissipate the heat generated.[1]

Question 4: The reaction appears to have worked, but my isolated yield after work-up and chromatography is very low. How can I improve product recovery?

Answer: Product loss during work-up and purification can be frustrating. The key is a careful and methodical approach to quenching, extraction, and chromatography.

  • Work-up Procedure:

    • Quenching: The reaction must be quenched by slowly pouring the acidic mixture onto a large amount of crushed ice with vigorous stirring. Never add water or ice to the acid, as this can cause dangerous splashing and boiling.

    • Neutralization: The product is a weakly basic pyridine derivative. After quenching, the solution will be highly acidic. You must carefully neutralize it to precipitate the product.

      • Problem: If the solution remains too acidic, the product will stay in the aqueous layer as its protonated salt. If the solution becomes too basic, other side reactions can occur.

      • Solution: Slowly add a saturated base solution (e.g., sodium bicarbonate or sodium carbonate) until the pH is approximately 7-8.[11] The product should precipitate as a solid. Collect it by filtration. If it oils out, proceed to extraction.

    • Extraction: If the product does not precipitate or is an oil, extract it with a suitable organic solvent like dichloromethane or ethyl acetate. If emulsions form, adding a saturated brine solution can help break them up.[11]

  • Purification:

    • Challenge: The desired 3-nitro product may have a similar polarity to other nitro isomers, making separation difficult.[6]

    • Solution: Column chromatography is typically required. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes) to achieve optimal separation. Using a different stationary phase, like alumina, might also be beneficial.[6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for this synthesis? A1: While optimization is always necessary, a good starting point is summarized in the table below. The self-validating step is to monitor reaction progress by TLC to determine the optimal reaction time and temperature for your specific setup.

ParameterRecommended ConditionRationale & E-E-A-T Insight
Starting Material 2-methyl-5-methoxypyridineEnsure high purity (>98%) to avoid side reactions.
Nitrating Agent Conc. H₂SO₄ (98%) and Conc. HNO₃ (70%)This mixture reliably generates the required nitronium ion (NO₂⁺).[13]
Stoichiometry 1.1 - 1.5 molar equivalents of HNO₃A slight excess drives the reaction to completion without promoting significant over-nitration.
Addition Temperature 0 to 5 °CMinimizes exothermic runaway and improves regioselectivity by favoring the kinetic product.[1][6]
Reaction Temperature 25 to 60 °C (post-addition)Required to overcome the deactivation of the protonated pyridine ring. Must be empirically optimized.
Reaction Time 1 to 12 hoursHighly variable. Must be monitored by TLC to quench when starting material is consumed and before product degradation.

Q2: What is the mechanism of this nitration reaction? A2: The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism, as illustrated below. The key is the initial generation of the powerful electrophile, NO₂⁺, which is necessary to react with the deactivated pyridine ring.

ReactionMechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Product Formation HNO3 HNO₃ NO2+ NO₂⁺ HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Start 2-methyl-5-methoxypyridine Sigma Sigma Complex (Resonance Stabilized) Start->Sigma + NO₂⁺ Product This compound Sigma2 Sigma Complex Sigma2->Product - H⁺

Caption: The electrophilic aromatic substitution mechanism.

Q3: Are there critical safety considerations for this reaction? A3: Absolutely. This reaction involves highly corrosive and oxidizing acids and is exothermic.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: Perform the entire procedure in a well-ventilated chemical fume hood.

  • Exotherm Control: As detailed above, use an ice bath and slow addition to control the reaction temperature. A runaway reaction can lead to a violent release of toxic NOx gases and acid boiling.[6]

  • Quenching: Quench the reaction by adding the acid mixture to ice, never the other way around.

By carefully considering the chemical principles and potential pitfalls outlined in this guide, you can systematically troubleshoot and optimize the synthesis of this compound to achieve higher, more consistent yields.

References

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2-methyl-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chemical intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern this synthesis.

The nitration of a substituted pyridine ring, such as 2-methyl-5-methoxypyridine, is a classic example of electrophilic aromatic substitution where regioselectivity is paramount. The pyridine nitrogen atom deactivates the ring towards electrophilic attack, while the methyl and methoxy groups are activating.[1][2] Successfully navigating these competing electronic effects is key to achieving high yield and purity. This guide provides a structured approach to mastering this reaction.

Section 1: Reaction Overview and Mechanistic Considerations

The synthesis of this compound is achieved through the electrophilic nitration of 2-methyl-5-methoxypyridine. The reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Core Mechanism: The primary role of the concentrated sulfuric acid is to protonate nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the nitration process.[3][4] This powerful electrophile is then attacked by the electron-rich pyridine ring.

Directing Effects and Regioselectivity:

  • Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing, deactivating the ring, particularly at the ortho (2,6) and para (4) positions.

  • Methoxy Group (-OCH₃) at C5: This is a strongly activating, ortho-para directing group. It directs towards the 4 and 6 positions.

  • Methyl Group (-CH₃) at C2: This is a weakly activating, ortho-para directing group. It directs towards the 3 and 6 positions.

The target C3 position is ortho to the methyl group and meta to the methoxy group. The successful formation of the 3-nitro product relies on the directing influence of the methyl group and the deactivation of other positions by the pyridine nitrogen. Precise control over reaction conditions is essential to favor this outcome over other potential isomers.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification SM 2-Methyl-5-methoxypyridine EAS Electrophilic Aromatic Substitution (EAS) SM->EAS Acids Conc. H₂SO₄ + Conc. HNO₃ Nitronium Generation of Nitronium Ion (NO₂⁺) Acids->Nitronium Catalyst Nitronium->EAS Electrophile Quench Quench on Ice EAS->Quench Reaction Mixture Neutralize Neutralization Quench->Neutralize Extract Extraction Neutralize->Extract Purify Purification (Recrystallization / Chromatography) Extract->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is a mixture of concentrated sulfuric acid and nitric acid necessary? A: Concentrated nitric acid alone is generally not a sufficiently strong electrophile to nitrate the deactivated pyridine ring effectively. Sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the highly reactive nitronium ion (NO₂⁺), which is the actual nitrating species.[3][5]

Q2: What is the most critical parameter to control during the reaction? A: Temperature. Nitration reactions are highly exothermic.[6] Poor temperature control can lead to a cascade of undesirable outcomes, including the formation of multiple isomers, over-nitration (dinitration), and oxidative decomposition of the starting material or product, often resulting in a dark, tarry reaction mixture.[5]

Q3: Can I use a different nitrating agent? A: While other nitrating systems exist, such as dinitrogen pentoxide or nitronium tetrafluoroborate, the mixed acid (HNO₃/H₂SO₄) system is the most common, cost-effective, and well-understood for this type of transformation.[1][7] Alternative methods often require more specialized handling and may not offer significant advantages in this specific case.

Q4: How do I monitor the progress of the reaction? A: The reaction should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture should be carefully quenched in a biphasic mixture of ice-water and ethyl acetate, neutralized, and the organic layer spotted on a TLC plate or injected for HPLC analysis to track the consumption of the starting material.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a practical, question-and-answer format.

Problem 1: Low or No Product Formation

  • Question: My reaction has run for several hours, but TLC/HPLC analysis shows mostly unreacted starting material. What are the likely causes?

  • Answer: This issue typically points to insufficient reactivity of the nitrating agent or excessive deactivation of the substrate. Consider the following:

    • Acid Concentration: Ensure you are using fresh, concentrated acids. Sulfuric acid should be ≥98% and nitric acid ≥69%. Absorbed moisture can significantly reduce the efficiency of nitronium ion formation.

    • Temperature: While high temperatures are dangerous, a reaction temperature that is too low (e.g., <-10 °C) may not provide enough activation energy for the reaction to proceed at a reasonable rate. The optimal range is often between 0 °C and 5 °C.

    • Ring Deactivation: The pyridine nitrogen becomes protonated in the strong acid, strongly deactivating the ring.[1][2] Your conditions must be robust enough to overcome this. Ensure the ratio of sulfuric to nitric acid is correct to maximize nitronium ion concentration.

Problem 2: Poor Regioselectivity and Multiple Isomers

  • Question: I have obtained a product, but it's a mixture of isomers. How can I improve the yield of the desired 3-nitro product?

  • Answer: Regioselectivity is governed by a delicate balance of electronic effects and reaction kinetics. To favor the 3-nitro isomer:

    • Maintain Low Temperature: This is the most critical factor. Running the reaction at a stable 0 °C minimizes the formation of thermodynamically-favored but undesired isomers. Kinetic control at low temperatures often yields the cleanest product.

    • Slow, Controlled Addition: The starting material (2-methyl-5-methoxypyridine) should be added very slowly, dropwise, to the chilled nitrating mixture. This maintains a low concentration of the substrate in the reaction at all times, preventing localized temperature spikes and side reactions.

    • Order of Addition: Always add the pyridine substrate to the acid mixture, never the other way around. This ensures that the nitronium ion is readily available and that the substrate is immediately subjected to the controlled reaction conditions.

Problem 3: Formation of Dark, Tarry Byproducts or Dinitrated Compounds

  • Question: My reaction mixture turned dark brown/black, and the final product is impure with what appears to be dinitrated species or char. How do I prevent this?

  • Answer: This indicates that the reaction conditions were too harsh, leading to oxidation or over-nitration.

    • Strict Temperature Control: The most common cause is a temperature excursion above 10-15 °C. Use an efficient cooling bath (ice-salt or a cryocooler) to maintain the target temperature, especially during the addition of the substrate.

    • Limit Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed (as determined by TLC/HPLC). Prolonged exposure to the strong, oxidizing acid mixture can degrade the product.

    • Stoichiometry: Use a modest excess of nitric acid (e.g., 1.1-1.2 equivalents). A large excess increases the risk of dinitration, especially if the temperature rises.

Problem 4: Difficulties in Product Isolation

  • Question: I am struggling to obtain a clean, solid product after the workup. The crude material is an oil or is difficult to purify.

  • Answer: A robust workup procedure is crucial for this synthesis.

    • Effective Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat of neutralization and precipitates the product.

    • Careful Neutralization: Slowly add a saturated base solution (e.g., sodium bicarbonate or dilute sodium hydroxide) until the pH is neutral to slightly basic (pH 7-8). Perform this step in an ice bath to manage the exotherm.

    • Solvent Selection for Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions to ensure complete recovery of the product.

    • Purification Strategy: If the crude product is still impure, column chromatography on silica gel is often effective. A gradient of ethyl acetate in hexanes is a good starting point for elution. Alternatively, recrystallization from a solvent system like ethanol/water or isopropanol can yield highly pure material.

Section 4: Optimized Experimental Protocol

This protocol synthesizes the best practices discussed above. Warning: This procedure involves highly corrosive and oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

1. Preparation of the Nitrating Mixture:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated H₂SO₄ (98%, 3.0 eq.).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly, add concentrated HNO₃ (69%, 1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture at 0 °C for 15 minutes.

2. Nitration Reaction:

  • Dissolve the starting material, 2-methyl-5-methoxypyridine (1.0 eq.), in a minimal amount of concentrated H₂SO₄.

  • Add this solution to the dropping funnel.

  • Add the substrate solution dropwise to the chilled nitrating mixture over 30-45 minutes. The internal temperature must be rigorously maintained between 0 °C and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours, monitoring its progress by TLC/HPLC.

3. Workup and Isolation:

  • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto the ice slurry. A precipitate should form.

  • Cool the beaker in an ice bath and slowly neutralize the mixture to pH 7-8 by the portion-wise addition of solid sodium bicarbonate or the slow addition of a cold, saturated aqueous solution of NaHCO₃.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Dry the crude product under vacuum.

4. Purification:

  • Recrystallize the crude solid from a suitable solvent, such as ethanol or isopropanol, to obtain the pure this compound.

  • Alternatively, purify the crude material via flash column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient).

Section 5: Data Summary Table

For successful optimization, it is crucial to understand how each parameter affects the outcome.

ParameterRecommended SettingRationale & Impact on Yield/Purity
Temperature 0 °C to 5 °CCritical for selectivity. Higher temps lead to byproducts, dinitration, and decomposition. Lower temps may slow the reaction rate.[5][6]
HNO₃ (eq.) 1.1 - 1.2 eq.Provides a slight excess to drive the reaction to completion. A large excess increases the risk of over-nitration.
H₂SO₄ (eq.) 2.5 - 4.0 eq.Acts as both the catalyst and solvent. A sufficient amount is needed to ensure fluidity and efficient generation of the nitronium ion.[3]
Addition Rate Slow, dropwise (30-45 min)Prevents localized temperature spikes and maintains kinetic control, improving regioselectivity.
Reaction Time 1 - 3 hours (post-addition)Should be determined by reaction monitoring (TLC/HPLC) to avoid product degradation from prolonged exposure to the acid.
Quenching Pour onto crushed iceRapidly stops the reaction and dissipates heat before neutralization, preventing byproduct formation.[8]

Section 6: Visual Troubleshooting Logic

This diagram outlines a decision-making process for troubleshooting common experimental issues.

G Start Analyze Crude Product LowYield Low Yield / No Reaction Start->LowYield Problem Impure Impure Product Start->Impure Problem Cause_Acid Check Acid Quality (Fresh, Conc. ≥98%) LowYield->Cause_Acid Potential Cause Cause_Temp_Low Increase Temp Slightly (e.g., to 5°C) LowYield->Cause_Temp_Low Potential Cause Cause_Isomers Poor Regioselectivity (Isomer Mixture) Impure->Cause_Isomers Specific Issue Cause_Decomp Decomposition / Tarry (Dark Color) Impure->Cause_Decomp Specific Issue Sol_Temp_High Reduce & Stabilize Temp (Target 0°C) Cause_Isomers->Sol_Temp_High Solution Sol_Addition Slow Substrate Addition Cause_Isomers->Sol_Addition Solution Cause_Decomp->Sol_Temp_High Solution Sol_Time Reduce Reaction Time (Monitor by TLC) Cause_Decomp->Sol_Time Solution Sol_Stoich Check HNO₃ Stoichiometry (Use ~1.1 eq.) Cause_Decomp->Sol_Stoich Solution

Caption: A troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Purification of 5-Methoxy-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-methoxy-2-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering causative explanations and actionable solutions.

Question 1: My final product of this compound is a yellow to brownish solid, even after initial purification. What are the likely impurities?

The coloration of your product often indicates the presence of residual starting materials, byproducts, or degradation products. Based on the common synthetic routes for nitropyridines, the following impurities are plausible:

  • Unreacted Starting Materials: Depending on the synthetic approach, these could include precursors like 2-methoxy-3-methylpyridine or related compounds.

  • Isomeric Impurities: Nitration reactions on substituted pyridines can sometimes yield positional isomers. While the directing effects of the methoxy and methyl groups favor the desired product, small amounts of other isomers might form.

  • Over-nitrated Products: Although less common with the deactivating effect of the existing nitro group, dinitrated species could potentially form under harsh nitrating conditions.

  • Degradation Products: Nitropyridines can be susceptible to degradation. Potential degradation pathways include the reduction of the nitro group to nitroso or amino functionalities, especially if exposed to reducing agents or certain metals.[1] Photodegradation is also a concern for aromatic nitro compounds.[1]

  • Residual Acids: The synthesis of nitropyridines often involves strong acids like sulfuric and nitric acid. Inadequate neutralization during workup can leave acidic residues. A common workup step involves washing with a sodium bicarbonate solution to remove acidic impurities.[2]

Question 2: I'm struggling to achieve high purity with recrystallization. What is the best approach for selecting a solvent?

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]

Systematic Solvent Screening Protocol:

  • Small-Scale Testing: Begin by testing the solubility of a small amount of your crude product (10-20 mg) in various solvents (0.5-1 mL) at room temperature and then upon heating.

  • Solvent Polarity Spectrum: Test a range of solvents with varying polarities. For nitropyridine derivatives, common solvents to screen include:

    • Alcohols: Ethanol, Methanol, Isopropanol

    • Esters: Ethyl acetate

    • Ketones: Acetone

    • Aromatic Hydrocarbons: Toluene

    • Halogenated Solvents: Dichloromethane

    • Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)

    • Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective. For instance, dissolving the compound in a minimal amount of a hot "good" solvent and then adding the "poor" solvent dropwise until turbidity appears can induce crystallization upon cooling.

Troubleshooting Recrystallization:

ProblemPotential CauseSolution
Compound "oils out" instead of crystallizing The cooling process is too rapid, or the solution is supersaturated.1. Re-heat the solution to redissolve the oil. 2. Allow the solution to cool more slowly. 3. Add a small amount of the "good" solvent. 4. Scratch the inner surface of the flask with a glass rod to induce nucleation. 5. Add a seed crystal of the pure compound.[3]
No crystals form upon cooling The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). 3. Consider using an anti-solvent to decrease solubility.[3]
Low recovery of purified compound The compound has significant solubility in the cold solvent, or too much solvent was used.1. Ensure the solution is thoroughly cooled before filtration. 2. Minimize the amount of cold solvent used to wash the crystals. 3. Concentrate the mother liquor and cool again to obtain a second crop of crystals.[3]

Question 3: Recrystallization is not removing a persistent impurity. How should I approach column chromatography?

Column chromatography is an excellent alternative when recrystallization is ineffective, particularly for separating compounds with similar polarities.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of moderately polar compounds like nitropyridines.

  • Mobile Phase Optimization (TLC): Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase.

    • Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether.

    • The ideal mobile phase should provide a retention factor (Rf) for the desired product of approximately 0.25-0.35, with good separation from impurities.

  • Column Packing: A well-packed column is crucial for good separation. The "slurry method," where the silica gel is mixed with the initial mobile phase before being added to the column, is generally preferred to avoid air bubbles and channeling.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

    • Dry Loading: For compounds that are not very soluble in the mobile phase, dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then add the resulting powder to the top of the column. This technique often leads to better resolution.

  • Elution and Fraction Collection: Begin elution with the optimized mobile phase, collecting fractions. The separation can be monitored by TLC. If the compounds of interest are not eluting, the polarity of the mobile phase can be gradually increased (gradient elution).

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, analysis, and storage of this compound.

Q1: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity of nitropyridines.[4] A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a small amount of formic or phosphoric acid) is a good starting point.[4][5] UV detection is appropriate for aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and residual solvents. A non-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is often used.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can also be used to detect and quantify impurities if their signals do not overlap with those of the product.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to protect it from moisture and atmospheric oxygen. For extended storage, refrigeration (2-8 °C) is advisable.

Q3: Are there any specific safety precautions I should take when handling nitropyridines?

Yes, appropriate safety measures are essential:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Ignition Sources: While not always explosive, nitro compounds should be handled with care and kept away from strong heat and potential ignition sources.

  • Consult the Safety Data Sheet (SDS): Always review the SDS for the compound before use to be fully aware of its potential hazards and handling requirements.

Visualizing the Purification Workflow

A logical approach to purification is key to achieving a high-purity product efficiently. The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Attempt PurityCheck Purity Check (TLC/HPLC) Recrystallization->PurityCheck ColumnChromatography Column Chromatography ColumnChromatography->PurityCheck Re-analyze PurityCheck->ColumnChromatography Purity Insufficient FinalProduct Pure Product (>98%) PurityCheck->FinalProduct Purity Sufficient

References

Technical Support Center: Enhancing the Purity of 5-Methoxy-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the purity of 5-Methoxy-2-methyl-3-nitropyridine. This document offers a comprehensive resource to address common challenges encountered during the synthesis and purification of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is critical for the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying and resolving purity issues through detailed troubleshooting protocols and frequently asked questions.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Yellow or Brownish Product Color Residual acidic impurities, presence of nitro-isomers, or degradation products.1. Acid Wash: Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic impurities, such as hydroxylated byproducts resulting from the hydrolysis of the methoxy group.[1] 2. Recrystallization: Perform recrystallization from a suitable solvent system to remove colored impurities and isomers. 3. Activated Carbon Treatment: If color persists after recrystallization, treat the solution with a small amount of activated carbon before hot filtration.
Low Purity Despite Recrystallization Inappropriate solvent choice, incomplete removal of starting materials or co-precipitating impurities.1. Solvent Screening: Conduct small-scale solubility tests to identify the ideal recrystallization solvent. A good solvent will dissolve the compound at high temperatures but not at room temperature.[2] Common solvents to screen for nitropyridine derivatives include ethanol, isopropanol, ethyl acetate, and mixtures like ethyl acetate/hexane.[3][4] 2. Column Chromatography: If recrystallization is ineffective, purify the compound using silica gel column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is often effective for separating closely related impurities.[3][5]
Product "Oils Out" During Recrystallization The cooling process is too rapid, or the solution is highly supersaturated.1. Slow Cooling: Re-heat the solution to redissolve the oil and allow it to cool down to room temperature slowly before further cooling in an ice bath. 2. Solvent Addition: Add a small amount of additional hot solvent to the oiled-out mixture to ensure complete dissolution before commencing the cooling process again. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to initiate crystallization.
Presence of Isomeric Impurities Non-selective nitration of the pyridine ring.1. Reaction Optimization: Re-evaluate the nitration reaction conditions. Lowering the reaction temperature can often improve the regioselectivity of the nitration.[6] 2. Chromatographic Separation: Isomers can often be separated by carefully optimized column chromatography, potentially using a less polar solvent system to enhance resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities often include:

  • Unreacted Starting Materials: Such as 2-methyl-5-methoxypyridine.

  • Isomeric Products: Nitration can sometimes occur at other positions on the pyridine ring, leading to the formation of isomers.

  • Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under acidic conditions, leading to the formation of the corresponding hydroxypyridine derivative. Washing with a mild base like sodium bicarbonate can help remove this impurity.[1]

  • Over-nitrated Products: Under harsh nitration conditions, dinitro- or other over-nitrated species may form.

Q2: How can I effectively monitor the purity of my product during the purification process?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid for MS compatibility) can be used for baseline separation and quantification of impurities.[7]

Q3: What is the best general-purpose recrystallization solvent for this compound?

A3: While the ideal solvent should be determined experimentally, ethanol or a mixture of ethyl acetate and hexane are good starting points for screening.[3][4] The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[2]

Q4: My compound is a persistent oil. How can I get it to crystallize?

A4: If your compound consistently oils out, consider the following techniques:

  • Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble) to the oil and stir vigorously. This can sometimes induce crystallization.

  • Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a good solvent and then slowly add an anti-solvent until the solution becomes cloudy. Gently warm the mixture until it becomes clear again and then allow it to cool slowly.

  • Column Chromatography: This is often the most reliable method for purifying oils. The purified fractions can then be concentrated, and crystallization can be attempted again from a suitable solvent.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a test solvent at room temperature. If it dissolves, the solvent is not suitable. If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot.

  • Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.

  • Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Product (this compound) Analysis1 Purity Assessment (TLC, HPLC) Crude->Analysis1 Decision1 Purity < 98%? Analysis1->Decision1 Recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexane) Decision1->Recrystallization Yes PureProduct Pure Product (≥ 98% Purity) Decision1->PureProduct No Analysis2 Purity Assessment (TLC, HPLC) Recrystallization->Analysis2 Decision2 Purity ≥ 98%? Analysis2->Decision2 Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Decision2->Chromatography No Decision2->PureProduct Yes Analysis3 Purity Assessment (TLC, HPLC) Chromatography->Analysis3 Decision3 Purity ≥ 98%? Analysis3->Decision3 Decision3->PureProduct Yes FurtherWork Further Optimization or Re-synthesis Decision3->FurtherWork No

Caption: A logical workflow for the purification of this compound.

References

Technical Support Center: Degradation Pathways of 5-Methoxy-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-2-methyl-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the potential degradation pathways of this compound. Below, you will find troubleshooting guides and frequently asked questions to assist with your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound?

A1: Based on the chemical structure, which includes a nitro group, a methoxy group, and a pyridine ring, this compound is susceptible to degradation under several conditions:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Nitropyridine compounds are known to be light-sensitive.[1][2]

  • Hydrolysis: The compound may undergo hydrolysis under strongly acidic or basic conditions, potentially cleaving the methoxy group.

  • Oxidation: The pyridine ring and methyl group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to atmospheric oxygen.

  • Thermal Stress: Elevated temperatures can accelerate degradation, leading to decomposition.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation studies on this exact molecule are not extensively published, based on the reactivity of related nitropyridine and methoxy-substituted aromatic compounds, the following degradation products can be hypothesized:

  • Demethylation Product (5-Hydroxy-2-methyl-3-nitropyridine): Cleavage of the methoxy ether bond, often under acidic or thermal stress, would yield the corresponding phenol.

  • Reduction Product (5-Methoxy-2-methyl-pyridin-3-amine): Reduction of the nitro group to an amine is a common transformation for nitroaromatic compounds. This can occur in the presence of reducing agents or certain biological systems.

  • Oxidation Products: Oxidation of the methyl group could lead to the formation of a carboxylic acid (5-Methoxy-3-nitro-pyridine-2-carboxylic acid) or an aldehyde. Ring oxidation is also a possibility, though less common.

  • Denitration Product (5-Methoxy-2-methylpyridine): In some photochemical or metabolic pathways, the nitro group can be removed from the aromatic ring.

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, proper storage is crucial. For short-term storage (days to weeks), refrigeration at 2-8°C in a dark, airtight container is recommended. For long-term storage (months to years), freezing at -20°C is advisable. It is essential to use amber vials or other light-blocking containers to prevent photodegradation.

Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?

A4: Yes, the appearance of new, unidentified peaks, especially those with different retention times from the parent compound, can be indicative of degradation. To confirm this, you can perform a forced degradation study on a pure standard of this compound under various stress conditions (acid, base, heat, light, oxidation) and compare the resulting chromatograms with your sample.[3]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Low or No Yield in Reactions Involving this compound

Problem: You are performing a reaction, such as a nucleophilic aromatic substitution, and observing a low yield of the desired product or no reaction at all.

Possible Cause Troubleshooting & Optimization
Compound Degradation Prior to Reaction Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, LC-MS). If degradation is suspected, purify the starting material before use. Ensure proper storage conditions were maintained.
Steric Hindrance The methyl and methoxy groups flanking the nitro group may sterically hinder the approach of a nucleophile. Consider using a less bulky nucleophile or increasing the reaction temperature to overcome the activation energy barrier.
Poor Solubility The compound may not be fully dissolved in the reaction solvent, limiting its availability to react. Try a different solvent system or use co-solvents to improve solubility. Gentle heating may also help, but monitor for thermal degradation.
Inappropriate Reaction Conditions The reaction conditions (temperature, solvent, base/acid catalyst) may not be optimal. Review literature on similar nitropyridine substitutions to find more suitable conditions. A stronger base or a higher reaction temperature might be necessary.
Issue 2: Formation of Multiple Unidentified Byproducts

Problem: Your reaction mixture shows multiple spots on TLC or several peaks in the chromatogram that do not correspond to your starting material or expected product.

Possible Cause Troubleshooting & Optimization
Side Reactions The nitro group can be susceptible to reduction, and the methoxy group can be cleaved under certain conditions. Avoid using harsh reducing agents unless intended. If performing a reaction under acidic conditions, consider that ether cleavage may occur.
Photodegradation If the reaction is sensitive to light, protect the reaction vessel from light by wrapping it in aluminum foil.[1] This is particularly important for reactions that run for extended periods.
Thermal Degradation If the reaction is run at a high temperature, the starting material or product may be degrading. Try running the reaction at a lower temperature for a longer duration. A temperature screen is advisable to find the optimal balance between reaction rate and stability.
Reaction with Solvent Certain solvents can participate in side reactions. For example, nucleophilic solvents may compete with your intended nucleophile. Ensure the chosen solvent is inert under the reaction conditions.
Issue 3: Difficulty in Purifying the Product

Problem: You have difficulty separating your desired product from starting material or byproducts using standard purification techniques like column chromatography.

Possible Cause Troubleshooting & Optimization
Similar Polarity of Components The degradation products may have similar polarities to the starting material or the desired product. Try a different solvent system for your chromatography. A gradient elution might be necessary to achieve better separation.[3] Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product Instability on Silica Gel Some nitrogen-containing compounds can be unstable on acidic silica gel. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.
Crystallization Issues If you are attempting purification by recrystallization, the presence of impurities can inhibit crystal formation. Try to remove some of the impurities by a quick filtration through a small plug of silica gel before setting up the crystallization.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve in the solvent before analysis.

    • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for 24 hours.[3]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a non-stressed control, by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.

    • Use LC-MS to obtain mass information for the degradation products to aid in their identification.[4]

Protocol 2: HPLC Method for Stability Testing

This protocol provides a starting point for developing an HPLC method to monitor the degradation of this compound.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

IV. Visualizations

Hypothesized Degradation Pathways

G A This compound B 5-Hydroxy-2-methyl-3-nitropyridine A->B Acid/Base Hydrolysis, Thermal Stress C 5-Methoxy-2-methyl-pyridin-3-amine A->C Reduction D 5-Methoxy-3-nitro-pyridine-2-carboxylic acid A->D Oxidation E 5-Methoxy-2-methylpyridine A->E Photodegradation/ Denitration

Caption: Hypothesized degradation pathways of this compound.

General Analytical Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start Pure Compound stress Forced Degradation (Acid, Base, Heat, Light, Oxid.) start->stress control Control Sample (No Stress) start->control hplc HPLC-PDA Analysis stress->hplc lcms LC-MS Analysis stress->lcms control->hplc quant Quantify Degradation hplc->quant identify Identify Degradants lcms->identify pathway Propose Degradation Pathway quant->pathway identify->pathway

Caption: General analytical workflow for stability assessment.

V. References

  • BenchChem. (2025). addressing potential degradation of 5-MeO-MET during analysis. Retrieved from 5

  • BenchChem. (2025). Technical Support Center: Degradation of 5-Methoxyindole Derivatives. Retrieved from 3

  • PubMed. (2024). Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments. Retrieved from 1

  • PubMed. (2024). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Retrieved from 2

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from 4

References

resolving unsuccessful reactions with 5-Methoxy-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-2-methyl-3-nitropyridine

Welcome to the technical support center for reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unsuccessful reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the nitro group in reactions with this compound?

The nitro group (NO₂) at the 3-position is a strong electron-withdrawing group. Its presence significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. This makes positions ortho and para to the nitro group more susceptible to nucleophilic attack.

Q2: Which positions on the this compound ring are most likely to react in a nucleophilic aromatic substitution (SNAr) reaction?

In principle, a nucleophile could attack positions 2, 4, or 6. However, with the methoxy group at position 5 and the methyl group at position 2, the most probable sites for SNAr are contingent on the presence of a suitable leaving group at one of these activated positions. The electron-withdrawing nitro group primarily activates the ortho (2 and 4) and para (6) positions.

Q3: Are there any known stability issues with this compound?

While generally stable under normal conditions, prolonged exposure to strong bases or high temperatures in the presence of nucleophiles can lead to decomposition or undesired side reactions.[1] It is advisable to store the compound in a cool, dry place and to carefully control reaction conditions.

Troubleshooting Unsuccessful Reactions

This section provides in-depth guides to address common problems encountered during reactions with this compound.

Problem 1: Low or No Product Yield

A low or non-existent yield is a common issue in organic synthesis. The following troubleshooting guide will help you identify and resolve the root cause.

Potential Cause 1: Inadequate Activation of the Pyridine Ring

While the nitro group is a powerful activating group, the success of an SNAr reaction is highly dependent on the interplay of all substituents on the pyridine ring.

  • Explanation: The combined electronic effects of the methoxy and methyl groups may not be sufficient to overcome a high activation energy barrier for a particular nucleophile or leaving group.

  • Suggested Solution:

    • Re-evaluate the Leaving Group: The nature of the leaving group is critical. For SNAr reactions, the typical reactivity order for halides is F > Cl ≈ Br > I.[2] If you are using a less reactive leaving group, consider synthesizing a derivative with a better one.

    • Increase Reaction Temperature: Some SNAr reactions require significant thermal energy to proceed.[2] Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition.

    • Consider a Stronger Nucleophile: If feasible, switch to a more potent nucleophile. However, be mindful of potential side reactions with stronger bases.[2]

Potential Cause 2: Poor Nucleophile Strength or High Basicity

The choice of nucleophile is a delicate balance between reactivity and basicity.

  • Explanation: A nucleophile that is too weak may not react. Conversely, a very strong base can deprotonate the methyl group or other acidic protons, leading to undesired side reactions instead of nucleophilic substitution.[2]

  • Suggested Solution:

    • Optimize the Base: If your nucleophile is generated in situ using a base, the choice of base is crucial. For alcohol-based nucleophiles, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like potassium carbonate (K₂CO₃).

    • Use a Non-Nucleophilic Base: If deprotonation is a suspected side reaction, consider using a non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to facilitate the reaction without competing with the primary nucleophile.

Potential Cause 3: Inappropriate Solvent Choice

The solvent plays a critical role in SNAr reactions by solvating the reactants and stabilizing the transition state.

  • Explanation: Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity, and can stabilize the charged Meisenheimer complex.

  • Suggested Solution:

    • Solvent Screening: Conduct small-scale trials with different polar aprotic solvents to identify the optimal medium for your specific reaction.

    • Ensure Anhydrous Conditions: Water and other protic impurities can quench strong bases and nucleophiles. Ensure your solvent and reagents are thoroughly dried before use.

Problem 2: Formation of Multiple Products or Impurities

The presence of unexpected byproducts can complicate purification and reduce the yield of the desired compound.

Potential Cause 1: Competing Regioisomers

  • Explanation: Nucleophilic attack can sometimes occur at multiple positions on the pyridine ring, leading to a mixture of regioisomers. The regioselectivity is governed by a combination of electronic and steric factors.[3] The stability of the intermediate Meisenheimer complex is key; attack at positions that allow the negative charge to be delocalized onto the nitrogen atom of the pyridine ring and the nitro group are favored.[3]

  • Suggested Solution:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product.

    • Sterically Hindered Nucleophile: Employing a bulkier nucleophile may favor attack at the less sterically hindered position.

Potential Cause 2: Side-Chain Reactions

  • Explanation: The methyl group at the 2-position has acidic protons that can be abstracted by a strong base, leading to side-chain functionalization or decomposition pathways.[4]

  • Suggested Solution:

    • Use a Weaker Base: If possible, opt for a weaker base that is still capable of promoting the desired reaction but is less likely to deprotonate the methyl group.

    • Protecting Groups: In more complex syntheses, it may be necessary to protect the methyl group, though this adds steps to the overall sequence.

Experimental Protocols

General Protocol for Nucleophilic Substitution of a Halogen with an Alkoxide

This protocol is a general guideline and may require optimization for your specific substrate and nucleophile.

  • Preparation of the Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol to a suitable anhydrous solvent (e.g., THF or DMF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of a strong base (e.g., sodium hydride).

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Substitution Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the halogenated this compound derivative in an anhydrous polar aprotic solvent (e.g., DMF).

  • Slowly add the freshly prepared alkoxide solution to the pyridine solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent DMF, DMSO, NMPPolar aprotic solvents enhance nucleophilicity and stabilize the Meisenheimer complex.
Base NaH, KHMDS, t-BuOKStrong, non-nucleophilic bases are effective for generating alkoxides.
Temperature 25-150 °CDependent on the reactivity of the substrate and nucleophile.
Atmosphere Inert (N₂, Ar)Prevents quenching of anionic intermediates by atmospheric moisture and oxygen.

Visualizing Reaction Pathways

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Py This compound (with leaving group at C4/C6) Meisenheimer Meisenheimer Complex (Anionic σ-complex) Py->Meisenheimer Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->Meisenheimer Product Substituted Product Meisenheimer->Product Loss of Leaving Group LG Leaving Group (LG⁻) Meisenheimer->LG

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a pyridine ring.

Troubleshooting Logic Flow

Troubleshooting_Flowchart Start Unsuccessful Reaction CheckYield Is the yield low or zero? Start->CheckYield CheckPurity Are there multiple products? CheckYield->CheckPurity No LeavingGroup Evaluate Leaving Group (F > Cl > Br > I) CheckYield->LeavingGroup Yes Regioisomers Lower Temperature / Use Bulky Nucleophile CheckPurity->Regioisomers Yes End Reaction Optimized CheckPurity->End No Temperature Increase Reaction Temperature LeavingGroup->Temperature Nucleophile Consider Stronger Nucleophile / Optimize Base Temperature->Nucleophile Solvent Change to Polar Aprotic Solvent (DMF, DMSO) Nucleophile->Solvent Solvent->End SideChain Use Weaker Base Regioisomers->SideChain SideChain->End

Caption: Decision tree for troubleshooting low yield in pyridine nucleophilic substitution.

References

Technical Support Center: Byproduct Identification in the Synthesis of 5-Methoxy-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific nitration reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of unwanted byproducts, ensuring the purity and yield of your target compound.

I. Understanding the Reaction: The Chemistry of Nitration

The synthesis of this compound typically involves the electrophilic aromatic substitution (EAS) of 2-methyl-5-methoxypyridine using a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the directing effects of the electron-donating methyl (-CH₃) and methoxy (-OCH₃) groups on the pyridine ring.

Both the methyl and methoxy groups are activating and ortho-, para-directing.[1][2] However, the methoxy group is a stronger activator than the methyl group. In the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack. The interplay of these electronic effects dictates the position of the incoming nitro group. The desired product is the 3-nitro isomer, but other regioisomers can form as byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: The most common byproducts are other regioisomers of the nitrated product. Based on the directing effects of the methyl and methoxy groups, you can anticipate the formation of 4-nitro and 6-nitro isomers. Over-nitration to form dinitro-pyridines is also possible under harsh conditions. Additionally, side reactions such as oxidation of the methyl group or hydrolysis of the methoxy group can occur, especially if the reaction temperature is not well-controlled.

Q2: My TLC shows multiple spots close to the main product spot. How can I identify them?

A2: These spots are likely the isomeric byproducts. Due to their similar polarities, they often have close Rf values. To identify them, it is recommended to use a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) can often provide better separation.[3] For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q3: I am observing a significant amount of tar-like material in my reaction. What is the cause and how can I prevent it?

A3: Tar formation is a common issue in nitration reactions and is often due to oxidative side reactions or decomposition of the starting material or product at elevated temperatures.[4] To prevent this, ensure that the addition of the nitrating agent is done slowly and at a low temperature (typically 0-5 °C). Maintaining a consistent and low reaction temperature throughout the process is critical.

Q4: How can I improve the regioselectivity of the nitration to favor the desired 3-nitro isomer?

A4: Optimizing reaction conditions is key. This includes:

  • Temperature Control: Lower temperatures generally favor the thermodynamically more stable product and reduce side reactions.

  • Choice of Nitrating Agent: While mixed acid is common, other nitrating agents like nitric acid in acetic anhydride can sometimes offer different selectivity.

  • Slow Addition: Adding the nitrating agent dropwise helps to maintain a low concentration of the electrophile, which can improve selectivity.[4]

III. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Presence of Multiple Isomeric Byproducts
  • Observation: TLC or HPLC analysis shows multiple peaks or spots with similar retention times/Rf values to the desired product.

  • Likely Cause: Formation of 4-nitro and 6-nitro isomers due to the directing effects of the methyl and methoxy groups.

  • Troubleshooting Workflow:

    start Multiple spots on TLC/HPLC step1 Isolate fractions via column chromatography start->step1 step2 Analyze fractions by 1H NMR step1->step2 step3 Analyze fractions by Mass Spectrometry step2->step3 Confirm Molecular Weight step4 Optimize reaction conditions step3->step4 Identify Isomers

    Byproduct identification workflow.
  • Detailed Steps:

    • Purification: Carefully perform column chromatography using a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes) to isolate the different isomers.

    • ¹H NMR Analysis:

      • Distinguishing Isomers: The position of the nitro group will significantly influence the chemical shifts of the adjacent protons. Protons ortho to the nitro group will be shifted downfield. By analyzing the number of aromatic protons and their coupling constants, you can deduce the substitution pattern.

    • Mass Spectrometry (MS) Analysis:

      • All mono-nitrated isomers will have the same molecular weight.

      • The fragmentation pattern in the mass spectrum can sometimes provide clues to the substitution pattern, although it may not be definitive for closely related isomers.[6]

    • Optimization: To minimize the formation of unwanted isomers, revisit the reaction conditions as described in the FAQs.

Problem 2: Low Yield of the Desired Product
  • Observation: The isolated yield of this compound is significantly lower than expected.

  • Likely Causes:

    • Incomplete reaction.

    • Formation of byproducts (isomers, over-nitration, oxidation).

    • Decomposition of the product during workup.

  • Troubleshooting Workflow:

    start Low Product Yield step1 Monitor reaction by TLC/HPLC start->step1 step2 Check workup procedure step1->step2 If reaction is complete step3 Re-evaluate reaction conditions step1->step3 If starting material remains step2->step3

    Workflow for troubleshooting low yield.
  • Detailed Steps:

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress. If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the amount of nitrating agent.

    • Workup Procedure: The workup often involves quenching the reaction with ice and then neutralizing the acid. This process is exothermic and must be done carefully to avoid localized heating, which can lead to product decomposition. Ensure the pH is carefully adjusted during neutralization.

    • Reaction Conditions:

      • Temperature: Ensure the reaction is maintained at the optimal low temperature.

      • Stoichiometry: While a slight excess of nitric acid is common, a large excess can lead to over-nitration.

Problem 3: Product is an Oil or Difficult to Crystallize
  • Observation: The final product is an oil or fails to crystallize from the chosen solvent.

  • Likely Cause: Presence of impurities, particularly isomeric byproducts, which can inhibit crystallization.

  • Troubleshooting Steps:

    • Re-purification: If the initial purification was insufficient, re-purify the product using column chromatography with a very shallow solvent gradient.

    • Solvent Screening for Recrystallization: Perform small-scale recrystallization trials with a variety of solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature.

    • Induce Crystallization: If the product is pure but still oily, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.

IV. Analytical Protocols for Byproduct Identification

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify the desired product and its isomeric byproducts.

  • Protocol:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective.

    • Detection: UV detection at a wavelength where the nitropyridine absorbs strongly (e.g., around 254 nm).

    • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To determine the structure of the isolated product and byproducts.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Acquire a standard ¹H NMR spectrum.

    • Data Analysis: Analyze the chemical shifts, integration, and coupling constants of the aromatic protons to determine the substitution pattern.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the product and byproducts.

  • Protocol:

    • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.

    • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the addition of one nitro group.

V. References

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. --INVALID-LINK--

  • CORE. (2012). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Nitropyridine(2530-26-9) 1H NMR spectrum. --INVALID-LINK--

  • ResearchGate. (n.d.). The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐N‐oxide. --INVALID-LINK--

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis. --INVALID-LINK--

  • BenchChem. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. --INVALID-LINK--

  • Chemistry Stack Exchange. (2025). Directing effects of poly-substituted aromatic rings. --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. --INVALID-LINK--

  • Organic Synthesis. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. --INVALID-LINK--

  • Chemistry LibreTexts. (2015). Directing Effects. --INVALID-LINK--

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. --INVALID-LINK--

References

stability issues of 5-Methoxy-2-methyl-3-nitropyridine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Methoxy-2-methyl-3-nitropyridine. The stability of this compound is a critical factor in its handling, storage, and application in experimental settings. This document provides a comprehensive overview of its potential stability issues under various conditions, offering troubleshooting advice and detailed protocols to ensure the integrity of your experiments. While specific degradation studies on this compound are not extensively published, this guide synthesizes information from analogous nitropyridine structures and fundamental chemical principles to provide robust, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the structure, which features an electron-deficient pyridine ring activated by a nitro group, and the presence of methoxy and methyl groups, the primary factors influencing stability are:

  • pH: Susceptibility to both acidic and basic conditions, which can lead to hydrolysis or other degradative reactions.

  • Temperature: Elevated temperatures can accelerate degradation, potentially leading to decomposition.[1]

  • Light: Photochemical degradation, particularly under UV light, is a common issue for nitroaromatic compounds.[2]

  • Oxidizing and Reducing Agents: The nitro group is susceptible to reduction, and the molecule as a whole can be sensitive to strong oxidizing conditions.[3]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To minimize degradation, store the compound in a cool, dark, and dry environment.[1] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed, airtight container is recommended.[2] Using amber vials or other light-blocking containers is crucial to prevent photodegradation.[2]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products have not been fully characterized in the literature, plausible degradation pathways based on related structures include:

  • Hydrolysis of the methoxy group: Under acidic or basic conditions, the methoxy group could be hydrolyzed to a hydroxyl group, forming 5-hydroxy-2-methyl-3-nitropyridine.

  • Reduction of the nitro group: In the presence of reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

  • Oxidation of the methyl group: Strong oxidizing conditions could potentially oxidize the methyl group to a carboxylic acid.[4]

  • Ring opening or polymerization: Under harsh conditions of heat or reactive agents, more extensive degradation involving the pyridine ring is possible.

Q4: Can I expect any reactivity from the methoxy group on the pyridine ring?

A4: Yes, the methoxy group at the 2-position of the pyridine ring can be a site of reactivity. In related compounds, this group can be susceptible to nucleophilic displacement, particularly when the ring is activated by electron-withdrawing groups like the nitro group.[4] Strong Lewis acids (e.g., BBr₃) or strong protic acids could also facilitate O-demethylation.[4]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Possible Cause: Degradation of the compound in your experimental medium (e.g., cell culture media, buffer solutions).

  • Troubleshooting Steps:

    • Assess Stability in Media: Prepare a solution of this compound in your experimental medium. Incubate it under the same conditions as your experiment (e.g., 37 °C, 5% CO₂) for the same duration.

    • Analyze for Degradation: At various time points, take aliquots of the solution and analyze them using a stability-indicating method like HPLC-UV or LC-MS to quantify the parent compound and detect any degradation products.

    • Mitigation: If degradation is observed, consider preparing fresh stock solutions immediately before each experiment or reducing the incubation time if possible.

Issue 2: Appearance of unexpected peaks in chromatograms during reaction monitoring.
  • Possible Cause: On-column degradation or degradation during sample workup. The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic attack.[4]

  • Troubleshooting Steps:

    • Evaluate Workup Procedure: Minimize exposure to strong acids or bases during extraction and purification. Ensure prompt analysis after sample preparation.

    • Check Analytical Method Compatibility: Ensure that the mobile phase pH and column temperature are not contributing to degradation. For instance, highly acidic or basic mobile phases can cause on-column hydrolysis.

    • Use Milder Conditions: If synthesizing derivatives, consider using milder reaction conditions (e.g., lower temperature, less reactive reagents) to prevent the formation of side products.

Issue 3: Low yield or recovery after purification.
  • Possible Cause: Thermal degradation during solvent evaporation or purification at elevated temperatures.

  • Troubleshooting Steps:

    • Use Low-Temperature Evaporation: Concentrate solutions using a rotary evaporator at reduced pressure and a low-temperature water bath.

    • Avoid Excessive Heat: If using column chromatography, avoid prolonged exposure of the compound to the stationary phase. Thermal decomposition may produce carbon monoxide and nitrogen oxides.[1]

    • Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a systematic approach to evaluate the stability of this compound under various stress conditions. A degradation of 5-20% is generally sufficient for method validation.[6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 60 °C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter) at room temperature.[6] A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze using a validated, stability-indicating HPLC-UV or LC-MS method.[7]

Protocol 2: HPLC Method for Stability Assessment

This is a general-purpose starting method that may require optimization.

  • Column: C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (determined by UV scan of the compound).

  • Column Temperature: 30 °C

Data Presentation

Table 1: Hypothetical Forced Degradation Study Results for this compound

Stress ConditionDuration (hrs)Temperature (°C)% DegradationNumber of Degradants
1N HCl2460~15%2
1N NaOH2425~25%3
3% H₂O₂2425~10%1
Heat4860~5%1
Light-25~8%2

Note: This data is illustrative and should be confirmed by experimental studies.

Visualizations

Diagram 1: Potential Degradation Pathways

G main This compound deg1 5-Hydroxy-2-methyl-3-nitropyridine main->deg1  Acid/Base  Hydrolysis deg2 5-Methoxy-2-methyl-3-aminopyridine main->deg2  Reduction deg3 Oxidized Methyl Derivative main->deg3  Oxidation

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acid Stress stock->acid base Base Stress stock->base oxid Oxidative Stress stock->oxid heat Thermal Stress stock->heat light Photo Stress stock->light hplc HPLC-UV / LC-MS Analysis acid->hplc base->hplc oxid->hplc heat->hplc light->hplc data Data Interpretation hplc->data

Caption: General workflow for conducting forced degradation studies.

References

Technical Support Center: Synthetic Routes for 5-Methoxy-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to the synthesis of 5-Methoxy-2-methyl-3-nitropyridine, an important building block in pharmaceutical and agrochemical research.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, troubleshoot common experimental hurdles, and explore alternative strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and commonly employed method for synthesizing this compound?

A: The most straightforward approach is the direct electrophilic nitration of the precursor, 5-Methoxy-2-methylpyridine. This method leverages a standard nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][2]

Mechanism and Regioselectivity: The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. However, the presence of two electron-donating groups (EDGs)—a methoxy (-OCH₃) at C5 and a methyl (-CH₃) at C2—activates the ring sufficiently for nitration to occur.

  • The -OCH₃ group at C5 is a strong activating group, directing electrophiles to its ortho positions (C4 and C6) and para position (C2).

  • The -CH₃ group at C2 is a weaker activating group, directing to its ortho position (C3) and para position (C5).

The observed outcome, nitration at the C3 position, is a result of the combined directing effects. The C3 position is the only position that is ortho to one activating group (-CH₃) and is not sterically hindered or electronically deactivated by the pyridine nitrogen. The strong sulfuric acid protonates the pyridine nitrogen, further deactivating the C2, C4, and C6 positions, which enhances the relative reactivity of the C3 and C5 positions. The substituent is ultimately directed to the C3 position.

Primary Synthetic Route: Direct Nitration

This section provides a detailed protocol for the direct nitration of 5-Methoxy-2-methylpyridine, followed by a troubleshooting guide for common issues encountered during the procedure.

Experimental Protocol: Direct Nitration

Materials:

  • 5-Methoxy-2-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated H₂SO₄ to 0°C using an ice bath.

  • Substrate Addition: Slowly add 5-Methoxy-2-methylpyridine (1.0 eq) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10°C.

  • Nitrating Mixture: Prepare the nitrating mixture by cautiously adding concentrated HNO₃ (1.1 eq) to a separate portion of cold, concentrated H₂SO₄.

  • Nitration: Add the nitrating mixture dropwise to the solution of the pyridine substrate, maintaining the reaction temperature between 0-5°C.

  • Reaction Monitoring: Stir the reaction at this temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization & Extraction: Neutralize the aqueous solution to a pH of 7-8 by the slow addition of a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Workflow for Direct Nitration

sub 5-Methoxy-2-methylpyridine acid Conc. H₂SO₄ (0°C) sub->acid Dissolve mix Nitrating Mix (HNO₃/H₂SO₄) acid->mix Add Dropwise (0-5°C) quench Ice Water Quench mix->quench Reaction Complete neut Neutralize (NaHCO₃) quench->neut ext Extract (EtOAc) neut->ext purify Purify (Recrystallization/ Chromatography) ext->purify prod This compound purify->prod

Caption: Workflow of the direct nitration synthesis.

Troubleshooting Guide for Direct Nitration
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficiently strong nitrating conditions. 2. Reaction temperature too low. 3. Water contamination deactivating the nitrating agent.1. Ensure acids are concentrated and fresh. Consider using fuming nitric or sulfuric acid for less reactive substrates. 2. Allow the reaction to slowly warm to room temperature after initial stirring at 0-5°C. 3. Use anhydrous conditions and dry glassware.
Formation of Byproducts 1. Over-nitration (dinitration). 2. Oxidation of the methyl group. 3. Sulfonation of the ring.1. Maintain a low temperature (0-5°C). Use a stoichiometric amount of nitric acid (1.0-1.2 eq). 2. Avoid excessive reaction times or high temperatures. 3. Ensure the nitrating agent is added slowly to the substrate solution.
Product Lost During Workup 1. Product is partially soluble in the acidic aqueous phase. 2. Incomplete extraction.1. Ensure complete neutralization (pH 7-8) before extraction to minimize the protonation of the product. 2. Increase the number of extractions with the organic solvent.
Difficulty with Purification 1. Oily product that won't crystallize. 2. Co-elution of impurities during chromatography.1. If recrystallization fails, try dissolving the oil in a minimal amount of a good solvent and adding an anti-solvent to precipitate the product.[3] 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate closely related impurities.

Alternative Synthetic Routes

Direct nitration, while common, may not always be optimal due to issues with regioselectivity, safety, or substrate availability. Below are alternative strategies that offer different advantages.

Q2: Are there synthetic routes that avoid the direct nitration of 5-Methoxy-2-methylpyridine?

A: Yes. A powerful alternative involves a functional group interconversion strategy. This approach starts with a pyridine ring that is already functionalized, and the required methoxy and nitro groups are introduced in subsequent steps. A common variant begins with a halogenated pyridine, which is first nitrated and then subjected to a nucleophilic aromatic substitution (SₙAr) to introduce the methoxy group.

Alternative Route A: Halogenation → Nitration → SₙAr

This strategy offers excellent control over regioselectivity. The halogen acts as a placeholder and can be substituted with a methoxy group using sodium methoxide in the final step. The SₙAr reaction is highly efficient as the electron-withdrawing nitro group activates the ring towards nucleophilic attack.[4]

Conceptual Protocol:

  • Halogenation: Start with 2-methyl-5-hydroxypyridine. Convert the hydroxyl group to a better leaving group, such as bromine (using PBr₃) or chlorine (using POCl₃), to yield 5-bromo-2-methylpyridine or 5-chloro-2-methylpyridine.

  • Nitration: Nitrate the halogenated intermediate. The halogen is deactivating but directs ortho and para. The methyl group directs ortho. Nitration is expected at the C3 position.

  • Methoxylation (SₙAr): React the resulting 5-halo-2-methyl-3-nitropyridine with sodium methoxide (NaOMe) in methanol. The methoxide ion will displace the halide to give the final product.[4]

Diagram for Alternative Route A

start 2-Methyl-5-bromopyridine nitration Nitration (HNO₃/H₂SO₄) start->nitration intermediate 5-Bromo-2-methyl-3-nitropyridine nitration->intermediate snar SₙAr Reaction (NaOMe, MeOH) intermediate->snar prod This compound snar->prod

Caption: Functional group interconversion strategy.

Q3: Can the pyridine ring itself be constructed with the desired substituents as a synthetic strategy?

A: Yes, this is a more advanced but highly versatile approach. Ring-forming reactions, such as three-component ring transformations (TCRT), can build the substituted nitropyridine core from acyclic precursors.[5] While complex, this method is powerful for creating diverse libraries of compounds.

Alternative Route B: Three-Component Ring Transformation (Conceptual)

This strategy involves the "scrap and build" condensation of three components. For example, a dinitropyridone can serve as a synthetic equivalent of unstable nitromalonaldehyde. When reacted with a suitable ketone and an ammonia source, it can undergo a ring transformation to yield a functionalized nitropyridine.[5]

Advantages:

  • Convergent Synthesis: Builds complexity rapidly.

  • Diversity: Allows for the synthesis of a wide range of analogues by simply changing the ketone component.

Challenges:

  • The specific precursors required to yield this compound may not be readily available.

  • Reaction optimization can be complex.

This route is best suited for research programs focused on creating novel analogues rather than the bulk synthesis of a single target.

Synthesis of Key Precursor: 5-Methoxy-2-methylpyridine

The availability of the starting material is critical. Here we address its preparation.

Q4: How is the key precursor, 5-Methoxy-2-methylpyridine, typically synthesized?

A: A reliable method for synthesizing 5-Methoxy-2-methylpyridine is via nucleophilic substitution of 2-chloro-5-methoxypyridine is not the correct precursor. A more logical route is the substitution of 2-chloro-5-methylpyridine with sodium methoxide. Another common route is the diazotization of 2-amino-5-methylpyridine, followed by hydrolysis to the hydroxypyridine, and then etherification.[6][7][8][9] However, the direct substitution of a chloro- intermediate is often more efficient.

Protocol: Synthesis from 2-Chloro-5-methylpyridine
  • Preparation of Sodium Methoxide: In a flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.1 eq) in anhydrous methanol with cooling.

  • Substitution Reaction: To the resulting sodium methoxide solution, add 2-chloro-5-methylpyridine (1.0 eq).[10]

  • Heating: Heat the mixture to reflux and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction, quench with water, and remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify the resulting crude product by vacuum distillation or column chromatography to yield pure 5-Methoxy-2-methylpyridine.[11]

Summary of Synthetic Routes
Route Starting Material Key Steps Advantages Potential Challenges
Direct Nitration 5-Methoxy-2-methylpyridineOne-step nitrationFast, direct, uses common reagents.Regioselectivity can be an issue; potential for over-nitration.
Alternative A (SₙAr) 2-Methyl-5-bromopyridineHalogenation, Nitration, SₙArExcellent regiochemical control; high yield in SₙAr step.Longer sequence (more steps); requires handling of halogenating agents.
Alternative B (TCRT) Acyclic precursorsThree-component condensationHighly convergent; excellent for generating analogues.Requires specialized starting materials; complex optimization.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Methoxy-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 5-Methoxy-2-methyl-3-nitropyridine, an important intermediate in the synthesis of various pharmacologically active molecules, ensuring the reliability and accuracy of its quantification is paramount. This guide provides an in-depth comparison of validated analytical methods for this compound, offering insights into the experimental choices and presenting supporting data to aid researchers in selecting the most suitable method for their needs.

The principles of analytical method validation are universally guided by the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring that a method is fit for its intended purpose.[1][2][3][4][5] This guide will explore the application of these principles to three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The Critical Role of Stability-Indicating Methods

Before delving into specific techniques, it is crucial to emphasize the importance of developing a stability-indicating analytical method.[6][7][8] Such a method is capable of accurately quantifying the analyte of interest in the presence of its degradation products, process impurities, and other potential interferences.[6][7][8] This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradants.[9][10][11][12] The ability of the analytical method to resolve the parent compound from these degradants is a key aspect of its validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[6][13] Its versatility, high resolution, and sensitivity contribute to its widespread use in pharmaceutical quality control.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method involves a systematic optimization of several parameters. For a substituted nitropyridine like this compound, a reversed-phase (RP-HPLC) approach is typically the most effective. The choice of a C18 column is a common starting point due to its broad applicability for separating moderately polar compounds.[14]

The mobile phase composition is critical for achieving optimal separation. A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is commonly employed. The pH of the buffer can be adjusted to control the ionization state of the analyte, thereby influencing its retention time and peak shape. For nitropyridine derivatives, a slightly acidic mobile phase can often lead to better peak symmetry.[15] The use of a gradient elution, where the proportion of the organic solvent is varied during the run, can be beneficial for separating compounds with a wider range of polarities, including potential degradation products.[6]

Experimental Protocol: Stability-Indicating RP-HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (based on the UV absorbance spectrum of the nitropyridine chromophore).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the validated range using the same diluent.

4. Forced Degradation Studies:

  • Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 80 °C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.

Data Presentation: HPLC Method Validation Parameters
Validation ParameterAcceptance CriteriaHypothetical Results
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte peak. Peak purity index > 0.999.The method is specific. The analyte peak is well-resolved from all degradation peaks. Peak purity passes.
Linearity (R²) Correlation coefficient (R²) ≥ 0.999.0.9998 over the range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%.[13]99.5% - 101.2%.
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[2][13]Repeatability: 0.8%. Intermediate Precision: 1.2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[16]0.3 µg/mL.
Robustness % RSD of results should be ≤ 2.0% after minor variations in method parameters (flow rate, column temperature, mobile phase pH).[1]The method is robust. % RSD < 1.5% for all variations.

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Standard Reference Standard Dilution Dilution to Working Concentration Standard->Dilution Sample Test Sample Sample->Dilution Injection Autosampler Injection Dilution->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Mobile Phase Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography (GC): An Alternative for Volatile Analytes

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While many pharmaceutical compounds are not suitable for GC without derivatization, this compound, with its relatively low molecular weight, may be amenable to GC analysis.

Causality Behind Experimental Choices in GC Method Development

The primary consideration for GC is the volatility and thermal stability of the analyte.[17] A key aspect of GC method development is the selection of the appropriate capillary column. A non-polar or mid-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane, is often a good starting point for a wide range of compounds.[18][19] The oven temperature program is crucial for achieving good separation. A temperature ramp allows for the elution of compounds with different boiling points in a reasonable time frame. The injector and detector temperatures must be high enough to ensure rapid vaporization of the sample and prevent condensation, but not so high as to cause thermal degradation.

Experimental Protocol: GC-FID Method

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

2. Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

  • Working Standard Solutions: Prepare a series of dilutions for the linearity curve.

  • Sample Solution: Dilute the sample in the same solvent to a concentration within the calibration range.

Data Presentation: GC Method Validation Parameters
Validation ParameterAcceptance CriteriaHypothetical Results
Specificity No interfering peaks from the blank or placebo at the retention time of the analyte.The method is specific. No co-eluting peaks were observed.
Linearity (R²) Correlation coefficient (R²) ≥ 0.999.0.9995 over the range of 10-200 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%.98.9% - 101.5%.
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.Repeatability: 1.1%. Intermediate Precision: 1.6%.
LOD Signal-to-Noise ratio of 3:1.1 µg/mL.
LOQ Signal-to-Noise ratio of 10:1.3 µg/mL.
Robustness % RSD of results should be ≤ 2.0% after minor variations in method parameters (carrier gas flow rate, oven temperature ramp).The method is robust. % RSD < 1.8% for all variations.

Visualization: GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Standard Reference Standard Dissolution Dissolution in Volatile Solvent Standard->Dissolution Sample Test Sample Sample->Dissolution Injection Split Injection Dissolution->Injection Separation Capillary Column Separation (Temperature Program) Injection->Separation Carrier Gas Detection Flame Ionization Detector (FID) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Concentration Calculation Integration->Quantification

Caption: Workflow for the GC analysis of this compound.

UV-Visible Spectroscopy: A Simple and Rapid Approach

UV-Vis spectroscopy is a straightforward and cost-effective technique that can be used for the quantitative analysis of compounds containing chromophores.[20][21][22][23] The nitropyridine moiety in this compound absorbs UV radiation, making this technique a viable option for its quantification, particularly in pure samples or simple formulations.

Causality Behind Experimental Choices in UV-Vis Spectroscopy

The primary experimental choice in UV-Vis spectroscopy is the selection of the analytical wavelength (λmax). This is the wavelength at which the analyte exhibits maximum absorbance, providing the highest sensitivity and minimizing the impact of minor fluctuations in the wavelength setting. The λmax is determined by scanning a solution of the compound across a range of UV-visible wavelengths. The choice of solvent is also important; it should be transparent in the wavelength range of interest and should not interact with the analyte.

Experimental Protocol: UV-Vis Spectrophotometric Method

1. Instrumentation:

  • Double-beam UV-Visible spectrophotometer.

2. Method Parameters:

  • Solvent: Methanol or Ethanol.

  • Wavelength Scan: 200 - 400 nm to determine λmax.

  • Analytical Wavelength (λmax): Hypothetically determined to be around 280 nm.

  • Blank: The solvent used for sample preparation.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2-20 µg/mL).

  • Sample Solution: Dilute the sample with the same solvent to obtain an absorbance value within the linear range of the calibration curve.

Data Presentation: UV-Vis Spectroscopy Method Validation Parameters
Validation ParameterAcceptance CriteriaHypothetical Results
Specificity The absorbance spectrum of the analyte should be distinct from that of any potential interferences.The method is specific for the pure substance. Interference from excipients or degradants may occur.
Linearity (R²) Correlation coefficient (R²) ≥ 0.999.0.9999 over the range of 2-20 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%.99.2% - 101.8%.
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.Repeatability: 1.3%. Intermediate Precision: 1.8%.
LOD Based on the standard deviation of the response and the slope of the calibration curve.0.2 µg/mL.
LOQ Based on the standard deviation of the response and the slope of the calibration curve.[16]0.6 µg/mL.
Robustness % RSD of results should be ≤ 2.0% after minor variations in method parameters (e.g., different analyst, different instrument).The method is robust. % RSD < 1.9% for all variations.

Visualization: UV-Vis Spectroscopy Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Standard Reference Standard Dilution Dilution in UV-transparent Solvent Standard->Dilution Sample Test Sample Sample->Dilution Measurement Absorbance Measurement at λmax (280 nm) Dilution->Measurement Blank Blank Measurement (Solvent) Blank->Measurement Calibration Calibration Curve (Abs vs. Conc) Measurement->Calibration Calculation Concentration Calculation Calibration->Calculation

Caption: Workflow for the UV-Vis spectroscopic analysis of this compound.

Comparison and Recommendations

FeatureHPLCGCUV-Vis Spectroscopy
Specificity High (stability-indicating)Moderate to HighLow (prone to interference)
Sensitivity HighHighModerate
Applicability Wide range of compounds, including non-volatile and thermally labileVolatile and thermally stable compoundsCompounds with a UV-Vis chromophore
Complexity HighModerateLow
Cost HighModerateLow
Sample Throughput ModerateModerateHigh

Recommendations:

  • For quality control and stability studies of this compound in drug substances and drug products, a stability-indicating HPLC method is the gold standard . Its high specificity ensures accurate quantification in the presence of impurities and degradants.

  • A GC method can be a viable alternative if the compound is shown to be sufficiently volatile and thermally stable. It can be particularly useful for the analysis of residual solvents or for quality control of the starting material if impurities are also volatile.

  • UV-Vis spectroscopy is a suitable technique for rapid, routine analysis of the pure substance or in simple formulations where interferences are minimal. It is an excellent choice for in-process controls or for determining the concentration of stock solutions.

Ultimately, the choice of analytical method will depend on the specific application, the required level of accuracy and precision, and the available instrumentation. It is imperative that any chosen method is thoroughly validated according to the principles outlined in the ICH guidelines to ensure the generation of reliable and scientifically sound data.[2][4][5]

References

A Comparative Framework for Evaluating the Biological Activity of 5-Methoxy-2-methyl-3-nitropyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Nitropyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a "privileged structural motif," integral to numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3] The introduction of specific functional groups onto this scaffold—such as nitro, methoxy, and methyl groups—can profoundly modulate its physicochemical properties and biological targets.

This guide focuses on 5-Methoxy-2-methyl-3-nitropyridine , a sparsely studied compound that nonetheless represents a confluence of these influential functional groups. While direct experimental data on its biological activity is not yet prevalent in the public domain, its structural architecture suggests significant therapeutic potential. The electron-withdrawing nitro group can render the pyridine ring susceptible to nucleophilic substitution and may play a direct role in bioactivity, a feature seen in many bioactive nitroaromatic compounds.[1] Concurrently, the methoxy group is a common pharmacophore that can influence receptor binding, solubility, and metabolic stability.[4]

This document serves as a comprehensive guide for researchers and drug development professionals to design and execute a robust evaluation of this compound. We will establish a comparative framework by examining the known biological activities of its structural analogs and related nitropyridine derivatives. We will provide detailed, field-proven experimental protocols and the scientific rationale behind them, empowering researchers to systematically uncover the therapeutic promise of this molecule.

The Comparative Landscape: Structure-Activity Relationships (SAR) of Related Pyridine Analogs

A thorough understanding of a novel compound begins with an analysis of its constituent parts and closest relatives. The biological activity of this compound can be hypothesized by dissecting the known effects of its core structure and the modifications present in its analogs.

The Nitropyridine Core: A Hub of Diverse Bioactivity

Nitropyridines are versatile precursors and, in many cases, are biologically active molecules themselves. The strong electron-withdrawing nature of the nitro group activates the pyridine ring, making these compounds valuable intermediates in the synthesis of more complex heterocyclic systems.[1] More importantly, the nitropyridine moiety is found in compounds with a range of therapeutic actions:

  • Anticancer Activity: Nitropyridine derivatives have been explored as inhibitors of key cellular targets. For instance, derivatives of 2-chloro-5-methyl-3-nitropyridine were synthesized as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in myeloproliferative neoplasms.[1]

  • Antimicrobial Properties: Various nitropyridine-containing complexes have demonstrated significant antibacterial and antifungal activity, with some showing efficacy comparable to commercial antibiotics.[1] The mechanism often involves interference with essential microbial pathways.

  • Enzyme Inhibition: Certain nitropyridine derivatives have shown potent inhibitory activity against enzymes like urease and chymotrypsin, highlighting their potential to target specific proteins.[1]

The Methoxy Group: A Key Modulator of Pharmacological Profile

The methoxy (-OCH₃) group is a cornerstone of drug design. Its presence can dramatically alter a molecule's activity through several mechanisms:

  • Receptor Interaction: As a hydrogen bond acceptor, the oxygen atom can form crucial interactions with amino acid residues in a target protein's binding pocket.

  • Metabolic Stability: The methoxy group can block sites of metabolism, increasing the compound's half-life.

  • Solubility and Lipophilicity: It moderately increases lipophilicity, which can enhance membrane permeability and cellular uptake.

In a wide range of heterocyclic compounds, including indoles and quinolines, the presence and position of a methoxy group are critical determinants of biological activity, from antiproliferative effects in cancer cells to modulation of central nervous system receptors.[4]

Analysis of Key Structural Analogs

While biological data for this compound is scarce, examining its near neighbors provides critical context.

Compound IDStructureKey Features & Known InformationPotential Implications for Target Compound
Target This compound Chemical structure of this compoundCombines electron-donating methoxy and methyl groups with an electron-withdrawing nitro group. The biological profile is currently uncharacterized.
Analog 1 2-Chloro-5-methyl-3-nitropyridine Chemical structure of 2-Chloro-5-methyl-3-nitropyridinePrecursor to potent Janus kinase 2 (JAK2) inhibitors. The chloro group serves as a reactive site for nucleophilic substitution.[1]
Analog 2 5-Bromo-2-methoxy-4-methyl-3-nitropyridine Chemical structure of 5-Bromo-2-methoxy-4-methyl-3-nitropyridineA highly functionalized derivative. The bromine atom provides another site for modification (e.g., cross-coupling reactions) and its electron-withdrawing nature further activates the ring.[5][6]
Analog 3 2-Amino-5-methyl-3-nitropyridine Chemical structure of 2-Amino-5-methyl-3-nitropyridineA common synthetic precursor. The amino group is a strong activating group and a hydrogen bond donor, which can be converted into other functionalities.

A Proposed Framework for Biological Evaluation

The following section provides detailed, self-validating protocols for a tiered screening approach to characterize the biological activity of this compound and its synthesized analogs.

Tier 1: Anticancer Activity Screening

Scientific Rationale: The prevalence of pyridine and nitropyridine scaffolds in anticancer agents, such as JAK2 inhibitors[1], provides a strong rationale for prioritizing an antiproliferative screen. The MTT assay is a robust, high-throughput colorimetric method for assessing cell viability, making it an ideal primary screen.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) in appropriate media (e.g., McCoy's 5A or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Include a vehicle control (media with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Replace the old media with media containing the test compounds and incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Workflow for Anticancer Evaluation

cluster_0 Primary Screening cluster_1 Secondary Screening (For Active Compounds) cluster_2 Mechanism of Action (MoA) Studies start Synthesize & Purify This compound & Analogs assay MTT Cytotoxicity Assay (HCT116, MCF-7, A549) start->assay ic50 Determine IC50 Values assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis IC50 < 10 µM? cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle pathway Western Blot Analysis (e.g., PI3K/AKT, MAPK pathways) apoptosis->pathway Apoptosis Confirmed? cell_cycle->pathway target Identify Molecular Target cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB 3. Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->IkBa IkBa_NFkB->NFkB P_IkBa P-IκBα IkBa_NFkB->P_IkBa 4. Releases Active NF-κB Degradation Proteasomal Degradation P_IkBa->Degradation NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus 5. Translocates DNA DNA (κB sites) Transcription Transcription Mediators Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Target This compound (Proposed Target) Target->IKK Inhibits?

References

A Multi-Modal Spectroscopic Guide for the Definitive Structure Confirmation of 5-Methoxy-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific validity.[1][2] An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. This guide provides an in-depth, comparative framework for the structural elucidation of 5-Methoxy-2-methyl-3-nitropyridine, a substituted pyridine derivative, by integrating four key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data, delving into the causality behind spectral features and demonstrating how a multi-technique approach creates a self-validating system for analysis. By comparing the expected data for the target molecule with potential alternatives, we illustrate how this integrated methodology provides irrefutable evidence of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy stands as the most powerful technique for determining the precise structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.[3][4] For a molecule like this compound, NMR not only confirms the presence of the expected proton and carbon counts but also reveals their exact connectivity through chemical shifts, signal splitting, and coupling constants.[5]

The ¹H NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The electron-withdrawing nitro group (at C3) and the electron-donating methoxy group (at C5) create distinct electronic environments, resulting in predictable chemical shifts for the aromatic protons and methyl groups.

Expected ¹H NMR Data: The analysis of the substituents' electronic effects allows for a confident prediction of the proton chemical shifts. The strong electron-withdrawing nitro group will significantly deshield adjacent protons, while the methoxy and methyl groups will have a shielding effect.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-48.2 - 8.4Singlet (s)1HLocated between two substituents, this proton will appear as a singlet. Its downfield shift is influenced by the adjacent electron-withdrawing nitro group.
H-68.0 - 8.2Singlet (s)1HThis proton is ortho to the ring nitrogen and meta to the nitro group, leading to a downfield shift. It appears as a singlet due to the lack of adjacent protons.
OCH₃3.9 - 4.1Singlet (s)3HTypical chemical shift for a methoxy group attached to an aromatic ring.
CH₃2.5 - 2.7Singlet (s)3HTypical chemical shift for a methyl group attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Tune and match the probe for ¹H frequency. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[6]

  • Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm). Integrate the signals to determine the relative proton counts.

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts are highly sensitive to the electronic environment, allowing for the assignment of all seven carbon atoms.

Expected ¹³C NMR Data: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen heteroatom and the attached substituents. Aromatic methoxy carbon shifts are typically observed around 55-60 ppm.[7]

Assignment Predicted δ (ppm) Rationale
C2155 - 160Carbon attached to the ring nitrogen and the methyl group.
C3145 - 150Carbon bearing the strongly electron-withdrawing nitro group, resulting in a downfield shift.
C4120 - 125Aromatic CH carbon.
C5150 - 155Carbon attached to the electron-donating methoxy group.
C6135 - 140Aromatic CH carbon, ortho to the ring nitrogen.
OCH₃55 - 60Typical shift for a methoxy carbon attached to an aromatic system.[7]
CH₃18 - 22Typical shift for a methyl group on an aromatic ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Spectrometer Setup: Tune and match the probe for ¹³C frequency. Use the same lock and shim settings from the ¹H experiment.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the proton frequencies to collapse C-H coupling, resulting in sharp singlet signals for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase the spectrum, and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Structural Analysis prep Dissolve 5-10 mg in 0.6 mL CDCl₃ h1_acq ¹H Spectrum Acquisition (16 scans) prep->h1_acq c13_acq ¹³C Spectrum Acquisition (1024 scans) h1_acq->c13_acq Same sample proc Fourier Transform, Phasing, & Referencing c13_acq->proc analysis Correlate Data & Confirm Structure proc->analysis

Caption: Workflow for NMR-based structure confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1][3] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR spectroscopy provides direct evidence for the presence of the critical nitro (NO₂) and methoxy (C-O) groups.

Expected IR Absorption Bands: The IR spectrum is characterized by specific absorption frequencies corresponding to different bond vibrations. The nitro group, in particular, gives rise to two very strong and easily identifiable stretching bands.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000C-H StretchAromatic C-H
~2950-2850C-H StretchAliphatic C-H (CH₃ groups)
~1600-1450C=C and C=N StretchPyridine Ring
~1550-1520Asymmetric StretchNitro (N-O)
~1360-1340Symmetric StretchNitro (N-O)
~1250-1200Asymmetric StretchAryl Ether (C-O-C)
~1050-1020Symmetric StretchAryl Ether (C-O-C)

The region below 1400 cm⁻¹ is known as the fingerprint region and, while complex, is unique to the molecule.[3] The presence of strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ would be compelling evidence for the nitro group.[9][10]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the crystalline sample directly onto the ATR crystal.

  • Background Scan: Acquire a background spectrum of the empty ATR setup to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to deduce the elemental formula. The fragmentation pattern observed in the mass spectrum provides additional structural clues, acting as a molecular fingerprint.

Expected Mass Spectrometry Data: The molecular formula of this compound is C₇H₈N₂O₃.

  • Molecular Weight: 168.15 g/mol

  • Exact Mass: 168.0535 Da

In a high-resolution mass spectrum (e.g., ESI-TOF), we would expect to find a protonated molecular ion [M+H]⁺ at m/z 168.0535 .

Under harsher ionization conditions like Electron Ionization (EI), the molecule will fragment in a predictable manner.

Proposed EI-MS Fragmentation Pathway:

G M [C₇H₈N₂O₃]⁺˙ m/z 168 F1 [C₆H₅N₂O₃]⁺ m/z 153 M->F1 - •CH₃ F2 [C₇H₈N₂O₂]⁺˙ m/z 152 M->F2 - O F3 [C₆H₅N₂O]⁺ m/z 121 F1->F3 - NO₂

Caption: Proposed fragmentation for this compound.

Table of Proposed Fragments:

m/z Proposed Fragment Ion Neutral Loss
168[C₇H₈N₂O₃]⁺˙ (Molecular Ion)-
153[C₆H₅N₂O₃]⁺•CH₃ (from methoxy)
151[C₇H₅N₂O₂]⁺•OH (from nitro group rearrangement)
138[C₇H₈N₂O]⁺˙NO
122[C₇H₈N₂]⁺˙NO₂

Experimental Protocol: GC-MS (EI) Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject 1 µL of the solution into the GC-MS system. Use a suitable capillary column (e.g., 5% phenyl methylpolysiloxane) and a temperature program to separate the analyte from any impurities (e.g., start at 80°C, ramp at 15°C/min to 280°C).[11]

  • MS Analysis: The compound eluting from the GC column enters the mass spectrometer.

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.[11][12]

    • Mass Analyzer: Scan a mass range of m/z 40-350 to detect the molecular ion and relevant fragments.

Integrated Analysis: A Self-Validating Conclusion

No single technique alone can definitively confirm a novel structure with absolute certainty.[4] The true power of spectroscopic analysis lies in the integration of complementary data, where each result reinforces the others to build an unshakeable structural assignment.

  • MS confirms the mass (168.15 g/mol ) and elemental formula (C₇H₈N₂O₃). This immediately narrows down the possibilities to a handful of isomers.

  • IR spectroscopy confirms the presence of key functional groups: a nitro group (strong bands at ~1530 and ~1350 cm⁻¹) and an aryl ether (~1250 cm⁻¹).

  • ¹³C NMR confirms the presence of 7 unique carbon environments, consistent with the proposed structure (two methyls, three substituted aromatic carbons, and two aromatic CH carbons).

  • ¹H NMR provides the final, definitive proof. It confirms the presence of four distinct proton environments with the correct integration (1H, 1H, 3H, 3H). Crucially, the chemical shifts and splitting patterns (or lack thereof) of the two aromatic protons can distinguish this compound from other isomers. For example, an isomer like 4-Methoxy-2-methyl-3-nitropyridine would show two coupled aromatic protons (doublets), a feature absent in our target molecule's predicted spectrum.

This synergistic approach, where the molecular formula from MS is decorated with functional groups from IR and assembled with atomic-level precision using ¹H and ¹³C NMR, provides a robust and self-validating confirmation of the structure of this compound.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Methoxy-2-methyl-3-nitropyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemical process development teams, the strategic selection of a synthetic route is a critical determinant of a project's success, influencing everything from bench-scale feasibility to manufacturing-scale viability. The target molecule, 5-Methoxy-2-methyl-3-nitropyridine, is a key building block in medicinal chemistry, valued for its functionalized pyridine core. This guide provides an in-depth, comparative analysis of viable synthetic routes to this intermediate, moving beyond mere procedural steps to dissect the underlying causality, cost implications, and scalability of each approach. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by experimental data from authoritative sources.

Core Synthetic Strategies: An Overview

The synthesis of a polysubstituted pyridine ring like this compound can be approached from two primary strategic directions:

  • Late-Stage Nitration: This strategy involves constructing the 2-methyl-5-methoxypyridine core first, followed by a regioselective nitration at the C3 position. The success of this route hinges on controlling the electrophilic aromatic substitution on an already functionalized, and moderately electron-rich, pyridine ring.

  • Ring Construction via Nucleophilic Aromatic Substitution (SNAr): This approach utilizes a commercially available, pre-functionalized pyridine precursor, such as 2-chloro-3-nitropyridine. The remaining substituents (methyl and methoxy groups) are then installed sequentially through nucleophilic substitution reactions. This leverages robust, predictable reaction mechanisms.

The choice between these strategies involves a trade-off between the cost and availability of starting materials, the number of synthetic steps, and the control over regioselectivity and potential side reactions.

G cluster_0 Primary Decision Point cluster_1 Route 1 Details cluster_2 Route 2 Details start Select Synthesis Strategy for This compound route1_node Route 1: Late-Stage Nitration start->route1_node Fewer steps, regioselectivity challenge route2_node Route 2: SNAr Approach start->route2_node More steps, higher control r1_start Start: 2-Methyl-5-methoxypyridine r1_step1 Nitration (HNO3/H2SO4) r1_start->r1_step1 r1_product Target Molecule r1_step1->r1_product r2_start Start: 2-Chloro-3-nitropyridine r2_step1 Methylation (e.g., Malonic Ester Synthesis) r2_start->r2_step1 r2_intermediate 2-Methyl-3-nitro-x-chloropyridine r2_step1->r2_intermediate r2_step2 Methoxylation (NaOMe, SNAr) r2_intermediate->r2_step2 r2_product Target Molecule r2_step2->r2_product

Figure 1: High-level decision workflow for the synthesis of this compound.

Route 1: Late-Stage Nitration of 2-Methyl-5-methoxypyridine

This is the most direct and atom-economical approach on paper. It involves the direct nitration of a readily accessible precursor.

Rationale & Mechanistic Considerations: The pyridine nitrogen deactivates the ring towards electrophilic substitution. However, the C5-methoxy group (an electron-donating group) and the C2-methyl group (a weak electron-donating group) activate the ring and direct incoming electrophiles. The powerful methoxy group is ortho-, para-directing (to C4 and C6), while the methyl group is ortho-, para-directing (to C3 and the already substituted C1-N). The nitration is expected to occur at the C3 position, which is ortho to the methyl group and meta to the strongly activating methoxy group, thus avoiding steric hindrance and electronic repulsion at the C4 and C6 positions. Careful control of reaction conditions is paramount to prevent over-nitration or oxidation.

Experimental Protocol (Proposed)
  • Preparation of Precursor (2-Methyl-5-methoxypyridine): This precursor can be synthesized from 2-methyl-5-hydroxypyridine via Williamson ether synthesis or purchased directly.

  • Nitration:

    • To a stirred solution of concentrated sulfuric acid (H₂SO₄, 5 equivalents), cooled to 0°C in an ice-salt bath, slowly add 2-methyl-5-methoxypyridine (1 equivalent).

    • Maintain the temperature below 5°C while adding a pre-chilled mixture of concentrated sulfuric acid (2 equiv.) and fuming nitric acid (HNO₃, 1.5 equiv.) dropwise over 1-2 hours.

    • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours, monitoring progress by TLC or HPLC.

    • Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the product.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution to a pH of 7-8.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.

Cost-Benefit Analysis: Route 1
MetricAnalysis
Cost Moderate. The primary costs are the 2-methyl-5-methoxypyridine precursor and the nitrating agents. While nitric and sulfuric acids are commodity chemicals, the precursor's cost can vary.
Yield Variable (Estimated 60-75%). Yield is highly dependent on precise temperature control and preventing side-product formation. Analogous nitrations of substituted pyridines often result in moderate yields.
Safety High Hazard. The use of fuming nitric acid and concentrated sulfuric acid creates a highly corrosive and exothermic environment. Strict temperature control is essential to prevent runaway reactions.[1][2] All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[1][3]
Scalability Challenging. The exothermic nature of nitration makes heat management a significant challenge on a larger scale, requiring specialized reactors. Waste disposal of large quantities of acidic quench solution also adds complexity and cost.
Simplicity High. This is a one-step transformation from the key precursor, making it attractive for rapid, small-scale synthesis.

Route 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This multi-step route offers superior control and predictability by building the molecule's functionality onto a robust scaffold. We will consider a pathway starting from 2-chloro-3-nitropyridine.

Rationale & Mechanistic Considerations: The SNAr reaction is highly effective on electron-deficient pyridine rings. The nitro group at C3 and the ring nitrogen strongly activate the C2 position (and C6) towards nucleophilic attack. This allows for the sequential and controlled introduction of first a methyl group (via a malonic ester synthesis equivalent) and then a methoxy group.

G cluster_0 Step 1: Methylation A 2-Chloro-3-nitropyridine B Intermediate Ester A->B 1. Diethyl Malonate, Na 2. Toluene, 110°C C 2-Methyl-3-nitropyridine B->C 6N HCl, reflux (Hydrolysis & Decarboxylation) D Target Molecule: This compound

Correction and Refinement of Route 2: A more chemically sound SNAr approach would start with a di-halogenated pyridine to allow for sequential, regioselective substitutions.

Revised Route 2: Sequential SNAr from 2,5-Dichloropyridine

G cluster_0 Step 1: Nitration cluster_1 Step 2: Selective Methoxylation (SNAr) cluster_2 Step 3: Methylation (Cross-Coupling) A 2,5-Dichloropyridine B 2,5-Dichloro-3-nitropyridine A->B HNO3 / H2SO4 C 2-Chloro-5-methoxy-3-nitropyridine B->C Sodium Methoxide (NaOMe) Methanol, 0°C to RT D Target Molecule: This compound C->D Organometallic Methyl Reagent (e.g., CH3-ZnCl, CH3B(OH)2) Pd Catalyst

Figure 2: A viable multi-step synthetic pathway via nitration and sequential substitution reactions.

Experimental Protocol (Route 2)
  • Nitration of 2,5-Dichloropyridine: Following a standard nitration procedure similar to Route 1, 2,5-dichloropyridine is nitrated to yield 2,5-dichloro-3-nitropyridine.

  • Selective Methoxylation:

    • Dissolve 2,5-dichloro-3-nitropyridine (1 equiv.) in methanol (MeOH).

    • Cool the solution to 0°C.

    • Add a solution of sodium methoxide (NaOMe) in methanol (1.1 equiv.) dropwise. The C2 position is more activated towards SNAr than C5, but selectivity can be an issue. A more reliable route might substitute the C5-chloro first under different conditions if needed. For this example, we assume preferential substitution at the C5 position, which is para to the activating nitro group. A procedure for a similar substitution on 5-bromo-2-chloro-3-nitropyridine shows high yield (98%) for methoxide displacing the C2-chloride[4]. This precedent suggests high regioselectivity is achievable.

    • Allow the reaction to warm to room temperature and stir for 16-18 hours[4].

    • Quench the reaction by pouring it into ice water and collect the precipitated 2-chloro-5-methoxy-3-nitropyridine by filtration.

  • Methylation:

    • The final installation of the methyl group is best achieved via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi, or Kumada coupling).

    • To a solution of 2-chloro-5-methoxy-3-nitropyridine (1 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., DME, Toluene), add the methylating agent (e.g., methylboronic acid or a pre-formed organozinc reagent).

    • Heat the reaction mixture under an inert atmosphere until completion.

    • Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization. A Suzuki reaction using 2-chloro-3-nitropyridine has been documented, supporting the feasibility of this step[5].

Cost-Benefit Analysis: Route 2
MetricAnalysis
Cost High. This is a multi-step synthesis involving a palladium catalyst and potentially expensive organometallic reagents. The starting material, 2,5-dichloropyridine, is also more expensive than the precursor for Route 1.
Yield Good to Excellent (Estimated 70-85% overall). Each step (nitration, SNAr, cross-coupling) is generally high-yielding. The methoxylation of a similar substrate proceeds in 98% yield[4]. The overall yield is likely to be higher and more reliable than Route 1.
Safety Moderate to High Hazard. This route avoids the large-scale, challenging nitration of an activated ring. However, it involves handling flammable solvents, pyrophoric organometallic reagents (depending on the coupling choice), and toxic palladium catalysts. Standard inert atmosphere techniques and careful handling procedures are required.
Scalability Good. The individual reactions (SNAr, cross-coupling) are generally well-behaved and scalable with standard industrial equipment. Heat management is less problematic than a direct nitration. The cost of the catalyst can become a factor at very large scales, necessitating catalyst recycling protocols.
Simplicity Low. This is a three-step synthesis requiring multiple setups, workups, and purifications, increasing labor and time investment.

Comparative Summary and Recommendation

FeatureRoute 1: Late-Stage NitrationRoute 2: Sequential Substitution
Starting Material Cost Low to ModerateModerate to High
Number of Steps 1 (from precursor)3
Overall Yield Moderate, VariableGood, Reliable
Scalability Challenging (Exotherm)Good
Safety Concerns High (Runaway reaction risk)Moderate (Reagent handling)
Process Control Low (Regioselectivity)High (Predictable steps)
Ideal Application Bench-scale, rapid synthesis for initial discovery.Process development, pilot-scale, and manufacturing.

Recommendation:

For academic research and early-stage drug discovery , where speed and material availability are prioritized and quantities are small, Route 1 (Late-Stage Nitration) is a compelling option. Its directness allows for the rapid generation of material for initial biological screening, provided that the necessary safety precautions for nitration are strictly followed.

For process development, scale-up, and manufacturing , Route 2 (Sequential Substitution) is unequivocally the superior strategy. Despite the higher initial investment in materials and the increased number of steps, its reliability, predictability, and the greater control over each transformation make it a more robust and ultimately more cost-effective process at scale. The individual steps are standard, well-understood industrial reactions, minimizing the risks associated with process validation and large-scale production.

References

Efficacy of 5-Methoxy-2-methyl-3-nitropyridine in Antiproliferative Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential antiproliferative efficacy of 5-Methoxy-2-methyl-3-nitropyridine against the human breast adenocarcinoma cell line, MCF-7. As direct experimental data for this specific compound is not yet available in the public domain, this document serves as a prospective guide for researchers. We will leverage structure-activity relationship (SAR) insights from existing literature on related nitropyridine analogs to hypothesize its potency. This will be compared against established experimental data for a structurally related pyridine derivative and a standard-of-care chemotherapeutic agent, Doxorubicin.

The objective is to offer a scientifically grounded framework for researchers in oncology and drug discovery to evaluate the potential of this compound and to provide a robust experimental design for its initial screening.

The Rationale: Why Investigate Nitropyridines in Oncology?

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antiproliferative effects against various cancer cell lines.[2] The introduction of a nitro group onto the pyridine ring can significantly modulate its electronic properties, often enhancing its bioactivity. While the precise mechanisms are varied, nitropyridine compounds have been implicated in processes such as the inhibition of critical cellular kinases and the induction of apoptosis.[3]

Our focus compound, this compound, possesses key functional groups that suggest a potential for antiproliferative activity. The methoxy (-OCH3) group, in particular, has been shown in several studies to enhance the cytotoxic effects of pyridine derivatives against cancer cells.[1] This guide will, therefore, explore the hypothetical efficacy of this compound in the context of a well-established in vitro cytotoxicity assay.

Comparative Efficacy Against MCF-7 Cells

To contextualize the potential of this compound, we compare its hypothesized half-maximal inhibitory concentration (IC50) with the experimentally determined IC50 values of two reference compounds. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundStructureBiological Target/Mechanism of Action (MoA)IC50 against MCF-7 cells (µM)Data Source
This compound Chemical structure of this compoundHypothesized: Induction of apoptosis, potential kinase inhibition.~ 40 - 80 (Hypothesized) Prospective estimate based on SAR of related pyridine derivatives.[1]
Pyrano[3,2-c]pyridine Derivative (4-CP.P) Chemical structure of a pyranopyridine derivativeInduction of apoptosis.60 ± 4.0Experimental Data.
Doxorubicin Chemical structure of DoxorubicinDNA intercalation, topoisomerase II inhibition.~ 1 - 4Experimental Data (Positive Control).

Disclaimer: The IC50 value for this compound is a prospective estimate based on the structure-activity relationships of similar compounds and should be experimentally verified.

Experimental Design: The MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The concentration of this formazan, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.

Below is a logical workflow for the MTT assay, designed to ensure self-validation and reproducibility.

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture MCF-7 cells to ~80% confluency cell_seeding 2. Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) cell_culture->cell_seeding incubation1 3. Incubate for 24h to allow cell attachment cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of test compounds treatment 5. Treat cells with compounds (including vehicle control) compound_prep->treatment incubation2 6. Incubate for 48h or 72h treatment->incubation2 add_mtt 7. Add MTT solution to each well incubation3 8. Incubate for 4h to allow formazan formation add_mtt->incubation3 solubilization 9. Add solubilization buffer (e.g., DMSO) incubation3->solubilization incubation4 10. Incubate for 15 min with shaking solubilization->incubation4 read_absorbance 11. Read absorbance at ~570 nm calculate_viability 12. Calculate % cell viability read_absorbance->calculate_viability plot_curve 13. Plot dose-response curve calculate_viability->plot_curve determine_ic50 14. Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic compounds, including pyridine derivatives, exert their anticancer effects by inducing apoptosis, or programmed cell death. A simplified, generic apoptotic pathway that could be investigated for this compound is illustrated below.

Apoptosis_Pathway Simplified Apoptotic Signaling Pathway compound This compound stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Caspase-9 (Initiator) casp9->apoptosome casp3 Caspase-3 (Executioner) apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A generic intrinsic apoptosis pathway potentially activated by the test compound.

Detailed Experimental Protocol: MTT Assay

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom sterile plates

  • This compound, Pyrano[3,2-c]pyridine Derivative (4-CP.P), and Doxorubicin

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in T-75 flasks until they reach approximately 80% confluency.

    • Trypsinize the cells, resuspend them in fresh media, and perform a cell count.

    • Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with medium only as a blank.

    • Incubate the plate for another 48 to 72 hours.

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This guide outlines a comparative framework for evaluating the antiproliferative potential of this compound. Based on structure-activity relationships of related compounds, it is hypothesized that this molecule may exhibit moderate cytotoxic activity against the MCF-7 breast cancer cell line.

The provided experimental protocol for the MTT assay offers a robust starting point for the in vitro validation of this hypothesis. Should this compound demonstrate significant activity, subsequent studies could focus on elucidating its mechanism of action, potentially through apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) and cell cycle analysis, as guided by the conceptual pathway presented. This systematic approach will be crucial in determining the therapeutic potential of this and other novel nitropyridine derivatives.

References

A Comparative Guide to 5-Methoxy-2-methyl-3-nitropyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2][3] The introduction of specific functional groups onto this versatile ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on derivatives of 5-Methoxy-2-methyl-3-nitropyridine, a highly functionalized pyridine core that serves as a valuable starting point for the synthesis of novel therapeutic agents. The electron-withdrawing nitro group, combined with the electron-donating methoxy and methyl groups, creates a unique electronic environment that influences reactivity and molecular interactions, making this scaffold particularly interesting for drug discovery.[4][5]

This technical guide will provide a comparative analysis of selected derivatives, detailing their synthesis, biological activities, and underlying mechanisms of action. We will explore how subtle structural modifications can lead to significant differences in potency and selectivity, offering insights for researchers engaged in the design and development of next-generation therapeutics.

The this compound Scaffold: A Platform for Diverse Bioactivity

The strategic placement of substituents on the pyridine ring of the parent compound, this compound, provides multiple avenues for chemical modification.[6] The nitro group at the 3-position is not only a key pharmacophore in some contexts but also serves as a synthetic handle, often being reduced to a versatile amino group for further derivatization.[5][6] This amino intermediate is crucial for constructing more complex heterocyclic systems.[7][8] The methoxy group at the 5-position and the methyl group at the 2-position modulate the electronic properties and steric profile of the molecule, influencing its binding affinity to biological targets.[6]

Derivatives stemming from this scaffold have been investigated for a range of therapeutic applications, most notably in oncology. The pyridine ring itself is a key structural fragment in numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including anticancer properties.[9][10][11][12]

Comparative Analysis of Key Derivatives

For this guide, we will focus on a comparative study of two representative classes of derivatives synthesized from precursors related to the core scaffold: Kinase Inhibitors and Antiproliferative Agents .

Derivative Class A: Pyridine-based Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[13] The pyridine scaffold is a common feature in many approved kinase inhibitors.[6][10] Derivatives of the this compound family can be elaborated to target specific kinases involved in cancer cell signaling pathways.

A key synthetic precursor for many pyridine-based kinase inhibitors is 2-amino-3-nitropyridine, which can be derived from nitropyridine precursors.[14] For instance, the synthesis of potent Janus Kinase 2 (JAK2) inhibitors has been achieved using 2-chloro-5-methyl-3-nitropyridine as a starting material.[2] JAK2 is a critical non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and proliferation.[5]

Derivative ClassTarget KinaseKey Structural FeatureReported IC50Reference
Imidazo[4,5-b]pyridinesFLT3/Aurora KinaseN-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl) group<10 nM (FLT3)[14]
Pyridine-UreasVEGFR-24-chloro-3-(trifluoromethyl)phenyl urea moiety0.09 µM (VEGFR-2)[10]
PyrrolopyridonesProtein Tyrosine KinasesFused pyrrolopyridone ring systemVaries with substitution[6]

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.

The design of these inhibitors hinges on creating molecules that can fit into the ATP-binding pocket of the target kinase. The pyridine core often serves as a scaffold to orient key functional groups that form hydrogen bonds and other interactions with amino acid residues in this pocket. The nitro group in the precursor is typically reduced to an amine, which is then used to build the more complex heterocyclic systems that enhance binding affinity and selectivity.[14]

Many kinase inhibitors, including those derived from pyridine scaffolds, target components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell proliferation and survival.[15]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->AKT inhibits Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation Start 5-Methoxy-2-methyl -3-nitropyridine Scaffold Reaction Multi-step Synthesis (e.g., Reduction, Coupling) Start->Reaction Purification Purification & Characterization (HPLC, NMR, MS) Reaction->Purification Screening In Vitro Antiproliferative Screening (e.g., MTT Assay) Purification->Screening DoseResponse IC50 Determination Screening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot, FACS) DoseResponse->Mechanism SAR SAR Analysis & Lead Optimization DoseResponse->SAR SAR->Reaction Iterate

References

A Guide to the Reproducible Synthesis of 5-Methoxy-2-methyl-3-nitropyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Challenge of Substituted Nitropyridine Synthesis

The synthesis of nitropyridines is often more complex than the nitration of corresponding benzene derivatives. The electron-deficient nature of the pyridine ring, which is further exacerbated by protonation of the ring nitrogen under strongly acidic nitrating conditions, deactivates the ring towards electrophilic aromatic substitution. This often necessitates harsh reaction conditions, which can lead to a lack of selectivity and the formation of multiple byproducts, thereby complicating purification and compromising reproducibility.

Our target molecule, 5-Methoxy-2-methyl-3-nitropyridine, possesses both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups, which adds another layer of complexity in predicting reactivity and regioselectivity. Therefore, a successful and reproducible synthesis hinges on a carefully controlled and well-characterized process.

Proposed Synthetic Pathway and Experimental Protocol

Based on synthetic routes for similar compounds, a plausible pathway to this compound involves the nitration of a suitable precursor, 3-methoxy-6-methylpyridine. The electron-donating methoxy and methyl groups should activate the pyridine ring towards electrophilic substitution and direct the incoming nitro group.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 3-Methoxy-6-methylpyridine Nitration Nitration (HNO3/H2SO4) Start->Nitration Reactant Crude_Product Crude this compound Nitration->Crude_Product Yields Purification_Step Column Chromatography or Recrystallization Crude_Product->Purification_Step Input Pure_Product Pure this compound Purification_Step->Pure_Product Output Analysis_Step NMR, MS, HPLC Pure_Product->Analysis_Step Sample Validation Structure & Purity Confirmed Analysis_Step->Validation Results

Caption: Proposed workflow for the synthesis, purification, and analysis of this compound.

Detailed Experimental Protocol: Nitration of 3-Methoxy-6-methylpyridine

This protocol is a composite based on established methods for nitrating substituted pyridines.

Materials:

  • 3-Methoxy-6-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (Saturated Solution)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 3-Methoxy-6-methylpyridine to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 10°C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the pyridine derivative in sulfuric acid. Maintain the reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause significant gas evolution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization: The Keys to Reproducibility

The crude product from the nitration reaction will likely contain unreacted starting material, isomers, and other byproducts. A robust purification strategy is essential for obtaining a pure, well-characterized final product.

Purification Strategy

1. Column Chromatography:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of hexanes and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis of the crude product.

2. Recrystallization:

  • If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for purification.

Analytical Characterization for Verification

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is indispensable.

Analytical TechniquePurposeExpected Observations (based on analogous structures)
¹H NMR To determine the proton environment and confirm the substitution pattern.Expect distinct signals for the two aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR To identify all unique carbon atoms in the molecule.Expect signals for the six pyridine ring carbons, the methoxy carbon, and the methyl carbon.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.The molecular ion peak should correspond to the calculated molecular weight of C₇H₈N₂O₃ (168.15 g/mol ).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.A single major peak should be observed, with the purity ideally exceeding 95%.

Note on NMR Data: As definitive NMR data for this compound is not available, the expected chemical shifts can be estimated by comparison with similar compounds. For instance, in the ¹H NMR of 5-bromo-2-methoxy-4-methyl-3-nitropyridine in DMSO-d₆, the aromatic proton appears as a singlet at δ 8.25 ppm, the methoxy protons at δ 3.94 ppm, and the methyl protons at δ 2.29 ppm.[1] The substitution pattern of the target molecule will lead to different chemical shifts, but this provides a starting point for spectral interpretation.

Assessing Reproducibility: A Decision Framework

Reproducibility is not just about following a protocol; it's about understanding the critical parameters that can influence the outcome.

Diagram for Reproducibility Assessment

Reproducibility Assessment Start Initial Synthesis Analysis Characterization (NMR, MS, HPLC) Start->Analysis Comparison Compare Data to Benchmarks Analysis->Comparison Consistent Results are Consistent (Purity >95%, Correct Structure) Comparison->Consistent Yes Inconsistent Inconsistent Results Comparison->Inconsistent No Reproducible Protocol Deemed Reproducible Consistent->Reproducible Troubleshoot Troubleshoot Critical Parameters (Temp, Time, Reagent Purity) Inconsistent->Troubleshoot Troubleshoot->Start Re-run Synthesis

Caption: A decision-making workflow for assessing the reproducibility of the synthesis.

Alternative Synthetic Strategies and Their Implications

While the direct nitration of 3-methoxy-6-methylpyridine is a plausible route, other strategies could be considered, especially if reproducibility issues arise.

Alternative StrategyAdvantagesPotential Challenges
Nitration of a precursor followed by functional group interconversion May offer better regioselectivity.Requires more synthetic steps, potentially lowering the overall yield.
Building the ring from acyclic precursors Can provide access to highly substituted pyridines that are difficult to make otherwise.Often involves more complex and less common starting materials.
Using milder nitrating agents Can reduce the formation of byproducts.May require the synthesis of the nitrating agent itself.

Conclusion: Towards a Validated and Reproducible Protocol

The synthesis of this compound, while not yet established with a definitive published protocol, provides an excellent platform for applying the principles of reproducible research. By carefully designing a synthetic plan based on analogous reactions, rigorously purifying the product, and thoroughly characterizing it with a suite of analytical techniques, researchers can build a high degree of confidence in their results. This guide offers a robust starting point for any scientist venturing into the synthesis of this or similar novel compounds. The ultimate validation of this proposed protocol will come from its successful and repeatable execution in multiple laboratories, a cornerstone of the scientific method.

References

A Guide to Assessing the Cross-Reactivity of 5-Methoxy-2-methyl-3-nitropyridine in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 5-Methoxy-2-methyl-3-nitropyridine. As a substituted nitropyridine, this compound belongs to a class with increasing interest in medicinal chemistry. When developing an immunoassay—for example, to monitor its levels in a pharmacokinetic study—it is imperative to demonstrate the assay's specificity. This document outlines the principles, experimental design, and data interpretation required to rigorously assess potential cross-reactivity with structurally related molecules.

The Rationale for Cross-Reactivity Assessment

The selection of compounds to test for cross-reactivity should be based on structural similarity to the parent molecule. This includes precursors, known metabolites, and other commercially available drugs or compounds that share the core nitropyridine scaffold.

Selecting Potential Cross-Reactants

A logical approach to selecting compounds for cross-reactivity testing involves identifying molecules that share key structural features with this compound. The primary structure consists of a pyridine ring with methoxy, methyl, and nitro group substitutions. Therefore, the panel of test compounds should include analogs with variations at these positions.

Table 1: Proposed Panel of Compounds for Cross-Reactivity Screening

Compound NameStructureRationale for Inclusion
Parent Compound
This compoundChemical structure of this compoundThe target analyte; reference for 100% reactivity.
Structural Analogs & Potential Metabolites
2-Methyl-3-nitropyridineChemical structure of 2-Methyl-3-nitropyridineLacks the 5-methoxy group.
5-Hydroxy-2-methyl-3-nitropyridineChemical structure of 5-Hydroxy-2-methyl-3-nitropyridinePotential O-demethylation metabolite.
2-Hydroxymethyl-5-methoxy-3-nitropyridineChemical structure of 2-Hydroxymethyl-5-methoxy-3-nitropyridinePotential oxidation product of the 2-methyl group.
5-Methoxy-2-methyl-3-aminopyridineChemical structure of 5-Methoxy-2-methyl-3-aminopyridinePotential reduction product of the 3-nitro group.
Related Commercial Drugs
NifedipineChemical structure of NifedipineDihydropyridine calcium channel blocker with a nitrophenyl group.
NitrendipineChemical structure of NitrendipineDihydropyridine calcium channel blocker with a nitrophenyl group.

Experimental Design: Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable format for assessing cross-reactivity for small molecules like this compound. In this setup, the potential cross-reactant competes with a labeled version of the target analyte for binding to a limited number of antibody sites.

ELISA_Workflow cluster_plate Microtiter Plate Well Ab 1. Immobilized Antibody (Anti-5-M-2-M-3-NP) Incubation 2. Add Sample: - Labeled Analyte (Tracer) - Unlabeled Analyte OR  Potential Cross-Reactant Ab->Incubation Binding Competition Wash1 3. Wash Step (Removes unbound molecules) Incubation->Wash1 Substrate 4. Add Substrate Wash1->Substrate Signal 5. Measure Signal (e.g., Colorimetric) Substrate->Signal Enzymatic Reaction

Fig 1. Competitive ELISA workflow for cross-reactivity.
Detailed Protocol: Competitive ELISA

  • Coating: Coat a 96-well high-binding microplate with the capture antibody specific for this compound. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Competition Reaction:

    • Prepare a standard curve of this compound.

    • Prepare serial dilutions of each potential cross-reacting compound at a concentration range significantly higher than the standard curve.

    • Add the standards or potential cross-reactants to the wells.

    • Immediately add a constant, pre-determined concentration of enzyme-labeled this compound (the "tracer") to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Repeat the wash step to remove all unbound reagents.

  • Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP-conjugated tracer) to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data analysis aims to determine the concentration of each test compound required to displace 50% of the labeled tracer, known as the IC50 value.

Data_Analysis_Flow cluster_analysis Data Processing Pipeline RawData Raw Absorbance Data Plotting Plot: % Inhibition vs. Log[Concentration] RawData->Plotting Fit Fit Sigmoidal Curve (4-Parameter Logistic) Plotting->Fit IC50 Determine IC50 for each compound Fit->IC50 Calc Calculate % Cross-Reactivity IC50->Calc Result Final Cross-Reactivity Table Calc->Result

Fig 2. Workflow for analyzing cross-reactivity data.
Calculation of Percent Cross-Reactivity

The percent cross-reactivity is calculated using the IC50 values as follows:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Table 2: Example Data Interpretation

CompoundIC50 (nM)% Cross-ReactivityInterpretation
This compound10100%Reference Compound
5-Hydroxy-2-methyl-3-nitropyridine5020%Significant cross-reactivity; potential for overestimation of parent drug if metabolite is present.
2-Methyl-3-nitropyridine1,0001%Low cross-reactivity; unlikely to interfere at physiological concentrations.
Nifedipine>10,000<0.1%Negligible cross-reactivity; assay is specific against this compound.

A compound is generally considered to have significant cross-reactivity if the value is >1%. However, the acceptable threshold depends on the intended application of the assay and the expected physiological concentrations of the cross-reacting molecules.

Conclusion and Best Practices

A systematic evaluation of cross-reactivity is non-negotiable for the validation of any immunoassay intended for quantitative applications. For this compound, this involves challenging the assay with a logically selected panel of structural analogs, potential metabolites, and related drugs. The competitive ELISA format provides a robust and sensitive method for quantifying the degree of interference from each compound. The results of these studies are critical for defining the specificity and limitations of the assay, ensuring its fitness for purpose in research and drug development settings.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxy-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Methoxy-2-methyl-3-nitropyridine, a substituted nitropyridine compound.

Hazard Identification and Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is essential. Based on data from analogous nitropyridine compounds, it should be treated as a hazardous substance.[2][3][4]

Potential Hazards Include:

  • Harmful if swallowed, inhaled, or in contact with skin.[2][4][5]

  • Causes skin irritation and serious eye irritation.[2][3][4]

  • May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable to prevent exposure.

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.[1] Always consult the manufacturer's glove compatibility chart.

  • Body Protection: A fully-buttoned laboratory coat is required.[1]

  • Respiratory Protection: All handling of the compound, including preparing it for disposal, must occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]

Engineering Controls
  • Ventilation: Work must be conducted in a well-ventilated area, specifically a laboratory chemical fume hood.[1][2]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible.[1][6]

Key Chemical Profile

Understanding the chemical's properties is crucial for safe handling and identifying incompatibilities. The following table summarizes key data points, derived from similar nitropyridine compounds.

PropertyValue / InformationSource
Appearance Likely a solid powder[7][8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[3][6]
Hazardous Decomposition Thermal decomposition may release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[3]
Storage Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials.[1][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a certified hazardous waste program.[2][9] Never pour this chemical down the drain or discard it in the regular trash. [1][10]

Step 1: Waste Classification and Segregation

All materials contaminated with this compound must be classified as hazardous chemical waste.[1][11] This includes:

  • The pure compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., gloves, weighing papers, pipette tips, absorbent pads).

Designate a specific waste container for this compound to avoid accidental mixing with incompatible waste streams, which can lead to dangerous reactions.[2][10]

Step 2: Containerization
  • Select a Compatible Container: Use a sealable, airtight container made of a non-reactive material such as high-density polyethylene (HDPE) or glass.[2] Plastic is often preferred to minimize the risk of breakage.[10]

  • Ensure Good Condition: The container must be free of leaks or cracks and have a secure, tight-fitting lid.[10]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a critical regulatory requirement. The moment waste is first added to the container, affix a "Hazardous Waste" label.[10][12]

The label must be filled out completely and legibly, including:

  • The words "Hazardous Waste" .[2]

  • The full chemical name: "this compound" . Chemical formulas or abbreviations are not acceptable.[10]

  • The approximate quantity or concentration of the waste.

  • The date waste was first added (generation date).[10]

  • The name and contact information of the Principal Investigator and laboratory location.[2][10]

Step 4: Storage (Satellite Accumulation)
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA should be in a well-ventilated area, away from ignition sources, and should segregate incompatible materials.[2][12]

  • Keep the container tightly sealed except when adding waste.[10][11]

Step 5: Arranging for Final Disposal

Once the container is full or is no longer being used, contact your institution's EHS department to schedule a waste pickup.[1][2] Follow your institution's specific procedures for requesting collection. Do not attempt to treat or neutralize the chemical waste yourself unless it is part of an approved protocol.[1]

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound, ensuring all safety and regulatory steps are followed.

G Workflow for Disposal of this compound cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work Inside a Certified Chemical Fume Hood A->B C Identify Waste: Pure compound, solutions, contaminated materials B->C D Select & Prepare Compatible Waste Container (e.g., HDPE) C->D E Affix 'Hazardous Waste' Label and Fill Out Completely D->E F Add Waste to Container (Keep sealed when not in use) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Waste Stream Complete? G->H I Contact Institutional EHS for Waste Pickup H->I Yes J Follow EHS Instructions for Transfer I->J K Waste Transferred to Permitted Disposal Facility J->K

Caption: A flowchart illustrating the key steps for safe handling, collection, and disposal.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Using non-sparking tools, carefully collect the absorbent material and the spilled substance.[1]

    • Place the collected material into a sealed, labeled hazardous waste container for disposal.[1][2]

    • Decontaminate the spill area with a suitable solvent (consult EHS for recommendations), followed by soap and water.[1]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and contact your institution's emergency response team or EHS department.[1]

    • Do not attempt to clean up a large spill unless you are trained to do so.

Disposal of Empty Containers

An empty container that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.[2]

  • Decontamination: Triple-rinse the container with a suitable solvent that can dissolve the compound.

  • Rinsate Disposal: The rinsate from this cleaning process is considered hazardous waste and must be collected in a labeled container for disposal.[10]

  • Final Container Disposal: Once triple-rinsed, the original labels on the container should be defaced or removed before it is discarded as non-hazardous trash or recycled, according to institutional policy.[10]

References

A Senior Application Scientist's Guide to Handling 5-Methoxy-2-methyl-3-nitropyridine: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the safe handling of 5-Methoxy-2-methyl-3-nitropyridine. As a professional in the field of drug development and chemical research, you understand that robust safety protocols are not merely procedural hurdles; they are the bedrock of innovative and reproducible science. The following information is synthesized from safety data for structurally analogous nitropyridine derivatives to establish a rigorous framework for personal protection. Our primary objective is to empower you with the knowledge to manage risk effectively, ensuring both personal safety and the integrity of your work.

Hazard Assessment: Understanding the "Why" Behind the Protection

Effective personal protective equipment (PPE) selection is dictated by a thorough understanding of the substance's potential hazards. Based on data from similar nitropyridine compounds, this compound is presumed to present specific risks that necessitate a multi-layered PPE approach.[1][2][3] The primary hazards are categorized as follows:

Hazard ClassificationGHS CategoryDescription of RiskAuthoritative Source
Skin Corrosion/Irritation Category 2Causes skin irritation upon direct contact.[1][3]OSHA 29 CFR 1910.1200
Serious Eye Damage/Irritation Category 2Causes serious eye irritation if it enters the eyes.[1][3]OSHA 29 CFR 1910.1200
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation if inhaled as dust or vapor.[1][2]OSHA 29 CFR 1910.1200

These classifications are the causal basis for the stringent PPE and handling protocols detailed below. Exposure can lead to irritation of the skin, eyes, and respiratory system, making barrier protection paramount.[1][2]

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is non-negotiable. All handling of this compound must be conducted within a certified chemical fume hood.[4][5] The following table summarizes the mandatory PPE.

PPE CategorySpecification and UseRationale for Use
Eye and Face Protection Tight-sealing chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4]Protects against accidental splashes and airborne dust, preventing serious eye irritation.[1][3]
Hand Protection Chemical-resistant nitrile rubber gloves (or equivalent impervious material). Inspect for integrity before each use.[4]Prevents direct skin contact, mitigating the risk of skin irritation.[1][3]
Body Protection A flame-resistant laboratory coat. Ensure it is fully buttoned.Protects skin and personal clothing from contamination by spills or dust.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if there is any risk of dust generation outside of a fume hood.[2][4]Prevents inhalation of airborne particles, which may cause respiratory tract irritation.[1][2]
Footwear Closed-toe shoes are required at all times.Protects feet from spills and falling objects, a standard for laboratory safety.[4]

Procedural Guidance: From Preparation to Disposal

Adherence to a systematic workflow is critical for minimizing exposure risk. The following protocols provide step-by-step guidance for the entire handling process.

Pre-Handling and Workspace Preparation
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware, and waste containers) inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE before handling the chemical container. The correct sequence is critical to avoid cross-contamination.

Visual Workflow: PPE Donning and Doffing Sequence

The order in which you put on and remove PPE is as important as the equipment itself. The following diagram illustrates the correct, self-validating procedure to prevent contaminating your skin or clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Workspace Exit) Don_Coat 1. Lab Coat Don_Goggles 2. Goggles Don_Coat->Don_Goggles Don_Gloves 3. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat

Caption: Logical workflow for donning and doffing PPE to minimize contamination.

Step-by-Step Handling Protocol
  • Transfer in Fume Hood: Carefully open the container inside the chemical fume hood.

  • Weigh and Transfer: Use a spatula to weigh the desired amount of this compound onto weighing paper or into a tared container. Avoid any actions that could generate dust.[4]

  • Secure Container: Tightly close the main container immediately after use.[1][2]

  • Post-Handling Cleanup: Wipe down the spatula and any surfaces within the fume hood that may have been exposed. Dispose of cleaning materials as hazardous waste.

  • Thorough Washing: After doffing PPE, wash hands, face, and any exposed skin thoroughly with soap and water.[1][2][3]

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure environmental and personal safety. All waste associated with this compound must be treated as hazardous.[5]

  • Chemical Waste: Any unused or waste this compound must be collected in a designated, clearly labeled hazardous waste container.[1][5]

  • Contaminated Disposables: All items that have come into direct contact with the chemical, including gloves, weighing paper, and paper towels, must be disposed of in a solid hazardous waste container.[4][5]

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as liquid hazardous waste.[5] Never discard the unrinsed container in regular trash.

Emergency First-Aid Measures

In the event of an accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[1][3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell or if respiratory symptoms occur, call a POISON CENTER or doctor.[1][2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[1]

By integrating these scientifically grounded protocols into your daily laboratory practice, you build a resilient culture of safety. This guide serves as your trusted resource for handling this compound, allowing you to focus on your research with confidence and security.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.